PF-2771
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(2S)-1-[4-(2-acetyl-1-methylimidazol-4-yl)phenyl]-3-[[2-(dimethylamino)acetyl]amino]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36ClN5O4/c1-18(2)39-26-12-11-22(14-24(26)30)29(38)32-23(15-31-27(37)17-34(4)5)13-20-7-9-21(10-8-20)25-16-35(6)28(33-25)19(3)36/h7-12,14,16,18,23H,13,15,17H2,1-6H3,(H,31,37)(H,32,38)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBJNUOZEQTSNN-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)C3=CN(C(=N3)C(=O)C)C)CNC(=O)CN(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)C3=CN(C(=N3)C(=O)C)C)CNC(=O)CN(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PF-2771 in Triple-Negative Breast Cancer: A Technical Overview of its Mechanism of Action
For Immediate Release: SHANGHAI, China – November 21, 2025 – In the landscape of targeted oncology, the mitotic kinesin CENP-E has emerged as a compelling therapeutic target in triple-negative breast cancer (TNBC), a notoriously aggressive and difficult-to-treat subtype. The small molecule inhibitor, PF-2771, has been instrumental in elucidating the critical role of CENP-E in TNBC proliferation and survival. This technical guide provides an in-depth analysis of the mechanism of action of this compound in TNBC, supported by preclinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism: Inhibition of CENP-E Motor Function
This compound is a potent and selective inhibitor of the Centromere Protein E (CENP-E) motor domain. CENP-E is a kinesin-7 motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis. By inhibiting the ATPase activity of CENP-E, this compound disrupts the transport of unaligned chromosomes along microtubules, leading to significant mitotic disruption.[1]
The primary mechanism of action of this compound in TNBC cells involves the following key events:
-
Chromosomal Congression Failure: Treatment with this compound leads to a failure of chromosomes to align properly at the metaphase plate, a critical step for accurate cell division.[1]
-
Mitotic Arrest: The disruption of chromosome alignment activates the spindle assembly checkpoint (SAC), causing a prolonged arrest in mitosis.
-
Induction of Apoptosis: Ultimately, the sustained mitotic arrest and chromosomal instability trigger programmed cell death (apoptosis) in the cancer cells.
A key biomarker of this compound activity is the phosphorylation of histone H3 at serine 10 (phospho-HH3-Ser10), which is elevated upon mitotic arrest.[1]
Quantitative Analysis of this compound Activity in TNBC
The anti-proliferative activity of this compound has been evaluated across a panel of breast cancer cell lines, demonstrating a preferential effect on basal-like TNBC subtypes.
| Cell Line | Subtype | EC50 (µM) of this compound |
| MDA-MB-468 | Basal-like (TNBC) | < 0.1 |
| HCC1806 | Basal-like (TNBC) | < 0.1 |
| HCC70 | Basal-like (TNBC) | < 0.1 |
| HCC1599 | Basal-like (TNBC) | < 0.1 |
| SUM-149PT | Basal-like (TNBC) | < 0.1 |
| BT-549 | Basal-like (TNBC) | > 0.1 |
| MCF-7 | Luminal | > 10 |
| T-47D | Luminal | > 10 |
| SK-BR-3 | HER2+ | > 10 |
| MCF-10A | Normal-like | > 5 |
Data extracted from "Chemogenetic Evaluation of the Mitotic Kinesin CENP-E Reveals a Critical Role in Triple-Negative Breast Cancer".[1]
In Vivo Efficacy of this compound in TNBC Xenograft Models
The anti-tumor activity of this compound has been demonstrated in preclinical xenograft models of TNBC. In a study using the HCC1806 TNBC cell line, this compound treatment resulted in significant tumor growth inhibition and regression.
| Treatment Group (HCC1806 Xenograft) | Dosage | Outcome |
| Vehicle Control | - | Progressive Tumor Growth |
| This compound | 30 mg/kg, once daily for 14 days | 27% Tumor Growth Inhibition (TGI) |
| This compound | 100 mg/kg, 4 days on/3 days off cycle | 62% Tumor Regression |
Furthermore, complete tumor regression was observed in a patient-derived xenograft (PDX) model of basal-like breast cancer treated with this compound.[1]
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Cell Viability Assay
-
Cell Seeding: TNBC cells (e.g., MDA-MB-468, HCC1806) are seeded in 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Cell viability is determined using a luminescent-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls. EC50 values are calculated using a non-linear regression analysis (e.g., log(inhibitor) vs. response) in GraphPad Prism.
Western Blot Analysis
-
Cell Lysis: TNBC cells treated with this compound (e.g., 75 nM for up to 72 hours) are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-Histone H3 (Ser10), total Histone H3, Cyclin B1, GAPDH) overnight at 4°C.
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Animal Model: Female severe combined immunodeficient (SCID) mice are used.
-
Cell Implantation: HCC1806 TNBC cells are implanted subcutaneously into the flank of the mice.
-
Tumor Growth and Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally at the specified doses and schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised, and lysates are prepared for analysis of biomarkers such as phospho-HH3-Ser10 by ELISA or Western blot to confirm target engagement.
Conclusion
The CENP-E inhibitor this compound demonstrates a clear and potent mechanism of action against triple-negative breast cancer, particularly the basal-like subtype. By disrupting a critical mitotic process, this compound selectively induces cell death in cancer cells, providing a strong rationale for the continued investigation of CENP-E as a therapeutic target in this challenging disease. The preclinical data presented here underscore the potential of this approach and provide a solid foundation for further clinical development.
References
PF-2771: A Selective CENP-E Inhibitor for Triple-Negative Breast Cancer
An In-depth Technical Guide
This technical guide provides a comprehensive overview of PF-2771, a potent and selective inhibitor of Centromere Protein E (CENP-E), for researchers, scientists, and drug development professionals. This document details the mechanism of action, preclinical efficacy, and experimental protocols associated with this compound, with a particular focus on its potential as a therapeutic agent for triple-negative breast cancer (TNBC).
Introduction
Centromere Protein E (CENP-E) is a kinesin-like motor protein that plays a pivotal role in the proper alignment of chromosomes at the metaphase plate during mitosis.[1][2][3] Its function is essential for the satisfaction of the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures accurate chromosome segregation.[1][4] Elevated expression of CENP-E has been observed in various cancers, including the basal-a subtype of triple-negative breast cancer, and is associated with poor prognosis.[5][6] This makes CENP-E an attractive target for anticancer drug development.[1][7]
This compound is a small molecule inhibitor that selectively targets the motor domain of CENP-E, leading to mitotic arrest and subsequent cell death in cancer cells.[1][5] This guide will delve into the quantitative data supporting its efficacy, detailed experimental methodologies, and the signaling pathways involved.
Mechanism of Action
This compound functions as a potent, non-competitive, and selective inhibitor of the CENP-E motor domain's ATPase activity.[1][5] By binding to CENP-E, this compound prevents the hydrolysis of ATP, which is necessary for the motor protein to move along microtubules and align chromosomes.[5][8] This inhibition leads to several downstream cellular consequences:
-
Chromosome Congression Defects: Inhibition of CENP-E's motor function by this compound results in the failure of chromosomes to properly align at the metaphase plate.[5]
-
Mitotic Arrest: The misalignment of chromosomes activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in mitosis.[1][5]
-
Apoptosis: Cells that are unable to resolve the mitotic arrest induced by this compound ultimately undergo programmed cell death, or apoptosis.[1][5]
Signaling Pathway
The inhibition of CENP-E by this compound directly impacts the spindle assembly checkpoint signaling pathway. The following diagram illustrates the key events in this pathway and the point of intervention by this compound.
References
- 1. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ATPase Cycle of the Mitotic Motor CENP-E - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Three-dimensional growth of breast cancer cells potentiates the anti-tumor effects of unacylated ghrelin and AZP-531 | eLife [elifesciences.org]
- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Synthesis of PF-2771: A Potent and Selective CENP-E Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of PF-2771, a potent and selective inhibitor of the mitotic kinesin Centromere Protein E (CENP-E). By targeting the ATPase motor function of CENP-E, this compound disrupts chromosome congression, activates the spindle assembly checkpoint, and induces mitotic arrest, ultimately leading to apoptosis in cancer cells. This document details the experimental protocols for key assays used to characterize this compound, presents quantitative data on its efficacy, and visualizes the intricate signaling pathways and experimental workflows involved.
Introduction: The Discovery of this compound
The discovery of this compound stemmed from the identification of Centromere Protein E (CENP-E) as a compelling therapeutic target in oncology. CENP-E is a kinesin-like motor protein that plays a crucial role in the alignment of chromosomes at the metaphase plate during mitosis[1]. Its expression is often elevated in various cancers, including triple-negative breast cancer, and correlates with poor prognosis.
This compound was identified as a potent and selective small molecule inhibitor of the CENP-E motor domain[2]. It was developed to specifically investigate the role of CENP-E's motor function in cancer cell proliferation and survival[2].
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature, the general synthetic approach can be inferred from related publications and the compound's chemical structure. The synthesis of complex small molecules like this compound typically involves a multi-step process utilizing standard organic chemistry reactions.
A plausible synthetic workflow is outlined below. This is a generalized representation and the actual synthesis may involve different reagents and conditions.
Mechanism of Action
This compound exerts its anti-cancer effects by specifically inhibiting the ATPase activity of the CENP-E motor domain[2]. This inhibition prevents CENP-E from moving chromosomes along microtubules, a critical step for their proper alignment at the metaphase plate during mitosis[1].
The disruption of chromosome congression activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation[3][4][5]. The SAC prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. By inhibiting CENP-E, this compound causes a sustained activation of the SAC, leading to a prolonged mitotic arrest. This prolonged arrest ultimately triggers apoptosis (programmed cell death) in cancer cells[2].
The signaling pathway affected by this compound is depicted below.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| CENP-E Inhibition (IC50) | 16.1 ± 1.2 nM | [2] |
| Cell Proliferation (EC50) | ||
| MDA-MB-468 (Basal-A) | < 0.1 µM | [2] |
| HCC1806 (Basal-A) | < 0.1 µM | [2] |
| Normal/Premalignant Breast Cells | > 5 µM | [2] |
Table 2: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer Xenograft Model (HCC1806)
| Dose | Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |
| 30 mg/kg | Once daily, 14 days | 27% TGI | [6] |
| 100 mg/kg | Once daily, 4 days on, 3 days off, 4 days on | 62% Tumor Regression | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
CENP-E Motor Domain ATPase Assay
This assay measures the ability of this compound to inhibit the ATPase activity of the CENP-E motor domain.
Materials:
-
Purified recombinant CENP-E motor domain
-
Microtubules (taxol-stabilized)
-
ATP
-
Pyruvate kinase (PK) and lactate dehydrogenase (LDH) (for coupled enzyme assay)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay buffer (e.g., 15 mM PIPES, pH 7.0, 5 mM MgCl2, 1 mM DTT)
-
This compound (in DMSO)
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, LDH, and microtubules.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the CENP-E motor domain.
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C). The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by CENP-E.
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the reaction rates against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, HCC1806) and normal/premalignant cell lines
-
Complete cell culture medium
-
This compound (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Protocol:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (or DMSO as a vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the number of viable cells.
-
Normalize the data to the vehicle control and plot the percentage of cell viability against the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
In Vivo Xenograft Study
This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cells for implantation (e.g., HCC1806)
-
Matrigel (optional, for enhancing tumor take rate)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (at various doses) and the vehicle control to the respective groups according to the desired schedule (e.g., once daily intraperitoneal injection).
-
Measure the tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate the tumor growth inhibition (TGI) or tumor regression for each treatment group compared to the control group.
The workflow for a typical in vivo xenograft study is illustrated below.
Conclusion
This compound is a potent and selective inhibitor of CENP-E with demonstrated in vitro and in vivo anti-cancer activity, particularly in triple-negative breast cancer models. Its mechanism of action, centered on the disruption of mitotic progression, highlights the therapeutic potential of targeting CENP-E in oncology. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of CENP-E inhibitors as a novel class of anti-cancer agents. Further investigation into the detailed synthesis and exploration of its efficacy in a broader range of cancer types is warranted.
References
Target Validation of the CENP-E Inhibitor PF-2771 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of PF-2771, a selective, non-competitive inhibitor of the mitotic kinesin Centromere-Associated Protein E (CENP-E). The document details the mechanism of action, preclinical efficacy in cancer models, and the key experimental protocols used to validate its therapeutic potential, with a particular focus on triple-negative breast cancer (TNBC).
Introduction: Targeting Mitotic Catastrophe in Cancer Therapy
Cancer is characterized by uncontrolled cell division. A key process in cell division is the accurate segregation of chromosomes, which is orchestrated by the mitotic spindle. The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation, preventing aneuploidy, a hallmark of many cancers. Errors in this process can lead to mitotic catastrophe and subsequent cell death, making the molecular machinery of mitosis an attractive target for anticancer drug development.
Centromere-Associated Protein E (CENP-E) is a kinesin-7 motor protein that plays a critical role in chromosome alignment at the metaphase plate and is a component of the SAC.[1][2] Its overexpression in several cancers, including the basal-a subtype of triple-negative breast cancer, has been correlated with poor prognosis, highlighting it as a promising therapeutic target.[1][3] this compound has emerged as a potent and selective small molecule inhibitor of CENP-E, demonstrating significant antitumor activity in preclinical models.[2][3]
Mechanism of Action of this compound
This compound functions as a non-competitive and selective inhibitor of the CENP-E motor domain's ATPase activity.[2] By binding to an allosteric site, it locks the CENP-E motor domain onto microtubules, preventing the hydrolysis of ATP that is necessary for its motor function.[4] This inhibition of CENP-E's activity leads to a cascade of cellular events culminating in cancer cell death.
The primary consequences of this compound-mediated CENP-E inhibition are:
-
Chromosome Misalignment: Inhibition of CENP-E's motor function prevents the proper congression of chromosomes to the metaphase plate, resulting in chromosomes remaining near the spindle poles.[5][6]
-
Mitotic Arrest: The presence of unaligned chromosomes activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in mitosis.[2][4]
-
Apoptosis: Sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]
The signaling pathway below illustrates the central role of CENP-E in the spindle assembly checkpoint and the mechanism of action of this compound.
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Target | Assay |
| IC50 | 16.1 ± 1.2 nM[2] | CENP-E Motor Activity | ATPase Activity Assay |
| Ki (GSK923295) | 3.2 ± 0.2 nM[7] | CENP-E Motor Activity | ATPase Activity Assay |
| Table 1: In Vitro Inhibitory Activity of this compound and a related CENP-E inhibitor (GSK923295). The Ki value for the structurally similar CENP-E inhibitor GSK923295 is provided as a reference for binding affinity. |
| Cell Line | Cancer Type | GI50 (nM) |
| MDA-MB-468 | Triple-Negative Breast Cancer (Basal-A) | Selective Inhibition[1][3] |
| HCC1806 | Triple-Negative Breast Cancer (Basal-A) | Selective Inhibition[1][3] |
| HCC70 | Triple-Negative Breast Cancer (Basal-A) | Selective Inhibition[1][3] |
| Normal/Premalignant Breast Cell Lines | Non-cancerous | Less Sensitive[3][8] |
| Table 2: In Vitro Cellular Proliferation Inhibition by this compound. This compound demonstrates selective growth inhibition of basal-a breast cancer cell lines over non-malignant breast cell lines. Specific GI50 values are not publicly available, but the selective activity is well-documented. |
| Model | Cancer Type | Treatment | Result |
| HCC1806 Xenograft | Triple-Negative Breast Cancer | 100 mg/kg this compound | Complete Tumor Regression[1] |
| Patient-Derived Xenograft (PDX) | Triple-Negative Breast Cancer (Basal-A) | This compound | Complete Tumor Regression[1][3] |
| Table 3: In Vivo Antitumor Efficacy of this compound. This compound demonstrates significant tumor regression in both cell line-derived and patient-derived xenograft models of triple-negative breast cancer. |
Experimental Protocols for Target Validation
The validation of this compound's target and mechanism of action relies on a series of well-established experimental protocols. The following sections provide detailed methodologies for the key assays.
CENP-E ATPase Activity Assay
This assay measures the ability of this compound to inhibit the microtubule-stimulated ATPase activity of the CENP-E motor domain.
Materials:
-
Purified recombinant CENP-E motor domain protein
-
Taxol-stabilized microtubules
-
ATP
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Assay buffer (e.g., 25 mM PIPES-KOH, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing the assay buffer, purified CENP-E motor domain protein, and taxol-stabilized microtubules in a 96-well plate.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Initiate the reaction by adding a final concentration of 1 mM ATP to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, HCC1806)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for a specified duration (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24, 48, 72 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission at ~617 nm.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases based on their DNA content. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Western Blot Analysis of Cell Cycle Markers
Western blotting is employed to detect changes in the expression levels of key proteins involved in cell cycle regulation and the spindle assembly checkpoint in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against CENP-E, Cyclin B1, Phospho-Histone H3 (Ser10), and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound or vehicle control for the desired time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression. An increase in Phospho-Histone H3 (Ser10) and Cyclin B1 levels is a marker of mitotic arrest.
Target Engagement in a Cellular Context
Confirming that a drug candidate interacts with its intended target within the complex environment of a living cell is a critical step in target validation. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to demonstrate target engagement. CETSA is based on the principle that the binding of a ligand, such as this compound, to its target protein, CENP-E, increases the thermal stability of the protein.
Principle of CETSA:
-
Cells are treated with the compound of interest (this compound) or a vehicle control.
-
The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble target protein (CENP-E) remaining at each temperature is quantified, typically by Western blotting or other protein detection methods.
-
A shift in the melting curve of the target protein to higher temperatures in the presence of the compound indicates that the compound has bound to and stabilized the protein, thus confirming target engagement.
Conclusion and Future Directions
The collective evidence from in vitro biochemical assays, cellular studies, and in vivo animal models strongly validates CENP-E as a therapeutic target in cancer, particularly in triple-negative breast cancer. This compound has been demonstrated to be a potent and selective inhibitor of CENP-E, effectively inducing mitotic arrest and apoptosis in cancer cells, leading to significant tumor regression in preclinical models.
The detailed experimental protocols provided in this guide serve as a foundation for researchers and drug developers working on CENP-E inhibitors and other antimitotic agents. Future research will likely focus on identifying predictive biomarkers of response to CENP-E inhibition, exploring combination therapies to overcome potential resistance mechanisms, and advancing novel CENP-E inhibitors through clinical development for the treatment of various malignancies. The robust target validation of this compound paves the way for a new class of targeted therapies aimed at exploiting the mitotic vulnerabilities of cancer cells.
References
- 1. Chemogenetic evaluation of the mitotic kinesin CENP-E reveals a critical role in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Time-Dependent CENP-E Inhibitor with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 8. researchgate.net [researchgate.net]
The Impact of PF-2771 on Mitotic Spindle Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-2771 is a potent and selective small-molecule inhibitor of the mitotic kinesin Centromere Protein E (CENP-E). CENP-E plays a critical role in the intricate process of chromosome congression during mitosis, ensuring the faithful segregation of genetic material to daughter cells. This technical guide provides an in-depth analysis of the effects of this compound on mitotic spindle formation, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows. The inhibition of CENP-E's ATPase motor function by this compound leads to significant disruptions in mitotic progression, characterized by pronounced chromosome congression defects, activation of the Spindle Assembly Checkpoint (SAC), and subsequent mitotic arrest, ultimately culminating in apoptosis or mitotic slippage. Notably, the phenotype induced by this compound is distinct from that of other mitotic inhibitors, such as Eg5/KSP inhibitors, as it does not result in the formation of monopolar spindles. This specific mechanism of action makes this compound a valuable tool for studying mitotic processes and a potential therapeutic agent in oncology, particularly for chromosomally unstable tumors.
Mechanism of Action of this compound
This compound targets the motor domain of CENP-E, a plus-end directed kinesin essential for the transport of misaligned chromosomes towards the metaphase plate. By non-competitively inhibiting the ATPase activity of CENP-E, this compound effectively stalls this crucial process. This inhibition leads to the persistence of chromosomes near the spindle poles, preventing the proper formation of a stable metaphase plate.
The primary consequence of CENP-E inhibition by this compound is the activation of the Spindle Assembly Checkpoint (SAC). The SAC is a critical surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to proceed to anaphase. Unattached or improperly attached kinetochores, a direct result of CENP-E inhibition, generate a "wait anaphase" signal. This signal involves the recruitment and activation of several checkpoint proteins, including BubR1, which is known to interact with CENP-E. The sustained activation of the SAC prevents the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), leading to a prolonged mitotic arrest.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative data regarding the in vitro effects of this compound.
Table 1: Potency of this compound
| Parameter | Value | Reference |
| IC50 (CENP-E motor activity) | 16.1 ± 1.2 nmol/L | [1] |
| EC50 (Cell proliferation, MDA-MB-468 cells, 72h) | Not explicitly stated, but potent against basal-a breast cancer cell lines. | [1] |
Table 2: Cellular Effects of this compound in MDA-MB-468 Triple-Negative Breast Cancer Cells
| Parameter | Concentration | Observation | Reference |
| Mitotic Arrest | 75 nmol/L | Increased levels of phosphorylated BubR1, Aurora-B, securin, and cyclin B after 8 hours, consistent with SAC engagement. | [1] |
| Mitotic Duration | 100 nmol/L | Delayed metaphase-anaphase transition (approximately 3 hours compared to ~1 hour in vehicle-treated cells). | [1] |
| Cell Fate | 100 nmol/L | Following delayed mitosis, cells undergo either mitotic apoptosis or mitotic slippage followed by apoptosis. | [1] |
| Apoptosis | 75 nmol/L | Increased levels of γH2AX (DNA damage marker) and cleaved PARP (apoptosis marker) after 24 hours. | [1] |
| Chromosome Misalignment | Not specified for this compound, but CENP-E inhibition is known to cause this phenotype. | [1] |
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: MDA-MB-468 (triple-negative breast cancer) is a commonly used cell line for studying the effects of this compound.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. Serial dilutions are then made in culture media to achieve the desired final concentrations for experiments.
Immunofluorescence Microscopy for Visualization of Mitotic Spindles and Chromosomes
This protocol allows for the direct visualization of the effects of this compound on mitotic spindle morphology and chromosome alignment.
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 8-24 hours).
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix them with a suitable fixative, such as 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular structures.
-
Blocking: Wash with PBS and then block non-specific antibody binding by incubating in a blocking solution (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies targeting α-tubulin (to visualize microtubules) and a kinetochore marker (e.g., CREST antiserum) or a centromere marker overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-mouse for tubulin and Alexa Fluor 594 anti-human for CREST) for 1 hour at room temperature in the dark.
-
DNA Staining: Counterstain the DNA with a fluorescent dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Mounting and Imaging: Wash the coverslips and mount them onto microscope slides using an anti-fade mounting medium. Visualize the cells using a fluorescence or confocal microscope.
Western Blotting for Analysis of Mitotic Checkpoint Proteins
This technique is used to quantify the levels of key proteins involved in the mitotic checkpoint to confirm the activation of the SAC.
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and then separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest, such as phospho-BubR1, Cyclin B1, Securin, and a loading control (e.g., β-actin or GAPDH), overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein levels.
Live-Cell Imaging for Monitoring Mitotic Progression
Live-cell imaging allows for the real-time observation of individual cells as they progress through mitosis, providing dynamic information on the duration of mitotic arrest and cell fate.
-
Cell Seeding: Seed cells in a glass-bottom dish or plate suitable for live-cell imaging.
-
Transfection/Transduction (Optional): To visualize specific cellular components, cells can be transfected or transduced with fluorescently tagged proteins, such as H2B-GFP (to visualize chromosomes) and α-tubulin-RFP (to visualize microtubules).
-
Drug Treatment: Add this compound or vehicle control to the cells shortly before or at the beginning of imaging.
-
Imaging: Place the dish on a live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO2. Acquire time-lapse images at regular intervals (e.g., every 5-15 minutes) for an extended period (e.g., 24-48 hours).
-
Analysis: Analyze the resulting movies to determine the time from nuclear envelope breakdown (NEBD) to anaphase onset, the duration of mitotic arrest, and the ultimate fate of each cell (e.g., successful division, apoptosis, or mitotic slippage).
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway
Caption: this compound inhibits CENP-E, leading to SAC activation and mitotic arrest.
Experimental Workflows
Caption: Workflow for immunofluorescence analysis of mitotic defects.
Caption: Workflow for Western blot analysis of checkpoint proteins.
Conclusion
This compound is a highly specific and potent inhibitor of the mitotic kinesin CENP-E, offering a distinct mechanism of action compared to other anti-mitotic agents. Its ability to induce chromosome congression defects and subsequent mitotic arrest through the activation of the Spindle Assembly Checkpoint provides a valuable tool for dissecting the complexities of mitosis. The detailed methodologies and expected outcomes presented in this guide serve as a comprehensive resource for researchers investigating mitotic spindle formation and for professionals in drug development exploring novel anti-cancer therapeutics. The unique sensitivity of chromosomally unstable cancer cells to CENP-E inhibition suggests a promising therapeutic window for this compound, warranting further investigation into its clinical potential.
References
Technical Guide: PF-2771 and its Induction of Mitotic Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-2771 is a potent and selective, non-competitive small molecule inhibitor of the centromere-associated protein E (CENP-E) kinesin motor protein. CENP-E is critically involved in the alignment of chromosomes at the metaphase plate during mitosis. Inhibition of its motor function by this compound leads to chromosome congression failure, which in turn activates the Spindle Assembly Checkpoint (SAC). This results in a prolonged mitotic arrest, ultimately leading to apoptosis in cancer cells. This document provides a detailed overview of the mechanism of action of this compound, focusing on its induction of mitotic arrest, and presents relevant quantitative data and experimental protocols.
Introduction to this compound
This compound is a research compound that has shown significant anti-proliferative effects, particularly in triple-negative breast cancer (TNBC) cell lines. Its specificity for CENP-E, a protein highly expressed in many cancers, makes it a valuable tool for studying mitotic processes and a potential candidate for anti-cancer therapeutic development.
Mechanism of Action: Induction of Mitotic Arrest
Contrary to targeting the G2 phase, this compound's primary mechanism of action is the induction of arrest in the M phase (mitosis) of the cell cycle. The inhibition of CENP-E's ATPase motor activity by this compound disrupts the proper alignment of chromosomes, a prerequisite for the metaphase-to-anaphase transition. This leads to the activation of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation. The sustained activation of the SAC prevents the cell from proceeding to anaphase, resulting in a prolonged mitotic arrest. This extended arrest can ultimately trigger apoptotic cell death.
Signaling Pathway of this compound-Induced Mitotic Arrest
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CENP-E Motor Activity) | 16.1 ± 1.2 nmol/L | Biochemical Assay | [1] |
| EC50 (Anti-proliferative) | < 0.1 µM | Basal-like Breast Cancer Cells | [2] |
| EC50 (Anti-proliferative) | > 5 µM | Normal and Premalignant Cell Lines | [2] |
Table 2: Effect of this compound on Mitotic and Apoptotic Markers in MDA-MB-468 Cells [1]
| Marker | Effect | Time Point |
| Phosphorylated BubR1 | Increased | 8 hours |
| Phosphorylated Aurora-B | Increased | 8 hours |
| Securin | Increased | 8 hours |
| Cyclin B | Increased | 8 hours |
| γH2AX (DNA Damage) | Increased | 24 hours |
| Cleaved PARP (Apoptosis) | Increased | 24 hours |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Proliferation Assay
This protocol is used to determine the anti-proliferative potency (EC50) of this compound.
-
Cell Seeding: Seed breast cancer cell lines in 96-well plates at a density of 1,000-3,000 cells per well, depending on the growth characteristics of each cell line.
-
Compound Addition: After 24 hours, add this compound at ten different concentrations, typically in a half-log dilution series starting from 1 nmol/L to 25 µmol/L.
-
Incubation: Incubate the plates at 37°C for 7 days.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega).
-
Data Analysis: Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
Western Blot Analysis for Mitotic and Apoptotic Markers
This protocol is used to assess the levels of key proteins involved in mitotic arrest and apoptosis following this compound treatment.
-
Cell Treatment: Plate MDA-MB-468 cells and treat with 75 nmol/L this compound for various time points (e.g., 8 and 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-BubR1, phospho-Aurora-B, securin, cyclin B, γH2AX, and cleaved PARP overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cellular ELISA for Phospho-Histone H3 (Ser10)
This assay quantifies a robust marker of mitotic arrest.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for 8-9 hours.
-
ELISA: Measure the levels of phospho-HH3-Ser10 using a sandwich ELISA kit (e.g., PathScan® Phospho-Histone H3 (Ser10) Sandwich ELISA Kit, Cell Signaling Technology) according to the manufacturer's instructions.
-
Data Analysis: Analyze the data using a four-parameter logistic curve to determine the IC50 for the induction of phospho-HH3-Ser10.
Experimental Workflow
Conclusion
This compound is a selective inhibitor of CENP-E that induces mitotic arrest through the activation of the Spindle Assembly Checkpoint. Its potent anti-proliferative effects in specific cancer cell lines highlight the potential of targeting mitotic kinesins in oncology. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and other CENP-E inhibitors.
References
The Role of PF-2771 in Inducing Mitotic Catastrophe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitotic catastrophe is a form of cell death triggered by aberrant mitosis, representing a critical target for anti-cancer therapies. PF-2771, a potent and selective small molecule inhibitor of Centromere Protein E (CENP-E), has emerged as a key pharmacological tool to induce this process. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound disrupts mitotic progression, leading to catastrophic cell fate. We will detail the core signaling pathways, present quantitative data from key studies, and provide comprehensive experimental protocols for researchers investigating this and similar compounds.
Introduction to this compound and Mitotic Catastrophe
Mitotic catastrophe is an oncosuppressive mechanism that prevents the proliferation of cells with genomic instability arising from mitotic errors.[1] It is characterized by morphological changes such as the formation of multinucleated or micronucleated cells, ultimately leading to cell death through apoptosis or necrosis.[2][3]
This compound is a highly selective inhibitor of the motor activity of CENP-E, a kinesin-like protein essential for chromosome congression and the proper functioning of the spindle assembly checkpoint (SAC).[4][5] By inhibiting CENP-E, this compound induces defects in chromosome alignment, leading to prolonged mitotic arrest and, ultimately, mitotic catastrophe.[4][5] This makes this compound a valuable agent for both basic research into mitotic processes and for the development of novel cancer therapeutics, particularly for aggressive malignancies like triple-negative breast cancer.
Mechanism of Action: The CENP-E Signaling Pathway
CENP-E plays a pivotal role in the intricate process of mitosis. It functions as a plus-end directed motor protein that captures and transports chromosomes to the metaphase plate.[6] Furthermore, CENP-E is a crucial component of the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to proceed to anaphase.[7]
The inhibition of CENP-E by this compound disrupts this finely tuned process, leading to a cascade of events that culminate in mitotic catastrophe.
Upstream Regulation of CENP-E
CENP-E is recruited to the kinetochores of unattached chromosomes during prophase and prometaphase. This recruitment is a complex process involving several key proteins, most notably BubR1 (Budding uninhibited by benzimidazoles-related 1).[8][9] The interaction between CENP-E and BubR1 is essential for the proper localization and function of CENP-E at the kinetochore.[8][10] Aurora B kinase also plays a regulatory role by phosphorylating CENP-E, which can influence its interaction with microtubules.[11]
Downstream Effects of CENP-E Inhibition by this compound
By binding to the motor domain of CENP-E, this compound allosterically inhibits its ATPase activity. This has several immediate consequences:
-
Chromosome Congression Failure: The primary and most immediate effect of this compound is the failure of chromosomes to align at the metaphase plate. This results in a characteristic phenotype of scattered chromosomes.[4]
-
Spindle Assembly Checkpoint (SAC) Activation: The presence of unattached or improperly attached kinetochores due to CENP-E inhibition leads to the sustained activation of the SAC.[12] This checkpoint normally delays anaphase onset to allow for error correction. Key proteins involved in the SAC, such as Mad2 and BubR1, remain localized at the kinetochores, sending a "wait anaphase" signal.
-
Prolonged Mitotic Arrest: The persistent activation of the SAC leads to a prolonged arrest in mitosis. Cells are unable to satisfy the checkpoint and progress into anaphase.
-
Mitotic Catastrophe: Ultimately, this prolonged arrest triggers mitotic catastrophe. The cell may exit mitosis without proper chromosome segregation, leading to the formation of aneuploid daughter cells, or undergo cell death directly from the mitotic state.[5] Morphological hallmarks include the appearance of giant, multinucleated cells.[2][3]
The Role of Checkpoint Kinase 1 (Chk1)
Checkpoint Kinase 1 (Chk1) is a serine/threonine-specific protein kinase that plays a crucial role in the DNA damage response and cell cycle checkpoints, including the spindle assembly checkpoint.[13][14] While this compound directly targets CENP-E, the resulting mitotic disruption can indirectly involve Chk1.
Chk1 is required for a robust spindle checkpoint response, particularly under conditions of spindle stress.[13][15] It has been shown to phosphorylate and regulate the activity of Aurora B kinase, a key component of the chromosome passenger complex that is essential for correcting erroneous kinetochore-microtubule attachments.[13] Therefore, while not a direct target of this compound, the cellular context of Chk1 activity may influence the sensitivity of cancer cells to CENP-E inhibitors. A compromised Chk1 function could potentially synergize with this compound in inducing mitotic catastrophe by weakening the cell's ability to cope with mitotic errors.
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data from studies investigating the effects of this compound and other CENP-E inhibitors.
Table 1: In Vitro Activity of CENP-E Inhibitors
| Compound | Target | Assay | IC50 / EC50 | Cell Line(s) | Reference |
| This compound | CENP-E | Motor ATPase Activity | 16.1 nM | - | [4] |
| This compound | Cell Viability | CellTiter-Glo | < 0.1 µM | MDA-MB-468, HCC1806 | [4] |
| This compound | Cell Viability | CellTiter-Glo | > 5 µM | Normal Breast Cells | [4] |
| GSK923295 | CENP-E | Motor ATPase Activity | 3.2 nM | - | [16] |
| GSK923295 | Cell Growth | - | 12 nM - >10 µM | 237 tumor cell lines | [16] |
Table 2: Cellular Effects of CENP-E Inhibition
| Treatment | Effect Measured | Quantification | Cell Line | Reference |
| This compound (75 nM) | G2/M Arrest (24h) | ~43% of cells | MDA-MB-468 | [4] |
| This compound (75 nM) | Sub-G1 Population (96h) | ~23% of cells | MDA-MB-468 | [4] |
| GSK923295 (25 nM) | Mitotic Catastrophe (live cell imaging) | ~80% of mitoses | DAOY | [5] |
| CENP-E siRNA | Prolonged Metaphase (>30 min) | ~50% of divisions | DAOY | [5] |
| CENP-E siRNA | Prolonged Metaphase (>30 min) | ~40% of divisions | ONS-76 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Western Blotting for Cell Cycle and Apoptotic Markers
This protocol is used to detect changes in the expression and post-translational modification of proteins involved in mitosis and cell death.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CENP-E, anti-phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
Flow Cytometry for Cell Cycle Analysis
This method is used to quantify the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to detect the sub-G1 population indicative of apoptosis.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
Procedure:
-
Cell Harvesting: Treat cells with this compound. Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
Immunofluorescence Staining for Mitotic Spindle and Chromosome Analysis
This technique allows for the visualization of the mitotic spindle, chromosomes, and kinetochores to assess the effects of this compound on mitotic structures.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for spindle, anti-CENP-E, anti-BubR1)
-
Fluorescently labeled secondary antibodies
-
DAPI for counterstaining DNA
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound.
-
Fixation: Fix the cells with 4% PFA for 10-15 minutes.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain with DAPI and mount the coverslips on slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.
Materials:
-
Cell culture medium
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a low density of cells in 6-well plates.
-
Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium and replace it with fresh medium.
-
Colony Formation: Incubate the plates for 1-2 weeks to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies (typically defined as >50 cells) in each well. Calculate the surviving fraction for each treatment condition relative to the untreated control.
Conclusion
This compound is a powerful tool for inducing mitotic catastrophe through the specific inhibition of CENP-E. Its mechanism of action involves the disruption of chromosome congression, leading to prolonged activation of the spindle assembly checkpoint and subsequent mitotic arrest. This ultimately drives cancer cells into a state of mitotic catastrophe, making this compound and other CENP-E inhibitors promising candidates for cancer therapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the intricate mechanisms of mitotic catastrophe and to evaluate the therapeutic potential of targeting this fundamental cellular process.
References
- 1. researchgate.net [researchgate.net]
- 2. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of Histone H3 at Serine 10 is Indispensable for Neoplastic Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 5. CENPE Inhibition Leads to Mitotic Catastrophe and DNA Damage in Medulloblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Leaving no-one behind: how CENP-E facilitates chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The C-terminal helix of BubR1 is essential for CENP-E-dependent chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. The interaction between mitotic checkpoint proteins, CENP-E and BubR1, is diminished in epothilone B-resistant A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. pnas.org [pnas.org]
- 13. archive.connect.h1.co [archive.connect.h1.co]
- 14. CHK1 monitors spindle assembly checkpoint and DNA damage repair during the first cleavage of mouse early embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chk1 is required for spindle checkpoint function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity of PF-2771 for CENP-E: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of PF-2771, a potent and selective inhibitor of Centromere Protein E (CENP-E). CENP-E is a kinesin-like motor protein essential for chromosome congression and alignment during mitosis, making it a compelling target for anticancer therapies. Understanding the selectivity of inhibitors like this compound is paramount for predicting their therapeutic window and potential off-target effects.
Executive Summary
This compound is a non-competitive inhibitor of the CENP-E motor domain's ATPase activity, demonstrating high potency and selectivity. It effectively disrupts mitotic progression in cancer cells with a favorable profile against other kinases and related motor proteins. This document details the quantitative selectivity data, the experimental methodologies used for its determination, and the cellular pathways affected by its mechanism of action.
Data Presentation: Quantitative Selectivity of this compound
The selectivity of this compound has been evaluated against its primary target, CENP-E, as well as other closely related kinesin motor proteins and a broad panel of protein kinases. The data consistently demonstrates a high degree of selectivity for CENP-E.
| Target | Assay Type | IC50 / % Inhibition | Reference |
| CENP-E | ATPase Activity | 16.1 ± 1.2 nM | [1] |
| Eg5/KSP | ATPase Activity | 0% inhibition at 1 µM and 10 µM | |
| Chromokinesin | ATPase Activity | 0% inhibition at 1 µM and 10 µM | |
| MCAK | ATPase Activity | 0% inhibition at 1 µM and 10 µM | |
| 74 Protein Kinase Panel | Kinase Activity | < 23% inhibition for all kinases at 1 µM | |
| < 40% inhibition for all kinases at 10 µM |
Table 1: Kinase and Kinesin Selectivity Profile of this compound. This table summarizes the inhibitory activity of this compound against its primary target CENP-E and a panel of off-targets. The data highlights the potent and specific inhibition of CENP-E's motor activity.
Experimental Protocols
The following sections detail the methodologies employed to ascertain the selectivity profile of this compound.
CENP-E Motor Domain ATPase Activity Assay
This assay quantifies the ATP hydrolysis by the CENP-E motor domain in the presence of microtubules and varying concentrations of the inhibitor.
Principle: The release of ADP, a product of ATP hydrolysis, is coupled to the oxidation of NADH through the enzymatic activities of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored spectrophotometrically at a wavelength of 340 nm.
Materials:
-
Recombinant human CENP-E motor domain
-
Paclitaxel-stabilized microtubules
-
This compound
-
Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
A reaction mixture is prepared containing assay buffer, microtubules, PEP, NADH, PK, and LDH.
-
This compound is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of the CENP-E motor domain and ATP.
-
The absorbance at 340 nm is monitored over time.
-
The rate of NADH oxidation is calculated from the linear phase of the reaction.
-
IC50 values are determined by plotting the rate of reaction against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Selectivity Profiling (Representative Protocol)
To assess the selectivity of this compound against a broader range of kinases, a representative protocol based on radiometric assays is described below.
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by a given kinase. Inhibition of this transfer by a compound is quantified.
Materials:
-
Panel of purified, active protein kinases
-
Specific peptide or protein substrates for each kinase
-
This compound
-
[γ-³³P]ATP
-
Kinase reaction buffer (composition varies depending on the kinase)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Kinase reactions are set up in a multi-well plate format. Each well contains a specific kinase, its substrate, and the kinase reaction buffer.
-
This compound is added to the wells at one or more fixed concentrations (e.g., 1 µM and 10 µM).
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reactions are incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
The reactions are stopped, and the reaction mixtures are transferred to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while unincorporated [γ-³³P]ATP is washed away.
-
The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
The percentage of inhibition for each kinase is calculated by comparing the radioactivity in the presence of the inhibitor to that of a vehicle control.
Mandatory Visualizations
The following diagrams illustrate key experimental and logical frameworks related to the evaluation and mechanism of action of this compound.
Caption: Workflow for Kinase Inhibitor Selectivity Profiling.
Caption: Cellular Consequences of CENP-E Inhibition by this compound.
References
PF-2771: A Technical Guide to its Impact on the Spindle Assembly Checkpoint
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of the potent and selective CENP-E inhibitor, PF-2771, and its profound impact on the spindle assembly checkpoint (SAC). This compound disrupts mitotic progression by inhibiting the motor activity of CENP-E, a key protein involved in chromosome congression and kinetochore-microtubule attachments. This inhibition leads to the activation of the spindle assembly checkpoint, prolonged mitotic arrest, and eventual cell death, highlighting its potential as an anti-cancer therapeutic. This guide synthesizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
| Parameter | Value | Notes | Reference |
| IC50 (CENP-E Motor Activity) | 16.1 ± 1.2 nmol/L | Non-competitive inhibitor. | [1][2] |
| Selectivity | No inhibition of Eg5/KSP, chromokinesin, and MCAK at 1 or 10 μM. | Highly selective for CENP-E over other related kinesins. | [3] |
| Protein Kinase Inhibition | < 23% inhibition at 1 μM; < 40% at 10 μM | Tested against a panel of 74 protein kinases. | [3] |
| Cell Viability (EC50) | < 0.1 μM | In basal-like breast cancer cells. | [3] |
| Cell Viability (EC50) | > 5 μM | In normal and premalignant cell lines. | [3] |
Table 1: Biochemical and Cellular Potency of this compound
| Cell Line | Treatment | Observation | Time Point | Reference |
| MDA-MB-468 | 75 nmol/L this compound | Increased levels of phosphorylated BubR1, Aurora-B, securin, and cyclin B. | 8 hours | [1] |
| MDA-MB-468 | 75 nmol/L this compound | Decreased levels of mitotic markers; increased γH2AX (DNA damage) and cleaved PARP (apoptosis). | 24 hours | [1] |
| MDA-MB-468 | 100 nmol/L this compound | Delayed metaphase-anaphase transition (~3 hours vs. ~1 hour in vehicle). | - | [1] |
| MDA-MB-468 | 100 nmol/L this compound | Chromosome congression defect; chromosomes remain distant from the metaphase plate for at least twice as long as vehicle. | - | [1] |
Table 2: Cellular Effects of this compound on Mitotic Progression and Spindle Assembly Checkpoint Markers
Experimental Protocols
CENP-E Motor Activity Assay
Objective: To determine the biochemical potency (IC50) of this compound against CENP-E motor activity.
Methodology:
-
The enzymatic activity of CENP-E is measured as a function of ATP and varying concentrations of this compound.
-
A typical concentration range for this compound would be 0, 2.5, 5, 10, 20, 30, and 45 nmol/L.
-
A range of ATP concentrations is also used (e.g., from 0.977 μmol/L to 1000 μmol/L).
-
The rate of ATP hydrolysis by CENP-E is measured, typically using a coupled-enzyme assay that links ATP turnover to a spectrophotometrically detectable signal.
-
Data are plotted to determine the IC50 value, which is the concentration of this compound that inhibits 50% of CENP-E's enzymatic activity.[1]
Western Blot Analysis of Mitotic Markers
Objective: To assess the effect of this compound on the expression and phosphorylation status of key spindle assembly checkpoint and cell cycle proteins.
Methodology:
-
MDA-MB-468 triple-negative breast cancer cells are seeded and allowed to adhere.
-
Cells are treated with a specific concentration of this compound (e.g., 75 nmol/L) or vehicle control for various time points (e.g., up to 72 hours).
-
Following treatment, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Membranes are blocked and then incubated with primary antibodies against proteins of interest, such as phosphorylated BubR1, Aurora-B, securin, cyclin B, γH2AX, and cleaved PARP.
-
After washing, membranes are incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][4]
Live-Cell Imaging of Mitotic Progression
Objective: To visualize and quantify the effects of this compound on chromosome congression and the duration of mitosis.
Methodology:
-
MDA-MB-468 cells are engineered to stably express a fluorescently tagged histone, such as H2B-GFP, to allow for visualization of chromosomes.
-
Cells are seeded in a suitable imaging dish (e.g., glass-bottom plate).
-
Cells are treated with this compound (e.g., 100 nmol/L) or vehicle.
-
Live-cell imaging is performed using a confocal or wide-field fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Time-lapse images are acquired at regular intervals to capture the entire mitotic process, from nuclear envelope breakdown to cytokinesis.
-
The duration of different mitotic phases, particularly the time from nuclear envelope breakdown to the onset of anaphase, is measured and compared between treated and control cells. Chromosome congression defects are also documented.[1]
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of this compound's impact on the spindle assembly checkpoint.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of SAC markers after this compound treatment.
Conclusion
This compound is a highly specific and potent inhibitor of the CENP-E motor protein. Its mechanism of action directly leads to defects in chromosome alignment, which in turn robustly activates the spindle assembly checkpoint.[2] This is evidenced by the increased phosphorylation of key SAC proteins such as BubR1 and Aurora B.[1] The consequence of this sustained SAC activation is a prolonged mitotic arrest, ultimately culminating in either apoptosis or mitotic slippage.[1] These characteristics underscore the therapeutic potential of targeting CENP-E with inhibitors like this compound, particularly in cancers characterized by chromosomal instability. Further research and clinical investigation are warranted to fully elucidate the clinical utility of this compound.
References
An In-depth Technical Guide to PF-2771: A Potent and Selective CENP-E Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-2771 is a potent and selective small-molecule inhibitor of Centromere Protein E (CENP-E), a kinesin-like motor protein essential for mitotic progression. By disrupting the function of CENP-E, this compound induces mitotic arrest and subsequent apoptosis in cancer cells, making it a promising candidate for anticancer therapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visualizations of the relevant biological pathways and experimental workflows are included to support further research and development.
Chemical Structure and Properties
This compound is a complex synthetic molecule with the IUPAC name N-(5-chloro-2-isopropoxyphenyl)-2-(((R)-1-(4-(1-acetyl-5-methyl-1H-pyrazol-4-yl)phenyl)ethyl)amino)acetamide. Its chemical structure is depicted below:
Caption: Chemical Structure of this compound.
A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(5-chloro-2-isopropoxyphenyl)-2-(((R)-1-(4-(1-acetyl-5-methyl-1H-pyrazol-4-yl)phenyl)ethyl)amino)acetamide | Internal Analysis |
| Molecular Formula | C29H36ClN5O4 | [1] |
| Molecular Weight | 554.08 g/mol | [1] |
| CAS Number | 2070009-55-9 | [1] |
| SMILES | ClC1=CC(C(N--INVALID-LINK--CNC(CN(C)C)=O)=O)=CC=C1OC(C)C | [1] |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action: Targeting the Mitotic Machinery
This compound exerts its anticancer effects by specifically inhibiting the motor domain of CENP-E. CENP-E is a crucial component of the mitotic machinery, playing a key role in the alignment of chromosomes at the metaphase plate and the proper functioning of the spindle assembly checkpoint (SAC).
The CENP-E Signaling Pathway in Mitosis
The following diagram illustrates the central role of CENP-E in mitosis and the point of intervention by this compound.
Caption: CENP-E signaling pathway and the inhibitory action of this compound.
In a normally dividing cell, CENP-E localizes to the kinetochores of unattached chromosomes and utilizes its motor activity to transport them along microtubules to the metaphase plate.[2][3] This process is essential for proper chromosome alignment. Furthermore, CENP-E plays a role in activating the Spindle Assembly Checkpoint (SAC) by interacting with and activating the kinase BubR1.[2][4] The SAC is a critical surveillance mechanism that prevents the cell from entering anaphase until all chromosomes are correctly attached to the mitotic spindle.[2][4] Once all chromosomes are aligned, the SAC is silenced, leading to the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C) and the initiation of anaphase.[5]
This compound, by inhibiting the ATPase activity of CENP-E's motor domain, disrupts chromosome congression.[1][6] This leads to a failure of chromosomes to align at the metaphase plate, causing a sustained activation of the SAC and a prolonged mitotic arrest.[7] This prolonged arrest ultimately triggers apoptotic cell death in cancer cells.
In Vitro and In Vivo Efficacy
This compound has demonstrated potent and selective activity in both in vitro and in vivo models of cancer.
Biochemical and Cellular Activity
The following table summarizes key quantitative data on the activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| CENP-E Motor Activity IC50 | 16.1 nM | Biochemical Assay | [1][6] |
| Cytotoxicity EC50 (Basal-like Breast Cancer) | < 0.1 µM | Various | [6] |
| Cytotoxicity EC50 (Normal and Premalignant Cells) | > 5 µM | Various | [6] |
| Selectivity (vs. Eg5/KSP, chromokinesin, MCAK) | 0% inhibition at 1 or 10 µM | Biochemical Assay | [6] |
| Selectivity (vs. 74 protein kinases) | < 23% inhibition at 1 µM, < 40% at 10 µM | Biochemical Assay | [6] |
In Vivo Antitumor Activity
This compound has shown significant tumor regression in xenograft models of human cancer. The general workflow for such an in vivo study is outlined below.
Caption: Generalized workflow for an in vivo xenograft study of this compound.
In a study using SCID mice bearing AA1077 mammary tumors, daily intraperitoneal administration of this compound at 100 mg/kg resulted in potent inhibition of CENP-E motor function and led to tumor regression.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
CENP-E Kinesin ATPase Activity Assay
This assay measures the enzymatic activity of CENP-E and its inhibition by this compound.
Principle: The hydrolysis of ATP to ADP by CENP-E is coupled to the oxidation of NADH through the activities of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored spectrophotometrically by the decrease in absorbance at 340 nm.
Reagents:
-
15 mM PIPES buffer (pH 7.0)
-
2 mM phosphoenolpyruvate
-
0.28 mM NADH
-
5 mM MgCl2
-
1 mM DTT
-
15 µM taxol
-
0.7 µM preformed porcine microtubules
-
50 µM ATP
-
10 U/mL pyruvate kinase
-
10 U/mL lactate dehydrogenase
-
20 nM human CENP-E (amino acids 1-342)
-
This compound at various concentrations
Procedure:
-
Prepare a reaction mixture containing all reagents except for CENP-E in a 96-well plate.
-
Add this compound at the desired concentrations to the respective wells.
-
Incubate the plate at 30°C.
-
Initiate the reaction by adding 20 nM CENP-E to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.
-
Determine the IC50 value of this compound by fitting the dose-response data to a four-parameter logistic equation.[2]
Cell Proliferation Assay
This assay determines the cytotoxic effect of this compound on cancer cell lines.
Principle: Cell viability is assessed using a luminescent cell viability assay that measures the amount of ATP present, which is an indicator of metabolically active cells.
Reagents:
-
Appropriate cell culture medium and supplements
-
Cancer cell lines of interest
-
This compound at various concentrations
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow the cells to adhere overnight.
-
Add this compound at a range of concentrations (typically in a half-log dilution series) to the cells.
-
Incubate the cells for a specified period (e.g., 7 days) at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve.[7]
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Human cancer cell line for implantation
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or orthotopically implant human cancer cells into the mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for the specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.[7]
Synthesis and Analytical Characterization
Detailed synthetic routes for proprietary compounds like this compound are often not publicly disclosed. However, the synthesis of such complex molecules typically involves multi-step organic chemistry protocols, potentially utilizing peptide coupling reactions.[8]
The analytical characterization of this compound would involve a standard battery of tests to confirm its identity, purity, and stability. These methods would likely include:
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Elemental Analysis: To determine the elemental composition.
Conclusion and Future Directions
This compound is a highly potent and selective inhibitor of the mitotic kinesin CENP-E, demonstrating significant preclinical antitumor activity. Its mechanism of action, which involves the disruption of chromosome alignment and the induction of mitotic catastrophe, represents a targeted approach to cancer therapy. Further research is warranted to fully elucidate its therapeutic potential, including its efficacy in a broader range of cancer types, potential combination therapies, and the identification of biomarkers for patient selection. The detailed information provided in this guide serves as a valuable resource for scientists and researchers working towards the development of novel anticancer agents targeting mitotic vulnerabilities.
References
- 1. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 3. portlandpress.com [portlandpress.com]
- 4. CENP-E forms a link between attachment of spindle microtubules to kinetochores and the mitotic checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual inhibition of motor proteins KIF18A and CENP-E shown to selectively kill cancer cells [manufacturingchemist.com]
- 7. Kinesin-7 CENP-E mediates chromosome alignment and spindle assembly checkpoint in meiosis I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies of PF-2771 in Breast Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial preclinical studies of PF-2771, a potent and selective inhibitor of the mitotic kinesin CENP-E, in various breast cancer cell lines. The document summarizes key quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways and workflows.
Quantitative Data Summary
The initial evaluation of this compound demonstrated its selective cytotoxicity against specific subtypes of breast cancer cell lines, particularly those with a basal-like phenotype. While a comprehensive table of Growth Inhibition 50 (GI50) values across a wide panel of cell lines is not publicly available in a single source, the following table summarizes the reported cytotoxic activities.
| Cell Line Subtype | Representative Cell Lines | This compound EC50 | Reference |
| Basal-like | MDA-MB-468, HCC1806 | < 0.1 µM | [1] |
| Normal/Premalignant | Not specified | > 5 µM | [1] |
Note: The provided EC50 values represent the effective concentration causing 50% of the maximum response and are indicative of the potent and selective activity of this compound against basal-like breast cancer cells. Further studies are needed to establish a comprehensive GI50 profile across a broader range of breast cancer cell lines.
Mechanism of Action and Signaling Pathway
This compound functions as a non-competitive inhibitor of the motor activity of Centromere Protein E (CENP-E), a crucial kinesin for the proper alignment of chromosomes during mitosis. Inhibition of CENP-E's motor function by this compound leads to chromosomal congression defects, where chromosomes fail to align at the metaphase plate. This triggers the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation. The sustained activation of the SAC leads to a prolonged mitotic arrest, which ultimately can induce apoptosis (programmed cell death) in cancer cells.
A key biomarker of this compound's activity is the increased phosphorylation of Histone H3 at Serine 10 (phospho-HH3-Ser10), a marker of mitotic arrest. Furthermore, treatment with this compound has been shown to elevate the expression of other critical cell cycle proteins, including BubR1, a key component of the SAC, and Cyclin B.
Caption: this compound inhibits CENP-E, leading to mitotic arrest and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments conducted in the initial studies of this compound.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 values.
Caption: Workflow for the MTT-based cell proliferation assay.
Western Blot Analysis
This protocol is used to detect the expression levels of key proteins involved in the cell cycle and apoptosis following this compound treatment.
Materials:
-
MDA-MB-468 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Histone H3 (Ser10)
-
Rabbit anti-BubR1
-
Rabbit anti-Cyclin B1
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat MDA-MB-468 cells with 75 nM this compound for 0, 24, 48, and 72 hours. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities relative to the loading control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after this compound treatment.
Materials:
-
Breast cancer cells (e.g., MDA-MB-468)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
This technical guide provides a foundational understanding of the initial preclinical investigations of this compound in breast cancer cell lines. The data and protocols presented herein are intended to support further research and development of CENP-E inhibitors as a potential therapeutic strategy for breast cancer.
References
Unraveling the Anti-Proliferative Potential of PF-2771: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the anti-proliferative effects of PF-2771, a potent and selective inhibitor of the mitotic kinesin CENP-E. The following sections detail the mechanism of action, quantitative efficacy across various cancer cell lines, and comprehensive experimental protocols for key assays used in its evaluation.
Core Mechanism of Action: Inhibition of CENP-E
This compound exerts its anti-proliferative effects by specifically targeting the motor function of Centromere Protein E (CENP-E), a crucial kinesin involved in mitotic progression.[1][2] CENP-E plays a vital role in the alignment of chromosomes at the metaphase plate during cell division.[3] By inhibiting the ATPase activity of CENP-E, this compound disrupts this process, leading to chromosome congression defects, mitotic arrest, and subsequent apoptosis in cancer cells.[1][3]
Signaling Pathway of this compound Action
The inhibition of CENP-E by this compound initiates a cascade of events within the cell cycle, ultimately leading to cell death. This pathway is visualized in the diagram below.
Quantitative Anti-Proliferative Efficacy
The potency of this compound has been evaluated across a panel of breast cancer cell lines, demonstrating significant anti-proliferative activity, particularly in triple-negative breast cancer (TNBC) subtypes.[1] The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from these studies are summarized below.
| Cell Line | Subtype | IC50 (nM) | EC50 (nM) | Reference |
| MDA-MB-468 | Basal-A (TNBC) | - | 14-20 | [1] |
| HCC1806 | Basal-like | - | < 100 | [1][2] |
| Various Basal-like Breast Cancer | Basal-like | - | < 100 | [2] |
| Normal and Premalignant Cell Lines | - | - | > 5000 | [2] |
Note: IC50 value for CENP-E motor activity inhibition is 16.1 nM.[2][4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-proliferative effects of this compound.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle-only control.
-
Incubate the plates for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/EC50 values.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the cell cycle and apoptosis pathways affected by this compound.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against CENP-E, Phospho-Histone H3, Cyclin B1, BubR1, Securin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Immunofluorescence for Mitotic Spindle Analysis
This method is used to visualize the effects of this compound on the mitotic spindle and chromosome alignment.
Materials:
-
Cells cultured on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-CENP-E)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound for the desired time.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Experimental Workflow Visualization
The general workflow for these in vitro experiments is outlined below.
Conclusion
This compound demonstrates potent and selective anti-proliferative activity against various cancer cell lines, particularly those of the triple-negative breast cancer subtype. Its well-defined mechanism of action, centered on the inhibition of the CENP-E motor protein, leads to mitotic catastrophe and apoptosis. The experimental protocols provided herein offer a robust framework for the continued investigation and characterization of this compound and other CENP-E inhibitors as promising therapeutic agents in oncology. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.
References
PF-2771: A Potent and Selective Chemical Probe for Elucidating CENP-E Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Centromere-associated protein E (CENP-E), a kinesin-7 motor protein, is a critical component of the mitotic machinery.[1] It plays a pivotal role in the congression of chromosomes to the metaphase plate and is an integral part of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation.[1][2] Given its essential role in mitosis and its frequent overexpression in various cancers, CENP-E has emerged as a compelling target for anti-cancer drug discovery.[1][2] PF-2771 is a potent and selective small molecule inhibitor of the CENP-E motor domain, which has proven to be an invaluable tool for dissecting the multifaceted functions of CENP-E in both normal and pathological cell division.[3] This technical guide provides a comprehensive overview of this compound as a chemical probe, including its biochemical and cellular activities, detailed experimental protocols for its use, and a visualization of the signaling pathways it perturbs.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 16.1 ± 1.2 nmol/L | CENP-E | ATPase Motor Assay | [3] |
| Mechanism | Non-competitive vs ATP | CENP-E | Kinetic Analysis | [3] |
Table 1: Biochemical Potency and Mechanism of this compound. This table highlights the high potency of this compound for CENP-E and its non-competitive mode of inhibition with respect to ATP.
| Cell Line | Subtype | EC50 (nmol/L) | Reference |
| MDA-MB-468 | Basal-A | 75 | [3] |
| HCC1806 | Basal-like | Not explicitly stated, but effective in xenograft models | [3] |
| MDA-MB-231 | Triple-Negative | Not explicitly stated, but used in synergy studies | [4] |
| Cal51 | Triple-Negative | Not explicitly stated, but used in synergy studies | [4] |
Table 2: Antiproliferative Activity of this compound in Breast Cancer Cell Lines. This table showcases the potent antiproliferative effects of this compound in various breast cancer cell lines, particularly those of the triple-negative subtype.
| Kinesin | % Inhibition at 1 µmol/L this compound | % Inhibition at 10 µmol/L this compound | Reference |
| Eg5/KSP | 0% | 0% | [3] |
| Chromokinesin | 0% | 0% | [3] |
| MCAK | 0% | 0% | [3] |
Table 3: Selectivity of this compound against other Kinesin Motors. This table demonstrates the high selectivity of this compound for CENP-E over other closely related kinesin motors.
This compound has also been shown to be highly selective against a panel of 74 protein kinases, with less than 23% inhibition observed at a concentration of 1 µmol/L.[3]
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
CENP-E ATPase Assay
This assay measures the ATP hydrolysis activity of the CENP-E motor domain and its inhibition by this compound.
Materials:
-
Purified recombinant CENP-E motor domain
-
Microtubules (polymerized from tubulin)
-
ATP
-
This compound
-
ATPase assay buffer (e.g., 50 mm KCl, 25 mm HEPES, 2 mm MgCl2, 1 mm dithiothreitol, pH 7.5)[5]
-
Phosphate detection reagent (e.g., EnzChek Phosphate Assay Kit)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the CENP-E motor domain and microtubules in the ATPase assay buffer.
-
Add varying concentrations of this compound to the reaction mixture. A typical concentration range would be from 0 to 45 nmol/L.[3]
-
Initiate the reaction by adding a range of ATP concentrations (e.g., 0.977 to 1000 µmol/L).[3]
-
Incubate the reaction at a controlled temperature (e.g., 25°C).
-
At various time points, measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Determine the initial reaction velocities and plot them against the substrate (ATP) concentration for each inhibitor concentration.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound and to elucidate its mechanism of inhibition (e.g., competitive, non-competitive).
Cell Proliferation (MTT) Assay
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).[3]
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot the results against the inhibitor concentration.
-
Determine the EC50 value, the concentration of this compound that inhibits cell proliferation by 50%.
Western Blot Analysis
This technique is used to detect changes in the expression and post-translational modification of proteins involved in the cell cycle and apoptosis following treatment with this compound.
Materials:
-
Cancer cells treated with this compound (e.g., 75 nmol/L for up to 72 hours)[3]
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., BubR1, Aurora B, Securin, Cyclin B, γH2AX, cleaved PARP)[1]
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression or modification.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the function of CENP-E and the experimental approaches to study it using this compound.
Caption: CENP-E signaling at the kinetochore and the effect of this compound.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound is a highly potent and selective inhibitor of the CENP-E motor protein, making it an exceptional chemical probe for investigating the intricate functions of CENP-E in mitosis. Its well-characterized biochemical and cellular activities, coupled with the detailed experimental protocols provided in this guide, offer researchers a robust tool to explore the roles of CENP-E in chromosome congression, the spindle assembly checkpoint, and its potential as a therapeutic target in oncology. The use of this compound in conjunction with advanced cellular and molecular biology techniques will undoubtedly continue to yield valuable insights into the fundamental mechanisms governing accurate cell division and the consequences of their dysregulation in diseases such as cancer.
References
- 1. Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ATPase Cycle of the Mitotic Motor CENP-E - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PF-2771 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-2771 is a potent and selective inhibitor of Centromere Protein E (CENP-E), a kinesin-like motor protein essential for chromosome congression during mitosis.[1][2][3] As a noncompetitive inhibitor of the CENP-E motor domain's ATPase activity, this compound disrupts the proper alignment of chromosomes at the metaphase plate, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][4] These characteristics make this compound a valuable tool for studying mitotic processes and a potential therapeutic agent, particularly in cancers with high mitotic rates and dependency on CENP-E, such as triple-negative breast cancer (TNBC).[1][5] This document provides detailed protocols for the use of this compound in cell culture experiments, including quantitative data on its efficacy and methods for observing its cellular effects.
Quantitative Data Summary
This compound exhibits potent and selective cytotoxic activity against various cancer cell lines, with a particularly high efficacy in basal-like breast cancer subtypes. The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Target/System | Reference |
| Biochemical IC50 | 16.1 nM | CENP-E Motor Domain ATPase Activity | [2][3] |
| Cellular EC50 | < 0.1 µM | Basal-like Breast Cancer Cell Lines | [1] |
| Cellular EC50 | > 5 µM | Normal and Premalignant Cell Lines | [1] |
Table 2: Proliferative Response to this compound in a Panel of Breast Cancer Cell Lines
| Cell Line Subtype | Representative Cell Lines | Proliferative Response (EC50) | Reference |
| Basal-A | MDA-MB-468, HCC1806, HCC70 | High Sensitivity (< 0.1 µM) | [1] |
| Basal-B (Claudin-low) | MDA-MB-231, Hs578T | Moderate to High Sensitivity | [1] |
| Luminal | MCF7, T47D | Low Sensitivity | [1] |
| HER-2 Amplified | SKBR3, BT474 | Low Sensitivity | [1] |
| Normal/Premalignant | MCF10A, 184A1 | Insensitive (> 5 µM) | [1] |
Signaling Pathway and Experimental Workflow
CENP-E Inhibition Signaling Pathway
This compound targets the motor domain of CENP-E, a key component of the mitotic machinery. Inhibition of CENP-E's ATPase activity disrupts its function in chromosome congression, leading to the activation of the spindle assembly checkpoint (SAC), mitotic arrest, and ultimately, apoptosis.
Caption: this compound inhibits CENP-E, leading to mitotic arrest and apoptosis.
Experimental Workflow for this compound Cell-Based Assays
A typical workflow for investigating the effects of this compound in cell culture involves initial cell viability screening to determine the effective concentration range, followed by more detailed mechanistic studies such as Western blotting and immunofluorescence to confirm the on-target effects of the compound.
Caption: General workflow for studying this compound effects in cell culture.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert tetrazolium salts (MTT or MTS) into a colored formazan product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-3 hours at 37°C.
-
-
Measurement:
-
For MTT: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
For MTS: No solubilization step is needed.
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to calculate the EC50 value.
-
Western Blot for Cell Cycle Markers
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the cell cycle to confirm the mitotic arrest induced by this compound. Key markers include Phospho-Histone H3 (Ser10), a marker of mitosis, and Cyclin B1, which accumulates in G2/M phase.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at a concentration known to induce mitotic arrest (e.g., 75-100 nM) and a vehicle control for 24 hours.
-
Wash cells with ice-cold PBS and lyse them in 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control.
-
Immunofluorescence for Mitotic Spindle Analysis
Principle: Immunofluorescence microscopy is used to visualize the cellular effects of this compound on the mitotic spindle and chromosome alignment. This allows for direct observation of the chromosome congression defects characteristic of CENP-E inhibition.
Materials:
-
Cancer cell line of interest
-
Glass coverslips in 12-well or 24-well plates
-
This compound stock solution
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin to visualize microtubules)
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst stain for DNA
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Sterilize glass coverslips and place them in the wells of a multi-well plate.
-
Seed cells onto the coverslips and allow them to attach overnight.
-
Treat cells with this compound (e.g., 100 nM) and a vehicle control for 16-24 hours.
-
-
Fixation and Permeabilization:
-
Carefully wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 30-60 minutes at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
DNA Staining and Mounting:
-
Incubate the cells with DAPI or Hoechst stain (diluted in PBS) for 5 minutes at room temperature to visualize the chromosomes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope.
-
Examine the morphology of the mitotic spindles and the alignment of chromosomes at the metaphase plate. Look for an increase in the number of cells with misaligned chromosomes in the this compound-treated samples compared to the control.
-
References
- 1. Chemogenetic evaluation of the mitotic kinesin CENP-E reveals a critical role in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Syntelin inhibits triple-negative breast cancer cell proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-2771 Dosage in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of PF-2771, a potent and selective inhibitor of the mitotic kinesin Centromere Protein E (CENP-E), in preclinical in vivo mouse models of cancer. Detailed protocols for dosage, administration, and experimental workflow are presented based on established research, with a focus on xenograft models of triple-negative breast cancer. This document includes quantitative data on dosage, pharmacokinetics, and pharmacodynamics, as well as a detailed signaling pathway diagram to elucidate the mechanism of action.
Introduction
Centromere Protein E (CENP-E) is a kinesin-like motor protein crucial for the proper alignment of chromosomes at the metaphase plate during mitosis.[1] Inhibition of CENP-E's ATPase activity disrupts this process, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1] this compound is a small molecule inhibitor of CENP-E with an IC50 of 16.1 nM.[2][3] Preclinical studies have demonstrated its potent anti-tumor activity, particularly in models of triple-negative breast cancer, making it a valuable tool for cancer research and drug development.[1][3]
Mechanism of Action: CENP-E Signaling Pathway
This compound is a non-competitive and selective inhibitor of CENP-E.[3] By inhibiting the motor activity of CENP-E, this compound prevents the proper attachment and alignment of chromosomes during mitosis. This triggers the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest. This sustained arrest ultimately results in apoptotic cell death. A key biomarker of this mitotic arrest is the phosphorylation of Histone H3 at Serine 10 (phospho-HH3-Ser10).[1][3]
References
Application Notes and Protocols for PF-2771 Administration in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-2771 is a potent and selective inhibitor of Centromere Protein E (CENP-E), a kinesin motor protein essential for chromosome congression during mitosis.[1][2][3] Inhibition of CENP-E's ATPase motor activity by this compound leads to defects in chromosome alignment at the metaphase plate, triggering the Spindle Assembly Checkpoint (SAC), prolonged mitotic arrest, and subsequent apoptosis in cancer cells.[1][4] These application notes provide a summary of this compound's mechanism of action, in vivo efficacy data from a xenograft model, and detailed protocols for its use in preclinical xenograft studies.
Mechanism of Action: CENP-E Inhibition
This compound acts as a noncompetitive and selective inhibitor of CENP-E, with an IC50 of 16.1 nM for its motor activity.[1][2][3][4] Its mechanism of action is distinct from other mitotic inhibitors like those targeting Eg5/KSP, as it does not induce the formation of monopolar spindles.[1] The inhibition of CENP-E by this compound results in the activation of the SAC, which is characterized by increased levels of key mitotic proteins such as phosphorylated BubR1, Aurora-B, securin, and cyclin B.[1][4] This sustained mitotic arrest ultimately leads to an increase in DNA damage markers like γH2AX and apoptotic markers like cleaved PARP.[1][4]
Caption: Mechanism of action of this compound leading to apoptosis.
In Vivo Efficacy in a Triple-Negative Breast Cancer Xenograft Model
In a study utilizing an HCC1806 triple-negative breast cancer (TNBC) xenograft model, this compound demonstrated significant anti-tumor activity.[1][5] The key findings from this study are summarized below.
Quantitative Data Summary
| Cell Line | Mouse Strain | Tumor Implantation | Dosing Regimen | Administration Route | Outcome |
| HCC1806 | SCID | 3 x 10^6 cells in mammary fat pad | 3 mg/kg, daily for 14 days | Intraperitoneal (i.p.) | Not specified |
| HCC1806 | SCID | 3 x 10^6 cells in mammary fat pad | 10 mg/kg, daily for 14 days | Intraperitoneal (i.p.) | Not specified |
| HCC1806 | SCID | 3 x 10^6 cells in mammary fat pad | 30 mg/kg, daily for 14 days | Intraperitoneal (i.p.) | 27% Tumor Growth Inhibition (TGI) |
| HCC1806 | SCID | 3 x 10^6 cells in mammary fat pad | 100 mg/kg, 4 days on/3 days off | Intraperitoneal (i.p.) | 62% Tumor Regression |
SCID Mice: CB17/lcr.Cg-PrkdcscidLystbg female mice[1]
Pharmacodynamic Marker Analysis
A key pharmacodynamic biomarker for this compound activity is the phosphorylation of Histone H3 at Serine 10 (phospho-HH3-Ser10), which is indicative of mitotic arrest.[1] A single dose of 100 mg/kg of this compound resulted in a significant, up to 6-fold increase in phospho-HH3-Ser10 levels in the tumor tissue, which was sustained for up to 24 hours.[1]
Experimental Protocols
The following are detailed protocols for the administration of this compound in xenograft studies, based on the published research.
Protocol 1: Establishment of a Subcutaneous Xenograft Model
Caption: Workflow for establishing a subcutaneous xenograft model.
1. Cell Culture and Preparation:
-
Culture HCC1806 cells in appropriate media and conditions to achieve logarithmic growth.
-
On the day of implantation, harvest the cells using standard cell culture techniques (e.g., trypsinization).
-
Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count to determine viability (e.g., using trypan blue exclusion).
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 3 x 10^7 cells/mL.
2. Animal Handling and Implantation:
-
Use female immunodeficient mice, such as SCID mice, aged 6-8 weeks.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Subcutaneously inject 100 µL of the cell suspension (containing 3 x 10^6 cells) into the mammary fat pad.
3. Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) twice weekly using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
Protocol 2: Administration of this compound
1. Drug Preparation:
-
Prepare the vehicle control and this compound formulations. The specific vehicle used in the published study is not detailed, but a common vehicle for in vivo studies is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations with the vehicle.
2. Dosing and Administration:
-
Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection.
-
For the daily dosing regimen, administer the drug once daily for the specified duration (e.g., 14 days).
-
For the intermittent dosing regimen, administer the drug once daily for 4 consecutive days, followed by a 3-day break, and then another 4-day cycle of dosing.[1][5]
3. Monitoring and Endpoints:
-
Continue to monitor tumor growth and the general health of the mice throughout the study. Record body weights at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).
Protocol 3: Pharmacodynamic Analysis of Phospho-HH3-Ser10
1. Sample Collection:
-
At specified time points after the final dose, euthanize the mice.
-
Excise the tumors and snap-freeze them in liquid nitrogen or prepare tumor lysates immediately.
2. Protein Extraction:
-
Homogenize the tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
3. ELISA for Phospho-HH3-Ser10:
-
Use a commercially available ELISA kit for the detection of phospho-HH3-Ser10 (e.g., from Cell Signaling Technology).[1]
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a plate with a capture antibody, adding the tumor lysates, incubating with a detection antibody, and then adding a substrate to generate a measurable signal.
-
Quantify the levels of phospho-HH3-Ser10 based on the signal intensity and normalize to the total protein concentration of each sample.
Concluding Remarks
This compound has demonstrated promising preclinical anti-tumor activity in a xenograft model of triple-negative breast cancer. The protocols outlined in these application notes provide a framework for conducting in vivo studies to further evaluate the efficacy and mechanism of action of this CENP-E inhibitor. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the assessment of this compound as a potential therapeutic agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CENP-E inhibitor | Probechem Biochemicals [probechem.com]
- 4. Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis Following PF-2771 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-2771 is a potent and selective inhibitor of the Centromere Protein E (CENP-E) kinesin motor protein.[1][2][3] CENP-E plays a crucial role in the proper alignment of chromosomes at the metaphase plate during mitosis.[3] By inhibiting the ATPase activity of CENP-E, this compound disrupts this process, leading to mitotic arrest and subsequent activation of the Spindle Assembly Checkpoint (SAC).[2][4] This cellular response ultimately triggers apoptosis in cancer cells, making this compound a promising therapeutic agent, particularly in triple-negative breast cancer (TNBC).[4]
Western blot analysis is an essential technique to elucidate the molecular mechanisms of this compound action. This document provides detailed application notes and protocols for performing Western blot analysis to investigate the effects of this compound on key cellular proteins involved in cell cycle regulation, the spindle assembly checkpoint, DNA damage, and apoptosis.
Data Presentation
The following tables summarize representative quantitative data from Western blot analysis of MDA-MB-468 triple-negative breast cancer cells treated with 75 nM this compound for various durations. The fold changes are normalized to an internal loading control (e.g., β-actin or GAPDH) and compared to a vehicle-treated control group.
Disclaimer: The following data is illustrative and representative of expected outcomes based on published qualitative descriptions. Actual quantitative results may vary depending on experimental conditions.
Table 1: Effect of this compound on Spindle Assembly Checkpoint (SAC) and Mitotic Proteins
| Target Protein | Treatment Time | Representative Fold Change (vs. Control) | Function |
| Phospho-BubR1 (p-BubR1) | 8 hours | ~2.5 - 3.5 | Spindle Assembly Checkpoint Kinase |
| Phospho-Aurora B (p-Aurora B) | 8 hours | ~2.0 - 3.0 | Mitotic Kinase, SAC component |
| Securin | 8 hours | ~1.8 - 2.8 | Anaphase Inhibitor |
| Cyclin B1 | 8 hours | ~2.0 - 3.0 | Mitotic Cyclin |
Table 2: Effect of this compound on DNA Damage and Apoptosis Markers
| Target Protein | Treatment Time | Representative Fold Change (vs. Control) | Function |
| Gamma H2A.X (γH2AX) | 24 hours | ~3.0 - 4.5 | DNA Double-Strand Break Marker |
| Cleaved PARP | 24 hours | ~4.0 - 6.0 | Apoptosis Marker |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the CENP-E signaling pathway affected by this compound and the general workflow for the Western blot analysis.
References
- 1. BubR1 phosphorylates CENP-E as a switch enabling the transition from lateral association to end-on capture of spindle microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative proteomic profiling reveals key pathways in the anti-cancer action of methoxychalcone derivatives in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining with PF-2771 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the CENP-E inhibitor, PF-2771, in immunofluorescence staining protocols. The information is intended to assist researchers in visualizing the cellular effects of this compound, a potent and selective inhibitor of the mitotic kinesin CENP-E, which plays a critical role in chromosome congression and mitotic progression.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the ATPase motor activity of Centromere Protein E (CENP-E).[1][2] Inhibition of CENP-E leads to defects in the alignment of chromosomes at the metaphase plate, resulting in mitotic arrest and subsequent apoptosis in cancer cells.[3][4] This compound has shown particular efficacy in triple-negative breast cancer (TNBC) models.[3][5] Immunofluorescence is a powerful technique to visualize these this compound-induced phenotypes, such as mitotic spindle abnormalities, chromosome misalignment, and the status of various cell cycle and apoptotic markers.
Quantitative Data Summary
The following table summarizes key quantitative parameters of this compound's biological activity. This data is crucial for designing experiments and interpreting results.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CENP-E motor activity) | 16.1 nM | Biochemical Assay | [1][2] |
| EC50 (Cell Viability) | < 0.1 µM | Basal-like breast cancer cells | [1] |
| Effective Concentration for Mitotic Arrest | 75 nM | MDA-MB-468 TNBC cells | [3] |
| Treatment Duration for Mitotic Arrest | 8 - 24 hours | MDA-MB-468 TNBC cells | [3] |
| Concentration for Chromosomal Congression Defect | 100 nM | MDA-MB-468 cells | [2] |
Signaling Pathway Affected by this compound
This compound disrupts the normal signaling cascade that ensures proper chromosome segregation during mitosis. By inhibiting CENP-E, this compound treatment leads to the activation of the Spindle Assembly Checkpoint (SAC), which halts the cell cycle before anaphase. This arrest is characterized by the sustained phosphorylation of several key mitotic proteins.
Experimental Workflow for Immunofluorescence Staining
The following diagram outlines the key steps for performing immunofluorescence staining on cells treated with this compound.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells (e.g., MDA-MB-468, HeLa) onto sterile glass coverslips in a 12-well or 24-well plate. Allow cells to adhere and grow to 50-70% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to the desired final concentration (e.g., 75 nM).
-
Treatment: Remove the existing medium from the cells and add the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration as the drug-treated wells.
-
Incubation: Incubate the cells for the desired duration (e.g., 8, 16, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
Immunofluorescence Staining Protocol
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (Blocking Buffer)
-
Primary Antibodies (e.g., anti-α-tubulin, anti-γ-tubulin, anti-phospho-Histone H3 (Ser10), anti-CENP-E, anti-BubR1)
-
Fluorophore-conjugated Secondary Antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade Mounting Medium
Procedure:
-
Fixation:
-
Permeabilization:
-
Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature. This step is necessary for intracellular targets.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer (5% BSA in PBST) and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the Blocking Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.[7]
-
-
Washing:
-
Wash the coverslips three times with PBST (PBS with 0.1% Tween-20) for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the Blocking Buffer. Protect from light from this step onwards.
-
Add the diluted secondary antibody to the coverslips and incubate for 1-2 hours at room temperature in the dark.
-
-
Washing:
-
Wash the coverslips three times with PBST for 5 minutes each in the dark.
-
-
Counterstaining:
-
Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the coverslips once with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for each fluorophore.
-
Analyze the images to quantify phenotypes such as the percentage of mitotic cells, chromosome congression defects, and changes in protein localization and intensity.
-
Expected Outcomes and Troubleshooting
-
Phenotypes to Observe:
-
An increase in the mitotic index.
-
Cells arrested in prometaphase/metaphase with misaligned chromosomes.
-
Aberrant mitotic spindle morphology.
-
Increased phosphorylation of mitotic checkpoint proteins (e.g., BubR1, Aurora B).
-
Late-stage markers of apoptosis (e.g., cleaved PARP, γH2AX) after prolonged treatment.[3]
-
-
Troubleshooting:
-
High Background: Optimize blocking conditions, antibody concentrations, and washing steps.
-
Weak Signal: Increase primary antibody concentration or incubation time. Ensure the secondary antibody is appropriate for the primary antibody. Use a brighter fluorophore.
-
No Signal: Verify the expression of the target protein in your cell line. Check the compatibility of the fixation method with the antibody. Ensure the primary antibody is validated for immunofluorescence.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identifying fates of cancer cells exposed to mitotic inhibitors by quantitative phase imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetochore kinesin CENP-E is a processive bi-directional tracker of dynamic microtubule tips - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cell Viability Assay Using PF-2771
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-2771 is a potent and selective inhibitor of the centromere protein E (CENP-E) motor activity, a crucial component of the mitotic spindle checkpoint.[1][2][3] By inhibiting CENP-E, this compound induces defects in chromosome congression during mitosis, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][4] This mechanism of action makes this compound a valuable tool for cancer research and a potential therapeutic agent, particularly in cancers with high rates of chromosomal instability, such as triple-negative breast cancer.[4][5] These application notes provide a comprehensive guide to utilizing this compound in cell viability assays to assess its cytotoxic effects on various cell lines.
Data Presentation
The following table summarizes the reported potency of this compound in both biochemical and cell-based assays. This data is essential for designing experiments with appropriate concentration ranges.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 16.1 nM | CENP-E motor activity (biochemical assay) | [1][3] |
| EC50 | < 0.1 µM | Basal-like breast cancer cells | [1] |
| EC50 | > 5 µM | Normal and premalignant cell lines | [1] |
Note: IC50 refers to the concentration of an inhibitor required to inhibit a given biological process or component by 50% in vitro.[6] EC50 is the concentration of a drug that gives half-maximal response.
Signaling Pathway of this compound Action
This compound's primary target is CENP-E, a kinesin-like motor protein. Inhibition of CENP-E's ATPase motor function disrupts its role in attaching spindle microtubules to kinetochores of chromosomes during mitosis. This leads to the activation of the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation. The sustained activation of the SAC due to unresolved chromosome attachment errors ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. IC50 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Flow Cytometry for Cell Cycle Analysis with PF-2771
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the CENP-E inhibitor, PF-2771, to induce cell cycle arrest and for the subsequent analysis of cell cycle distribution using flow cytometry. This document includes an overview of this compound, its mechanism of action, a detailed protocol for cell cycle analysis, and expected outcomes.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of Centromere Protein E (CENP-E), a kinesin-like motor protein essential for mitotic progression.[1] CENP-E plays a critical role in the alignment of chromosomes at the metaphase plate and the proper functioning of the spindle assembly checkpoint (SAC). By inhibiting the ATPase motor activity of CENP-E, this compound disrupts these processes, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][3] This makes it a compound of significant interest in oncology research and drug development, particularly for cancers characterized by chromosomal instability.
Mechanism of Action
This compound functions as a non-competitive inhibitor of CENP-E's motor activity, with an IC50 of 16.1 ± 1.2 nM.[1][3] Its inhibitory action on CENP-E leads to a cascade of events that disrupt the cell cycle:
-
Disruption of Chromosome Congression: Inhibition of CENP-E motor function prevents the proper alignment of chromosomes at the metaphase plate.
-
Activation of the Spindle Assembly Checkpoint (SAC): The presence of unaligned chromosomes activates the SAC, a critical cellular surveillance mechanism that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.
-
Mitotic Arrest: Sustained activation of the SAC leads to a prolonged arrest in mitosis, specifically in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: If the mitotic arrest is prolonged and the cell cannot resolve the chromosome alignment errors, it will typically undergo apoptosis (programmed cell death).
Treatment of cancer cells with this compound has been shown to result in an increased expression of key mitotic checkpoint proteins such as phosphorylated BubR1 and Aurora B, as well as elevated levels of securin and Cyclin B.[2][3] These molecular changes are indicative of an engaged SAC and a block in mitotic progression.
Signaling Pathway of this compound Induced Mitotic Arrest
Caption: Mechanism of this compound leading to G2/M cell cycle arrest and apoptosis.
Experimental Protocols
This section provides a detailed protocol for treating cells with this compound and subsequently analyzing the cell cycle distribution by flow cytometry using propidium iodide (PI) staining.
Materials
-
Cancer cell line of interest (e.g., MDA-MB-468 triple-negative breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Caption: Workflow for cell cycle analysis after this compound treatment.
Procedure
-
Cell Seeding:
-
Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a concentrated stock solution. A final concentration of 75 nM has been shown to be effective.[2][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Following treatment, collect both the floating and adherent cells.
-
Aspirate the medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the medium collected in the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells for at least 2 hours at 4°C. For best results, fix overnight.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a laser that can excite propidium iodide (e.g., 488 nm) and collect the fluorescence emission in the appropriate detector (e.g., ~617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use a doublet discrimination gate to exclude cell aggregates from the analysis.
-
-
Data Analysis:
-
Generate a histogram of DNA content (PI fluorescence intensity).
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Expected Quantitative Data
Treatment of cancer cells with an effective concentration of this compound is expected to induce a significant increase in the percentage of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G0/G1 and S phases over time. The following table provides a hypothetical representation of expected results based on the known mechanism of action of this compound.
| Treatment | Time (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle (DMSO) | 24 | 55 | 25 | 20 |
| This compound (75 nM) | 24 | 40 | 15 | 45 |
| Vehicle (DMSO) | 48 | 58 | 22 | 20 |
| This compound (75 nM) | 48 | 25 | 10 | 65 |
| Vehicle (DMSO) | 72 | 60 | 20 | 20 |
| This compound (75 nM) | 72 | 15 | 5 | 80 |
Note: The actual percentages will vary depending on the cell line, this compound concentration, and duration of treatment.
Troubleshooting
| Issue | Possible Cause | Solution |
| High CV of G1 peak | - Improper fixation- Cell clumping- Incorrect flow rate | - Ensure dropwise addition of cold ethanol while vortexing.- Filter cells through a nylon mesh before analysis.- Use a low to medium flow rate for acquisition. |
| Debris in the sample | - Excessive trypsinization- Apoptotic cells | - Reduce trypsinization time.- Use a sub-G1 gate to quantify apoptotic cells. |
| Low cell number | - Cytotoxicity of this compound- Cell loss during washing steps | - Reduce the concentration of this compound or the treatment time.- Be gentle during centrifugation and aspiration steps. |
Conclusion
This compound is a valuable tool for studying the role of CENP-E in mitosis and for investigating the effects of mitotic arrest on cancer cells. The protocol described provides a reliable method for analyzing the cell cycle effects of this compound using flow cytometry. Careful execution of the experiment and data analysis will yield valuable insights into the cellular response to this potent CENP-E inhibitor.
References
Application Notes and Protocols for Live-Cell Imaging of Mitosis with PF-2771
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-2771 is a potent and selective small molecule inhibitor of the Centromere-Associated Protein E (CENP-E) kinesin motor protein. CENP-E plays a crucial role in the alignment of chromosomes at the metaphase plate during mitosis. By inhibiting the ATPase activity of CENP-E, this compound disrupts this process, leading to prolonged mitotic arrest, activation of the Spindle Assembly Checkpoint (SAC), and ultimately, cell death through apoptosis or mitotic slippage.[1] These characteristics make this compound a valuable tool for studying mitotic mechanisms and a potential therapeutic agent in oncology.
These application notes provide detailed protocols for utilizing this compound in live-cell imaging studies to investigate its effects on mitosis. The protocols and data presented are intended to serve as a comprehensive guide for researchers in cell biology and drug development.
Data Presentation
The following tables summarize the quantitative data reported for this compound, providing a clear reference for its biochemical and cellular activities.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (CENP-E Motor Activity) | 16.1 ± 1.2 nmol/L | Biochemical Assay | [1] |
| Effect on Cell Cycle (100 nmol/L, 6 hours) | 43% of cells in G2-M | MDA-MB-468 | [1] |
| Control (Untreated) | 24% of cells in G2-M | MDA-MB-468 | [1] |
| Mitotic Delay (100 nmol/L) | ~3 hours (Metaphase-Anaphase) | Tumor Cells | [1] |
| Control Mitosis Duration | ~1 hour | Tumor Cells | [1] |
Table 2: Effect of this compound on Mitotic Protein Levels (75 nmol/L, 8 hours) in MDA-MB-468 Cells
| Protein | Change upon this compound Treatment | Reference |
| Phosphorylated BubR1 | Increased | [1] |
| Phosphorylated Aurora-B | Increased | [1] |
| Securin | Increased | [1] |
| Cyclin B | Increased | [1] |
| γH2AX (24 hours) | Increased | [1] |
| Cleaved PARP (24 hours) | Increased | [1] |
Signaling Pathway
The inhibition of CENP-E's motor function by this compound directly leads to the activation of the Spindle Assembly Checkpoint (SAC). The diagram below illustrates this signaling cascade.
Caption: Signaling pathway initiated by this compound-mediated inhibition of CENP-E.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitotic Arrest using this compound
This protocol details the use of time-lapse fluorescence microscopy to observe the effects of this compound on mitotic progression in real-time.
Materials:
-
Human cancer cell line expressing a fluorescently tagged histone (e.g., H2B-GFP or H2B-mCherry) to visualize chromosomes.
-
Complete cell culture medium appropriate for the chosen cell line.
-
This compound (stock solution in DMSO).
-
Glass-bottom imaging dishes or plates.
-
Live-cell imaging microscope system equipped with an environmental chamber (37°C, 5% CO₂).
-
Imaging software for time-lapse acquisition and analysis.
Procedure:
-
Cell Seeding:
-
Seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Allow cells to adhere and grow for 24 hours in a standard cell culture incubator.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in pre-warmed complete cell culture medium. A starting concentration range of 50-200 nM is recommended, but should be optimized for your specific cell line and experimental goals. A 100 nM concentration has been shown to induce mitotic delay.[1]
-
Carefully remove the existing medium from the imaging dish and replace it with the medium containing this compound.
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber and allow it to equilibrate for at least 30 minutes.
-
Identify several fields of view containing healthy, asynchronously growing cells.
-
Set up the time-lapse imaging parameters:
-
Channels: Acquire images in the appropriate fluorescence channel for your histone tag (e.g., GFP or mCherry) and a brightfield or DIC channel to monitor cell morphology.
-
Time Interval: Acquire images every 5-15 minutes. A shorter interval provides higher temporal resolution of mitotic events.
-
Duration: Image for a total of 24-48 hours to capture cells entering and progressing through mitosis in the presence of the inhibitor.
-
Z-stack (optional): Acquire a Z-stack at each time point to capture the full volume of the mitotic spindle and chromosomes.
-
-
Start the time-lapse acquisition.
-
-
Data Analysis:
-
Analyze the resulting time-lapse movies to determine:
-
Time of Mitotic Entry (Nuclear Envelope Breakdown - NEBD): The point at which the nuclear envelope disappears and chromosomes become visible in the cytoplasm.
-
Duration of Mitosis: The time from NEBD to anaphase onset (chromosome segregation) or mitotic exit (flattening of the cell and reformation of the nuclear envelope).
-
Mitotic Phenotype: Observe for characteristic phenotypes of CENP-E inhibition, such as failure of chromosomes to align at the metaphase plate (polar chromosomes), prolonged metaphase, and eventual cell fate (apoptosis, mitotic slippage, or successful division).
-
Quantify the percentage of cells exhibiting each phenotype.
-
-
Protocol 2: Immunofluorescence Staining for Mitotic Markers Following this compound Treatment
This protocol allows for the visualization of key mitotic proteins and spindle structures in fixed cells after treatment with this compound.
Materials:
-
Human cancer cell line.
-
Complete cell culture medium.
-
This compound (stock solution in DMSO).
-
Coverslips in a multi-well plate.
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-BubR1 for the spindle assembly checkpoint).
-
Fluorescently-labeled secondary antibodies.
-
DAPI for nuclear counterstaining.
-
Antifade mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 75 nM) for a specified duration (e.g., 8-24 hours).[1] Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope, capturing images of the microtubules, the protein of interest, and the DNA.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for screening and characterizing the effects of a mitotic inhibitor like this compound using live-cell imaging.
Caption: A typical workflow for investigating this compound's effects on mitosis.
References
Application Notes and Protocols: Preparing PF-2771 Stock Solutions for In Vitro Use
Audience: Researchers, scientists, and drug development professionals.
**Introduction
PF-2771 is a potent and selective inhibitor of centromere protein E (CENP-E), a kinesin motor protein essential for chromosome congression during mitosis.[1][2][3] By inhibiting the ATPase activity of CENP-E, this compound induces mitotic arrest and subsequent apoptosis in cancer cells, making it a valuable tool for cancer research and a potential therapeutic agent.[4] This document provides detailed protocols for the preparation of this compound stock solutions for in vitro applications, along with relevant technical data and a diagram of its signaling pathway.
**Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₉H₃₆ClN₅O₄ |
| Molecular Weight | 554.08 g/mol [5] |
| CAS Number | 2070009-55-9[5] |
| Purity | >98% (HPLC)[2] |
| Appearance | Solid Powder[2] |
| IC₅₀ | 16.1 nM (for CENP-E motor activity)[1][2][3] |
Preparation of Stock Solutions
The following protocols describe the preparation of stock solutions of this compound for use in in vitro experiments. It is recommended to prepare a high-concentration primary stock solution in DMSO, which can then be further diluted in an appropriate aqueous buffer or cell culture medium for working solutions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol 1: High-Concentration Stock Solution in DMSO (e.g., 10 mM)
-
Calculate the required mass of this compound.
-
For a 10 mM stock solution in 1 mL of DMSO:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 554.08 g/mol * (1000 mg / 1 g) = 5.54 mg
-
-
-
Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube. For example, add 1 mL of DMSO to 5.54 mg of this compound.
-
Dissolve the compound. Vortex the tube vigorously. If necessary, gentle heating or sonication can be used to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates. The solubility of this compound in DMSO is ≥ 32 mg/mL.[5]
-
Aliquot and store. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]
Protocol 2: Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be diluted in cell culture medium to the desired final concentration. To avoid shocking the cells, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%.[6]
-
Perform serial dilutions of the high-concentration DMSO stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[6]
-
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:
-
First, dilute the 10 mM stock 1:100 in culture medium to create a 100 µM intermediate solution (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
Then, dilute the 100 µM intermediate solution 1:10 in culture medium to achieve the final 10 µM concentration (e.g., add 10 µL of 100 µM solution to 90 µL of medium).
-
-
A negative control containing the same final concentration of DMSO in the culture medium should be included in the experiment.[6]
Experimental Protocols
Cell Proliferation Assay
This protocol is adapted from studies evaluating the effect of this compound on the viability of breast cancer cell lines.[1]
-
Cell Seeding: Seed cells in 96-well plates at a density of 1,000-3,000 cells per well, depending on the growth characteristics of the cell line.[1]
-
Compound Treatment: The following day, treat the cells with a range of this compound concentrations. A typical concentration range would be from 1 nM to 25 µM, using half-log increments.[1]
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 7 days.[1]
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[1]
-
Data Analysis: Plot the cell viability data against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ or IC₅₀ value.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for preparing and using the compound.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound.
References
Application Notes and Protocols for PF-2771 Treatment in MDA-MB-468 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of PF-2771 on the triple-negative breast cancer (TNBC) cell line MDA-MB-468, including its mechanism of action, effects on cell viability and the cell cycle, and detailed protocols for relevant experiments.
Introduction
This compound is a potent and selective inhibitor of Centromere Protein E (CENP-E), a kinesin-like motor protein essential for chromosome congression during mitosis.[1][2] In cancer cells, inhibition of CENP-E leads to mitotic arrest and subsequent cell death. The MDA-MB-468 cell line, derived from a metastatic breast adenocarcinoma, is a widely used model for triple-negative breast cancer (TNBC).[3][4][5] This cell line is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, but a high expression of the epidermal growth factor receptor (EGFR).[4][5][6] The aggressive nature and limited targeted therapeutic options for TNBC make the investigation of novel inhibitors like this compound in cell lines such as MDA-MB-468 a critical area of research.
Mechanism of Action of this compound
This compound specifically targets the motor activity of CENP-E, leading to defects in chromosome alignment at the metaphase plate.[1] This disruption of the mitotic process activates the spindle assembly checkpoint, causing a prolonged mitotic arrest and ultimately inducing apoptosis in cancer cells. In MDA-MB-468 cells, treatment with this compound has been shown to cause chromosomal congression defects.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. bcrj.org.br [bcrj.org.br]
- 4. MDA-MB-468 Cell Line - Creative Biogene [creative-biogene.com]
- 5. MDA-MB-468 Cells [cytion.com]
- 6. Excellent effects and possible mechanisms of action of a new antibody–drug conjugate against EGFR-positive triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-562271 (FAK Inhibitor) in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in mediating signals from the extracellular matrix and growth factors, thereby regulating essential cellular processes such as proliferation, survival, migration, and invasion.[1][2] Its overexpression and hyperactivity are strongly correlated with the aggressive and invasive phenotypes of various human tumors, making it a compelling target for cancer therapy.[2][3]
PF-562271 is a potent, ATP-competitive, and reversible inhibitor of the catalytic activity of FAK and the closely related Pyk2.[3] This document provides detailed application notes and protocols for the use of PF-562271 in three-dimensional (3D) cell culture models, such as spheroids and organoids. These models more accurately recapitulate the complex tumor microenvironment and cellular interactions compared to traditional 2D cell cultures, offering a more predictive platform for evaluating anticancer drug efficacy.[4][5][6] While the query mentioned PF-2771, the available scientific literature extensively covers PF-562271, a well-characterized FAK inhibitor, which will be the focus of these application notes.
Mechanism of Action of PF-562271
PF-562271 exerts its therapeutic effect by targeting the kinase domain of FAK. Integrin binding to the extracellular matrix or growth factor receptor activation leads to the autophosphorylation of FAK at tyrosine 397 (Tyr397).[2] This phosphorylation event creates a high-affinity binding site for Src family kinases, leading to the activation of downstream pro-survival signaling pathways, including the Ras-ERK and PI3K-AKT pathways.[7]
As an ATP-competitive inhibitor, PF-562271 binds to the ATP-binding pocket of FAK, preventing its autophosphorylation and subsequent signal transduction.[3] This inhibition leads to a decrease in cell proliferation, induction of apoptosis, and reduced cell motility and invasion in cancer cells.[1][8]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of FAK inhibitors from relevant studies.
Table 1: In Vitro Inhibitory Activity of PF-562271
| Target | Assay | IC50 (nmol/L) | Reference |
| FAK | Catalytic Activity | 1.5 | [3] |
| Pyk2 | Catalytic Activity | 14 | [3] |
| Phospho-FAK | Cell-based Assay | 5 | [3] |
Table 2: Effects of FAK Inhibitor PF-573,228 on Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | Parameter | Effect | Concentration (µmol/L) | Reference |
| NCI-H82, H146, H196, H446 | Proliferation | Decreased | 0.1 - 5 | [1] |
| NCI-H82, H146, H196, H446 | DNA Synthesis | Decreased | 0.1 - 5 | [1] |
| NCI-H82, H146, H196, H446 | Apoptosis | Increased | 0.1 - 5 | [1] |
| Adherent SCLC lines | Motility | Decreased | 0.1 - 5 | [1] |
Table 3: In Vivo Efficacy of PF-562271
| Parameter | Metric | Value | Dosing | Reference |
| In vivo FAK phosphorylation | EC50 | 93 ng/mL (total) | Oral administration | [3] |
| Sustained FAK inhibition | >50% inhibition | >4 hours | 33 mg/kg single oral dose | [3] |
Experimental Protocols
The following protocols provide a framework for evaluating PF-562271 in 3D cell culture models.
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Method)
This protocol describes the formation of tumor spheroids using ultra-low attachment plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-10,000 cells/well, to be optimized for each cell line).
-
Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at 1000 rpm for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using a light microscope. Spheroids should form within 2-4 days.
Protocol 2: Treatment of Spheroids with PF-562271
Materials:
-
Pre-formed tumor spheroids in a 96-well plate
-
PF-562271 stock solution (e.g., in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare a serial dilution of PF-562271 in complete medium to achieve the desired final concentrations. It is advisable to test a range of concentrations based on the published IC50 values (e.g., 0.01 to 10 µM).
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the medium containing the appropriate concentration of PF-562271 to each well. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the spheroids for the desired treatment duration (e.g., 72 hours).
-
Replenish the medium with fresh drug-containing medium every 2-3 days for longer-term studies.
Protocol 3: Spheroid Viability and Growth Assessment
A. Spheroid Size Measurement:
-
Capture brightfield images of the spheroids at regular intervals (e.g., daily) using an inverted microscope with a camera.
-
Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (4/3)πr³.
-
Plot the change in spheroid volume over time to assess growth inhibition.
B. ATP-Based Viability Assay (e.g., CellTiter-Glo® 3D):
-
After the treatment period, equilibrate the 96-well plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of the medium in each well (e.g., 100 µL).
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Western Blot Analysis of FAK Phosphorylation
Materials:
-
Treated spheroids
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-FAK Tyr397, anti-total FAK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Collect spheroids from each treatment group and wash with cold PBS.
-
Lyse the spheroids in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated FAK to total FAK.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating PF-562271 in 3D cell culture models.
References
- 1. Therapeutic Potential of Focal Adhesion Kinase Inhibition in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-dimensional growth sensitizes breast cancer cells to treatment with ferroptosis-promoting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Focal Adhesion Kinase Inhibition Contributes to Tumor Cell Survival and Motility in Neuroblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Anti-proliferative Effects of PF-2771: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PF-2771 is a potent and selective inhibitor of Centromere Protein E (CENP-E), a kinesin-like motor protein essential for chromosome congression and alignment during mitosis.[1] By targeting the ATPase activity of the CENP-E motor domain, this compound disrupts the proper attachment of chromosomes to the mitotic spindle, leading to the activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and subsequent apoptotic cell death in cancer cells. This mechanism of action makes CENP-E an attractive target for anticancer drug development, particularly in rapidly proliferating tumors.
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines using a colorimetric cell viability assay (MTT). Additionally, this document outlines the key signaling pathways affected by this compound and provides a framework for researchers to assess its anti-proliferative activity.
Data Presentation: Anti-proliferative Activity of CENP-E Inhibitors
While specific IC50 values for this compound across a broad spectrum of non-breast cancer cell lines are not extensively published in publicly available literature, the following tables summarize the anti-proliferative activity of this compound in a panel of breast cancer cell lines and the activity of another well-characterized CENP-E inhibitor, GSK923295, in a diverse range of cancer cell lines. This data is provided to offer a comparative context for the expected potency of CENP-E inhibition.
Table 1: EC50 Values of this compound in a Panel of Breast Cancer Cell Lines
| Cell Line | Subtype | EC50 (nM) |
| HCC1806 | Basal-A | < 10 |
| HCC70 | Basal-A | < 10 |
| MDA-MB-468 | Basal-A | 10 - 50 |
| HCC1937 | Basal-A | 10 - 50 |
| SUM-149 | Basal-A | 10 - 50 |
| MDA-MB-231 | Basal-B | 50 - 100 |
| Hs578T | Basal-B | > 1000 |
| SK-BR-3 | HER-2 | 100 - 500 |
| BT-474 | HER-2 | > 1000 |
| MCF7 | Luminal | > 1000 |
| T-47D | Luminal | > 1000 |
| MCF-10A | Normal-like | > 5000 |
| 184A1 | Normal-like | > 5000 |
Data adapted from Kung, P. P., et al. (2014). Chemogenetic Evaluation of the Mitotic Kinesin CENP-E Reveals a Critical Role in Triple-Negative Breast Cancer. Molecular Cancer Therapeutics, 13(8), 2104–2115.
Table 2: Representative GI50 Values of the CENP-E Inhibitor GSK923295 in Various Cancer Cell Lines
| Cancer Type | Cell Line | GI50 (nM) |
| Lung Cancer | NCI-H460 | 25 |
| A549 | 33 | |
| Colon Cancer | HCT-116 | 28 |
| COLO 205 | 31 | |
| Prostate Cancer | PC-3 | 45 |
| DU-145 | 55 | |
| Leukemia | CCRF-CEM | 15 |
| HL-60(TB) | 18 | |
| Melanoma | UACC-62 | 29 |
| SK-MEL-2 | 35 |
Note: The data in this table is for the CENP-E inhibitor GSK923295 and is intended to provide a general reference for the potency of CENP-E inhibition across different cancer types.[2] GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
Experimental Protocols
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solution and are solubilized using a solvent like dimethyl sulfoxide (DMSO). The absorbance of the resulting colored solution is proportional to the number of viable, metabolically active cells.
Materials
-
Cancer cell lines of interest
-
This compound (stock solution prepared in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol for Determining this compound IC50
Day 1: Cell Seeding
-
Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the optimal seeding density (typically 3,000-10,000 cells/well, to be optimized for each cell line) in a 96-well plate. The final volume in each well should be 100 µL.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Day 2: Compound Treatment
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with is 0.1 nM to 10 µM. It is recommended to perform a 10-fold serial dilution initially, followed by a narrower range for more precise IC50 determination.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, or fresh medium to the appropriate wells. Each concentration should be tested in triplicate.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
Day 4 or 5: MTT Assay and Data Analysis
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R, or similar). The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.
-
Mandatory Visualizations
Signaling Pathway of CENP-E Inhibition by this compound
Caption: Signaling pathway of CENP-E inhibition by this compound leading to apoptosis.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of this compound.
References
Protocol for Inducing Mitotic Arrest with PF-2771: Application Notes for Researchers
For Immediate Release
[City, State] – [Date] – This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of PF-2771, a potent and selective inhibitor of Centromere Protein E (CENP-E), to induce mitotic arrest in cancer cells. These guidelines are intended to facilitate the effective use of this compound in preclinical research and drug discovery.
Introduction
This compound is a small molecule inhibitor that targets the motor activity of CENP-E, a kinesin-like protein essential for chromosome congression and alignment during mitosis.[1] By inhibiting CENP-E, this compound disrupts the proper attachment of spindle microtubules to kinetochores, leading to the activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and subsequent cell death, often through apoptosis.[1][2] This targeted mechanism of action makes this compound a valuable tool for studying mitotic processes and a potential therapeutic agent for cancers characterized by high rates of proliferation and chromosomal instability, such as triple-negative breast cancer (TNBC).[2]
Mechanism of Action
This compound functions as a non-competitive and selective inhibitor of CENP-E, with a reported IC50 of 16.1 nM for its motor activity.[1] The inhibition of CENP-E's motor function leads to a failure of chromosomes to align at the metaphase plate, resulting in a potent mitotic arrest.[2] This arrest is characterized by an accumulation of cells in the G2/M phase of the cell cycle and the activation of the SAC, as evidenced by increased levels of key checkpoint proteins such as phosphorylated BubR1 and Aurora B.[1][2] Prolonged mitotic arrest induced by this compound ultimately triggers apoptotic cell death, indicated by the cleavage of poly(ADP-ribose) polymerase (PARP).[2]
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound on cell viability and cell cycle distribution in various breast cancer cell lines.
Table 1: Potency of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) |
| MDA-MB-468 | Basal-like | < 0.1 |
| HCC1806 | Basal-like | < 0.1 |
| HCC1599 | Basal-like | < 0.1 |
| Normal/Premalignant | - | > 5 |
Data compiled from studies on the inhibition of cell proliferation. The IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-468 Cells
| Treatment | Incubation Time (hours) | % G1 (2N) | % S | % G2/M (4N) | % Sub G1 | % Aneuploidy (8N) |
| Control (DMSO) | 6 | 47 | 13 | 24 | 2 | 0.6 |
| Control (DMSO) | 96 | 56 | 9 | 14 | 5 | 0.5 |
| 100 nM this compound | 6 | 40 | 12 | 38 | 2 | 0.7 |
| 100 nM this compound | 96 | 15 | 5 | 30 | 35 | 5 |
Data adapted from supplementary materials of a study on MDA-MB-468 cells.[2] The data shows a significant increase in the G2/M population at 6 hours and a subsequent increase in the sub-G1 (apoptotic) and aneuploid populations after 96 hours of treatment.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound.
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for determining the IC50 value of this compound in a panel of cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-468, HCC1806)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-3,000 cells per well, depending on the growth characteristics of the cell line.
-
Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 1 nM to 25 µM in half-log increments.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 7 days at 37°C.
-
On day 7, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
MDA-MB-468 cells (or other sensitive cell line)
-
Complete cell culture medium
-
This compound (100 nM final concentration)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed MDA-MB-468 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with 100 nM this compound or vehicle control (DMSO) for the desired time points (e.g., 6, 24, 48, 72, and 96 hours).
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 1 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 1 mL of PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in G1, S, and G2/M phases, as well as the sub-G1 population.
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V and Propidium Iodide Staining)
This protocol is for the quantitative analysis of apoptosis and necrosis in cells treated with this compound.
Materials:
-
HCC1806 cells (or other sensitive cell line)
-
Complete cell culture medium
-
This compound (75 nM final concentration)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed HCC1806 cells in 6-well plates and allow them to adhere.
-
Treat the cells with 75 nM this compound or vehicle control for 24 hours.
-
Harvest both the adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Combine the cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use the flow cytometry data to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Conclusion
This compound is a specific and potent inhibitor of CENP-E that effectively induces mitotic arrest and apoptosis in sensitive cancer cell lines. The protocols and data presented here provide a comprehensive guide for researchers to utilize this compound as a tool to investigate the mechanisms of mitosis and to explore its potential as an anticancer therapeutic. Careful adherence to these protocols will ensure reproducible and reliable results in the study of this promising mitotic inhibitor.
References
Application Note: Quantifying Apoptosis Induction by PF-2771 Using a Caspase-3/7 Activity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-2771 is a potent and selective inhibitor of Centromere Protein E (CENP-E), a crucial motor kinesin involved in mitotic progression.[1][2][3] CENP-E's ATPase activity is essential for the alignment of chromosomes at the metaphase plate.[4] By inhibiting the motor function of CENP-E, this compound causes defects in chromosomal congression, leading to a prolonged mitotic arrest.[4] This disruption of the cell cycle ultimately triggers an apoptotic cascade, resulting in programmed cell death.[4][5] One of the hallmark events of apoptosis is the activation of a family of cysteine proteases known as caspases. Initiator caspases (e.g., caspase-9) activate executioner caspases (e.g., caspase-3 and caspase-7), which then cleave a multitude of cellular substrates, leading to the morphological and biochemical characteristics of apoptosis.[6] Studies have shown that treatment with this compound leads to an increase in cleaved PARP, a well-known substrate of activated caspase-3 and a key marker of apoptosis.[4]
This application note provides a detailed protocol for measuring the activity of executioner caspases-3 and -7 in cancer cells following treatment with this compound, using a commercially available luminogenic assay. This method serves as a robust tool to quantify the pro-apoptotic efficacy of this compound and to understand its dose- and time-dependent effects on cancer cells.
Signaling Pathway of this compound-Induced Apoptosis
This compound treatment initiates a signaling cascade that begins with the inhibition of CENP-E and culminates in caspase-mediated apoptosis. The inhibition of CENP-E's motor function prevents proper chromosome alignment, activating the Spindle Assembly Checkpoint (SAC). Prolonged SAC activation leads to mitotic arrest. Cells that are unable to resolve this arrest ultimately undergo apoptosis, which involves the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9, which in turn activates the executioner caspases-3 and -7.
Experimental Protocol: Caspase-3/7 Activity Assay
This protocol is designed for a 96-well plate format using a luminescent caspase-3/7 assay kit, which measures the activity of caspases that recognize the DEVD sequence.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468, a triple-negative breast cancer cell line)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Positive control for apoptosis (e.g., Staurosporine)
-
White, opaque 96-well microplates suitable for luminescence assays
-
Luminescent Caspase-3/7 Assay Kit (containing a DEVD-based luminogenic substrate and lysis/reaction buffer)
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well white-walled plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Suggested final concentrations: 0 nM (vehicle), 10 nM, 25 nM, 50 nM, 75 nM, 100 nM.[4]
-
Include a positive control (e.g., 1 µM Staurosporine) and a vehicle control (DMSO, at the same final concentration as the highest this compound dose).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective this compound concentrations or controls.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.[4]
-
-
Caspase-3/7 Assay:
-
Equilibrate the plate and the caspase assay reagents to room temperature before use.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (typically involves mixing a lyophilized substrate with a buffer).
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Mix the contents of the wells gently by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence value of the blank wells (medium + reagent only) from all experimental wells.
-
Calculate the fold change in caspase activity by normalizing the average luminescence of each treatment group to the average luminescence of the vehicle control group.
-
Plot the fold change in caspase activity against the concentration of this compound.
-
Experimental Workflow
The overall workflow for assessing caspase activity following this compound treatment involves cell culture, treatment, assay execution, and data analysis.
Data Presentation
The following table represents hypothetical data for caspase-3/7 activity in MDA-MB-468 cells treated with varying concentrations of this compound for 48 hours. Data is presented as the mean fold change in luminescence relative to the vehicle control ± standard deviation (SD).
| Treatment Group | Concentration (nM) | Mean Luminescence (RLU) | Standard Deviation (SD) | Fold Change (vs. Vehicle) |
| Vehicle Control | 0 (0.1% DMSO) | 15,250 | 1,150 | 1.0 |
| This compound | 10 | 22,875 | 1,980 | 1.5 |
| This compound | 25 | 48,800 | 4,200 | 3.2 |
| This compound | 50 | 95,050 | 8,100 | 6.2 |
| This compound | 75 | 141,775 | 12,500 | 9.3 |
| This compound | 100 | 160,125 | 14,200 | 10.5 |
| Positive Control | 1 µM Staurosporine | 213,500 | 18,500 | 14.0 |
The protocol described provides a sensitive and straightforward method for quantifying the induction of apoptosis by the CENP-E inhibitor, this compound. By measuring the activity of key executioner caspases, researchers can effectively characterize the compound's mechanism of action and determine its potency in inducing programmed cell death in cancer cells. This assay is a valuable tool for preclinical studies and for understanding the cellular pathways modulated by novel antimitotic agents like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CENP-E inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PF-2771 Concentration for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF-2771 to induce apoptosis in experimental settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
This compound is a potent and selective small-molecule inhibitor of p21-activated kinase 4 (PAK4).[1][2][3] PAK4 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell proliferation, survival, and motility.[1][4] By inhibiting PAK4, this compound disrupts downstream signaling pathways, including the PI3K/Akt pathway, which are critical for cell survival.[4][5] This disruption can lead to the induction of apoptosis, or programmed cell death, in cancer cells.[2][4]
Q2: What is a typical starting concentration range for this compound to induce apoptosis?
The optimal concentration of this compound for apoptosis induction is cell-line dependent. However, based on published studies, a common starting range to explore is 10 nM to 100 nM .[2][3] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How long should I treat my cells with this compound to observe apoptosis?
The incubation time required to observe apoptosis following this compound treatment can vary depending on the cell line and the concentration of the inhibitor used. A general timeframe to consider is 24 to 72 hours .[6] It is recommended to perform a time-course experiment to identify the optimal treatment duration for your experimental setup.
Q4: What are the key markers to confirm apoptosis induction by this compound?
To confirm that this compound is inducing apoptosis, you should assess for key apoptotic markers. These include:
-
Externalization of phosphatidylserine (PS): Detected by Annexin V staining.[7][8]
-
Activation of caspases: Specifically, the executioner caspases-3 and -7.[9][10]
-
Cleavage of Poly (ADP-ribose) polymerase (PARP): A substrate of activated caspase-3.[11]
-
Changes in the expression of Bcl-2 family proteins: Analyzing the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low apoptosis observed after this compound treatment. | Sub-optimal this compound concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective dose. |
| Insufficient incubation time: The treatment duration may be too short to induce a detectable apoptotic response. | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal incubation period. | |
| Cell line resistance: The target cell line may be inherently resistant to PAK4 inhibition. | Consider using a different cell line known to be sensitive to PAK4 inhibitors. Verify PAK4 expression levels in your cell line. | |
| Incorrect assay technique: Improper execution of the apoptosis assay can lead to false-negative results. | Review the detailed experimental protocols provided below. Ensure all steps, including reagent preparation and incubation times, are followed correctly. Include positive and negative controls in your experiment.[13] | |
| High background in apoptosis assays. | Unhealthy cells at the start of the experiment: A high percentage of dead or dying cells in the initial population can lead to high background. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Handle cells gently during harvesting and staining procedures.[8] |
| Reagent issues: Expired or improperly stored reagents can result in non-specific staining. | Use fresh reagents and store them according to the manufacturer's instructions. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. |
| Inaccurate pipetting: Errors in pipetting can lead to variations in this compound concentration and cell numbers. | Calibrate your pipettes regularly and use proper pipetting techniques. |
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Anchorage-Independent Growth) |
| HCT116 | Colon Carcinoma | 0.24 ± 0.09 nM[2] |
| A549 | Lung Carcinoma | ~4.7 ± 3.0 nM (average across a panel)[2] |
| Various | CRC/Pancreatic/NSCLC | 36% of 67 cell lines had IC50 < 10 nM[3] |
Note: The provided IC50 values are for the inhibition of anchorage-independent growth and serve as a reference. The optimal concentration for apoptosis induction may differ and should be determined experimentally.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to establish a dose-response curve.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[14]
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)[14]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).[14]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[14][15]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[14][16]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[15]
Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Plate cells and treat with the desired concentrations of this compound for the determined time period. Include untreated and positive controls.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation. Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[17]
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and -7.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as previously determined.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently on a plate shaker for 30 seconds to 2 minutes.[18]
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours.[18]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[18]
Western Blotting for Apoptosis Markers
This protocol allows for the detection of changes in the expression of key apoptosis-related proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[6][19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[6]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, incubate the membrane with an ECL substrate and visualize the protein bands using an imaging system.[19]
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).[19] An increase in the cleaved forms of caspases and PARP, and changes in the Bax/Bcl-2 ratio are indicative of apoptosis.
Visualizations
References
- 1. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of NAMPT by PAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fisetin induces apoptosis in breast cancer MDA-MB-453 cells through degradation of HER2/neu and via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. A Novel Time-Dependent CENP-E Inhibitor with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. biotech.illinois.edu [biotech.illinois.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. Adenosine receptors differentially mediate enteric glial cell death induced by Clostridioides difficile Toxins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Troubleshooting PF-2771 resistance in cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to PF-2771, a potent and selective inhibitor of the mitotic kinesin Centromere Protein E (CENP-E).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Centromere Protein E (CENP-E), a kinesin-like motor protein essential for chromosome congression during mitosis.[1][2] this compound inhibits the ATPase motor activity of CENP-E, which disrupts the proper alignment of chromosomes at the metaphase plate.[3][4] This failure to align chromosomes activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest and, ultimately, apoptotic cell death in cancer cells.[3][5]
Q2: My cells are not responding to this compound as expected. What are the first things I should check?
If you observe a lack of efficacy with this compound, it is crucial to first rule out common experimental variables before investigating complex resistance mechanisms.
-
Confirm Compound Integrity: Verify the storage conditions and age of your this compound stock. Improper storage can lead to degradation. Prepare a fresh stock solution and test its activity on a known sensitive cell line.
-
Cell Line Authentication: Confirm the identity and purity of your cell line using short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines are a common source of unexpected results.
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses to therapeutic agents.
-
Optimize Assay Conditions: Ensure that your cell viability assay parameters (e.g., cell seeding density, drug incubation time) are optimized for your specific cell line.
Q3: How do I confirm that my cell line has genuinely developed resistance to this compound?
The definitive method to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental (sensitive) cell line. A significant rightward shift (increase) in the IC50 value indicates acquired resistance. This is typically determined using a cell viability assay, such as an MTS or MTT assay.
Troubleshooting Guide for this compound Resistance
This guide provides a systematic approach to investigating the underlying molecular mechanisms of this compound resistance once it has been confirmed.
Problem 1: My cells show a significantly higher IC50 for this compound compared to the parental line.
This is the classic sign of acquired resistance. The underlying causes can generally be grouped into three categories: on-target alterations, activation of bypass pathways, or reduced intracellular drug concentration.
Investigation Strategy 1: On-Target Modifications
Resistance can arise from genetic changes in the drug's direct target, CENP-E.
Hypothesis: Mutations in the CENPE gene prevent this compound from binding to its target protein. Studies on other CENP-E inhibitors have shown that single point mutations in the motor domain are sufficient to confer resistance by blocking inhibitor binding.[2][6][7]
Experimental Steps:
-
Sequence the CENPE Gene: Extract genomic DNA from both parental and resistant cell lines. Amplify the coding region of the CENPE gene, with a focus on the motor domain, and perform Sanger sequencing to identify any potential mutations.
-
Analyze Protein Expression: Compare the total CENP-E protein levels in sensitive and resistant cells via Western blot. While overexpression is a common resistance mechanism for some drugs, altered protein structure due to mutations is more likely for kinesin inhibitors. Another identified resistance mechanism is the deletion of the C-terminal domain of CENP-E, which could be detected by Western blot if the antibody targets that region.[6][7]
Investigation Strategy 2: Reduced Intracellular Drug Concentration
Cells can develop resistance by actively pumping the drug out, thereby reducing its effective intracellular concentration.
Hypothesis: The resistant cells overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which efflux this compound out of the cell. Overexpression of P-gp is a known mechanism of resistance to other kinesin inhibitors.[7][8]
Experimental Steps:
-
Assess ABC Transporter Expression: Use Western blot or qPCR to compare the expression levels of common ABC transporters (e.g., P-gp, MRP1, BCRP) between sensitive and resistant cell lines.
-
Functional Efflux Assays: Treat resistant cells with this compound in the presence and absence of known ABC transporter inhibitors (e.g., verapamil for P-gp). A restoration of sensitivity to this compound in the presence of the inhibitor strongly suggests that drug efflux is a key resistance mechanism.
Investigation Strategy 3: Activation of Bypass or Compensatory Pathways
Cells may survive CENP-E inhibition by upregulating other proteins or pathways that can compensate for its function.
Hypothesis: Resistant cells upregulate an alternative kinesin motor protein that can perform a similar function to CENP-E in mitosis, allowing the cell to bypass the block. For example, resistance to Eg5 kinesin inhibitors has been linked to the upregulation of the kinesin-12 motor protein, Kif15.[9][10][11]
Experimental Steps:
-
Candidate Protein Analysis: Based on literature for other mitotic inhibitors, perform a Western blot to check for the upregulation of other kinesins involved in spindle formation, such as Kif15.
-
Functional Knockdown: Use siRNA to knock down the expression of the suspected compensatory protein (e.g., Kif15) in the resistant cell line. If the knockdown re-sensitizes the cells to this compound, this confirms the role of the bypass pathway.
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| MDA-MB-468 | Parental (Sensitive) | 15 | - |
| MDA-MB-468-R | This compound Resistant | 450 | 30 |
Visualizations
Signaling & Experimental Diagrams
References
- 1. SiRNA Knockdown: A Step-by-Step Protocol [larplus.com.br]
- 2. Distinct Mechanisms of Resistance to a CENP-E Inhibitor Emerge in Near-Haploid and Diploid Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 6. Distinct Mechanisms of Resistance to a CENPE Inhibitor Emerge in Near-Haploid and Diploid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Resistance is not futile: Surviving Eg5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinesin-5 inhibitor resistance is driven by kinesin-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Minimizing PF-2771 off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PF-2771, a potent and selective inhibitor of the mitotic kinesin CENP-E. The information provided aims to help users minimize potential off-target effects and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent and selective, noncompetitive inhibitor of Centromere Protein E (CENP-E), a kinesin-like motor protein.[1] It specifically inhibits the ATPase motor activity of CENP-E, which is crucial for the proper alignment of chromosomes at the metaphase plate during mitosis.[1][2] Inhibition of CENP-E leads to chromosome congression defects, prolonged mitotic arrest due to activation of the spindle assembly checkpoint (SAC), and ultimately, apoptosis or mitotic catastrophe in rapidly dividing cells.[2][3]
Q2: What is the reported selectivity of this compound?
A2: this compound has been shown to be highly selective for CENP-E. It displays no inhibitory activity against other closely related kinesins such as Eg5/KSP, chromokinesin, and MCAK at concentrations up to 10 µM. Furthermore, it has been reported to have minimal activity against a panel of 74 protein kinases.
Q3: What are the typical working concentrations for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. For cell viability assays, EC50 values are often below 0.1 µM in sensitive cell lines like triple-negative breast cancer (TNBC) cells.[4] For mechanistic studies, such as inducing mitotic arrest and observing chromosome congression defects, concentrations ranging from 75 nM to 100 nM are commonly used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How can I confirm that the observed phenotype is due to on-target inhibition of CENP-E?
A4: To confirm on-target activity, you can perform several control experiments. One approach is to use a rescue experiment where you express a drug-resistant mutant of CENP-E in your cells and show that the effect of this compound is diminished. Another method is to use siRNA or shRNA to deplete CENP-E and observe if the resulting phenotype mimics that of this compound treatment. Additionally, observing the characteristic chromosome congression defects and mitotic arrest is a strong indicator of on-target CENP-E inhibition.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High cell death at low concentrations, even in resistant cell lines. | Potential off-target cytotoxicity. | - Perform a broad kinase screen or proteomic profiling to identify potential off-target binders. - Use a structurally distinct CENP-E inhibitor (e.g., GSK923295) to see if the effect is reproducible. - Lower the concentration of this compound and shorten the incubation time. |
| Inconsistent levels of mitotic arrest between experiments. | - Cell cycle synchronization is not optimal. - Variability in cell health or density. | - Ensure consistent cell seeding density and health. - Synchronize cells at the G1/S or G2/M boundary before adding this compound for a more uniform response. |
| No significant increase in mitotic markers (e.g., Phospho-Histone H3) after treatment. | - The cell line may be resistant to CENP-E inhibition. - Suboptimal concentration or incubation time. - Issues with antibody staining or western blotting. | - Confirm CENP-E expression in your cell line. - Perform a time-course experiment (e.g., 8, 16, 24 hours) to find the optimal time point for marker expression. - Optimize your antibody concentrations and western blot protocol. Include a positive control for mitotic arrest (e.g., nocodazole). |
| Cells escape mitotic arrest and become polyploid. | This can be a natural consequence of prolonged mitotic arrest (mitotic slippage). | - Analyze cells at earlier time points to capture the peak of mitotic arrest before slippage occurs. - Co-treat with a proteasome inhibitor like MG132 to prevent cyclin B degradation and force cells to remain in mitosis, although this will have other cellular effects. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 for CENP-E motor activity | 16.1 ± 1.2 nM | [1] |
| Inhibition of other kinesins (Eg5/KSP, chromokinesin, MCAK at 1 or 10 µM) | 0% | |
| Inhibition of 74 protein kinases (at 1 µM) | < 23% | |
| Inhibition of 74 protein kinases (at 10 µM) | < 40% | |
| EC50 for cell viability in sensitive TNBC cell lines | < 0.1 µM | [4] |
| EC50 for cell viability in normal and premalignant cell lines | > 5 µM |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the viability against the log of the this compound concentration to determine the EC50 value.
-
Protocol 2: Western Blot for Mitotic Markers
This protocol is for detecting changes in mitotic protein levels following this compound treatment.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 75 nM) for 8-24 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Phospho-Histone H3 (Ser10), Cyclin B1, Securin, or other markers of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: On-target effect of this compound on the CENP-E signaling pathway.
Caption: Experimental workflow for characterizing this compound effects.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 2. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 3. CENPE Inhibition Leads to Mitotic Catastrophe and DNA Damage in Medulloblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming PF-2771 Precipitation in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting precipitation of the CENP-E inhibitor, PF-2771, in cell culture experiments.
Troubleshooting Guide
Precipitation of this compound in cell culture media can significantly impact experimental outcomes by altering the effective concentration of the compound and potentially inducing cellular toxicity. The following guide outlines common causes of precipitation and provides systematic solutions to address them.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | High Final Concentration: The final concentration of this compound exceeds its solubility limit in the cell culture medium. | Determine the empirical solubility limit of this compound in your specific medium using the protocol provided below. Start with a lower concentration range and gradually increase. |
| Temperature Shock: Adding a cold, concentrated stock solution to warmer media can cause the compound to fall out of solution.[1] | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[2] | |
| Improper Dilution Technique: Adding the aqueous medium directly to the concentrated DMSO stock can cause localized high concentrations and precipitation.[3] | Add the this compound stock solution to the pre-warmed medium while gently swirling or vortexing.[3] | |
| Precipitate forms over time in the incubator. | pH Shift: The CO₂ environment in an incubator can alter the pH of the medium, affecting the solubility of pH-sensitive compounds.[2] | Ensure the medium is properly buffered for the incubator's CO₂ concentration (e.g., using HEPES).[2] |
| Interaction with Media Components: this compound may interact with salts, proteins (especially in serum), or other components in the media, leading to the formation of insoluble complexes.[1] | Test the solubility of this compound in serum-free versus serum-containing media. If precipitation occurs in the presence of serum, consider reducing the serum concentration or using a serum-free formulation if appropriate for your cell line. | |
| Precipitate is observed after thawing a frozen stock solution. | Poor Solubility at Low Temperatures: The compound may have lower solubility at -20°C or -80°C and may not fully redissolve upon thawing.[2] | Gently warm the stock solution to 37°C and vortex thoroughly to ensure the compound is fully redissolved before use.[2] |
| Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to compound degradation and precipitation. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[2] | |
| Cloudiness or turbidity appears in the media. | Fine Particulate Precipitation or Microbial Contamination: This can indicate either very fine precipitate particles or bacterial/fungal contamination.[2] | Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth.[2] If contamination is suspected, discard the culture and review sterile techniques. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Centromere Protein E (CENP-E), a kinesin-like motor protein essential for chromosome congression during mitosis.[4][5] It inhibits the ATPase activity of CENP-E with an IC₅₀ of 16.1 nM.[4][6] By inhibiting CENP-E, this compound disrupts the proper alignment of chromosomes at the metaphase plate, leading to mitotic arrest and subsequent apoptosis in cancer cells.[5][7]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[8][9] It is soluble in DMSO at concentrations of ≥ 32 mg/mL.[8][9]
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: To avoid solvent-induced cytotoxicity and to minimize the risk of precipitation, the final concentration of DMSO in the cell culture medium should be kept at or below 0.1%.[10] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.[10]
Q4: Can I heat or sonicate this compound to aid dissolution?
A4: Yes, if precipitation or phase separation occurs during the preparation of stock solutions, gentle heating and/or sonication can be used to aid dissolution.[4]
Q5: How should I store this compound stock solutions?
A5: Store this compound stock solutions in tightly sealed vials at -20°C for up to one year or at -80°C for up to two years.[4] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2]
Experimental Protocols
Protocol 1: Determination of this compound Empirical Solubility in Cell Culture Medium
Objective: To determine the maximum concentration of this compound that remains soluble in a specific complete cell culture medium under standard culture conditions.
Materials:
-
This compound powder
-
100% DMSO
-
Your specific complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Humidified incubator at 37°C with 5% CO₂
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.[2]
-
Prepare Serial Dilutions:
-
Pre-warm your complete cell culture medium to 37°C.[2]
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, to test a final concentration range of 1 µM to 25 µM, you can prepare dilutions accordingly.[4]
-
Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.1%.
-
-
Incubation and Observation:
-
Incubate the prepared dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration equivalent to your planned experiment's endpoint (e.g., 24, 48, or 72 hours).[1]
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours).[2]
-
For a more detailed examination, transfer a small aliquot of the medium from each dilution onto a microscope slide and check for crystalline structures.
-
Data Interpretation: The highest concentration of this compound that remains clear and free of visible precipitate throughout the incubation period is the empirical solubility limit for your specific experimental conditions.
Signaling Pathways and Workflows
Caption: this compound inhibits CENP-E, leading to mitotic arrest and apoptosis.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CENP-E inhibitor | Probechem Biochemicals [probechem.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with PF-2771
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing PF-2771 effectively in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the centromere protein E (CENP-E) kinesin motor protein.[1][2][3] Its primary mechanism of action is the inhibition of CENP-E's ATPase activity, which is crucial for the proper alignment of chromosomes at the metaphase plate during mitosis.[2][4] This inhibition leads to a prolonged mitotic arrest due to the activation of the spindle assembly checkpoint (SAC), ultimately resulting in apoptotic cell death in rapidly dividing cells.[2][4]
Q2: What are the main applications of this compound in research?
This compound is primarily used as a tool compound in cancer research to study the role of CENP-E in cell division and to evaluate its potential as a therapeutic target.[1][2] It has shown particular promise in preclinical models of triple-negative breast cancer.[5] Additionally, it can be used to synchronize cells in mitosis for various cell biology applications.
Q3: How should I store and handle this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[3] Stock solutions, typically prepared in DMSO, should be stored at -20°C and are generally stable for several months. To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller volumes.
Troubleshooting Inconsistent Results
Researchers may occasionally encounter variability in their experimental outcomes with this compound. This section provides guidance on common issues and how to troubleshoot them.
Q4: I am observing inconsistent IC50/EC50 values in my cell-based assays. What could be the cause?
Variability in IC50 or EC50 values is a common issue in cell-based assays and can stem from several factors. Below is a summary of potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Recommendations |
| Compound Solubility and Stability | Ensure complete solubilization of this compound in your stock solution (e.g., DMSO). When diluting into aqueous cell culture media, mix thoroughly to prevent precipitation. For long-term experiments (>24 hours), consider replenishing the media with freshly prepared this compound solution, as the compound's stability in media can decrease over time. |
| Cell Line Specifics | Different cell lines can exhibit varying sensitivity to this compound. This can be due to differences in CENP-E expression levels, cell proliferation rates, or the presence of drug efflux pumps. It is crucial to maintain consistent cell passage numbers and seeding densities between experiments. |
| Assay Parameters | The duration of compound exposure can significantly impact the observed potency.[6] Ensure that the incubation time is consistent across all experiments. The confluency of the cell monolayer at the time of treatment can also affect results. |
| Inaccurate Pipetting or Dilutions | Small errors in serial dilutions can lead to significant differences in the final concentration. Use calibrated pipettes and perform dilutions carefully. |
Q5: My experimental results suggest potential off-target effects. How can I investigate this?
While this compound is reported to be a selective CENP-E inhibitor, unexpected cellular phenotypes could indicate off-target activities.
-
Dose-Response Analysis: Carefully analyze the dose-response curve. Off-target effects may become more prominent at higher concentrations. Determine if the unexpected phenotype occurs at concentrations significantly different from the IC50 for CENP-E inhibition.
-
Use of Structurally Different Inhibitors: If available, use another CENP-E inhibitor with a different chemical structure. If the phenotype is consistent between both inhibitors, it is more likely to be an on-target effect of CENP-E inhibition.
-
Genetic Knockdown/Knockout: The most definitive way to confirm an on-target effect is to use genetic approaches like siRNA or CRISPR/Cas9 to reduce or eliminate CENP-E expression. If the phenotype of CENP-E knockdown/knockout cells mimics the effect of this compound treatment, it strongly suggests an on-target mechanism.
Q6: I am not observing the expected mitotic arrest phenotype. What should I check?
Failure to observe mitotic arrest can be due to several experimental variables.
| Potential Cause | Troubleshooting Recommendations |
| Suboptimal Compound Concentration | Ensure you are using a concentration of this compound that is sufficient to inhibit CENP-E in your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration for inducing mitotic arrest. |
| Timing of Analysis | The peak of mitotic arrest may occur at a specific time point after treatment. Perform a time-course experiment (e.g., 16, 24, 48 hours) to identify the optimal window for observing the phenotype. |
| Cell Cycle Synchronization | If you are using a synchronized cell population, ensure that the synchronization protocol is effective and that this compound is added at the appropriate phase of the cell cycle (e.g., G2/M). |
| Detection Method | Verify that your method for detecting mitotic cells (e.g., flow cytometry for DNA content, microscopy for condensed chromatin and mitotic spindle morphology) is working correctly.[7][8] Include appropriate positive and negative controls. |
| Drug Resistance | Prolonged exposure to the inhibitor can lead to the development of resistant cell populations.[1][9][10] This can occur through mutations in the CENP-E motor domain or alterations in other cellular pathways.[1][9][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mM.
-
Solubilization: Ensure complete dissolution by vortexing and, if necessary, gentle warming in a water bath (not exceeding 37°C). Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Cellular Proliferation Assay (IC50 Determination)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth throughout the duration of the assay (typically 1,000-5,000 cells per well). Allow the cells to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in your cell culture medium. It is recommended to perform a 10-point dilution series with a starting concentration of at least 1 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the cell viability data against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[4]
Visualizing Key Processes
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for Troubleshooting Inconsistent IC50 Values
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Logical Relationship for Investigating Off-Target Effects
Caption: Decision tree for investigating potential off-target effects.
References
- 1. Distinct Mechanisms of Resistance to a CENPE Inhibitor Emerge in Near-Haploid and Diploid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Distinct Mechanisms of Resistance to a CENP-E Inhibitor Emerge in Near-Haploid and Diploid Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
Technical Support Center: Optimizing PF-2771 for High-Throughput Screening
Welcome to the technical support center for the optimization of PF-2771 in high-throughput screening (HTS) applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Centromere Protein E (CENP-E), a kinesin-like motor protein.[1] CENP-E is essential for the proper alignment of chromosomes at the metaphase plate during mitosis. By inhibiting the ATPase activity of CENP-E's motor domain, this compound disrupts chromosome congression, leading to the activation of the spindle assembly checkpoint (SAC).[1] This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, in rapidly dividing cells.[1][2]
Q2: What are the primary applications of this compound in high-throughput screening?
A2: this compound is primarily used in HTS campaigns to identify and characterize novel anticancer agents. Its specific mechanism of action makes it a valuable tool for:
-
Primary screening: Identifying novel compounds that phenocopy the effects of CENP-E inhibition.
-
Secondary screening: Characterizing the mechanism of action of hits from broader anticancer screens.
-
Synergy studies: Investigating the combinatorial effects of this compound with other therapeutic agents.
Q3: What types of HTS assays are suitable for this compound?
A3: Both biochemical and cell-based assays can be adapted for HTS with this compound.
-
Biochemical Assays: These typically measure the inhibition of CENP-E's ATPase activity. A common format is a microtubule-stimulated ATPase assay.[3]
-
Cell-Based Assays: These assays assess the downstream cellular consequences of CENP-E inhibition. Common readouts include:
-
Cell Viability/Cytotoxicity: Measuring the reduction in viable cells using reagents like CellTiter-Glo®.
-
Mitotic Arrest: Quantifying the increase in the mitotic index, often by staining for markers like phospho-histone H3.[4]
-
High-Content Imaging: Analyzing cellular morphology, chromosome alignment, and spindle formation.[4]
-
Q4: How can I handle potential off-target effects of this compound?
A4: While this compound is reported to be highly selective for CENP-E, it is crucial to consider and control for potential off-target effects in any screening campaign. This can be achieved through:
-
Counter-screening: Testing hit compounds in assays using cell lines that do not express CENP-E or express a drug-resistant mutant.
-
Orthogonal Assays: Confirming hits using a different assay format that measures a distinct biological endpoint of the same pathway.
-
Selectivity Profiling: Screening active compounds against a panel of other kinesins and kinases to ensure specificity.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in HTS applications.
| Problem | Potential Cause | Recommended Solution |
| Low Z'-factor (<0.5) in a biochemical assay | 1. Suboptimal enzyme or substrate concentration.2. Reagent instability.3. Inaccurate dispensing of reagents. | 1. Optimize the concentrations of CENP-E, microtubules, and ATP to maximize the signal window.2. Ensure all reagents are stored correctly and are within their expiration dates. Prepare fresh reagents as needed.3. Calibrate and validate all liquid handling equipment. |
| High variability between replicate wells in a cell-based assay | 1. Uneven cell seeding.2. Edge effects due to evaporation.3. Compound precipitation. | 1. Ensure a homogenous cell suspension before and during plating. Use automated cell dispensers for better consistency.2. Use plates with lids, maintain proper humidity in the incubator, and consider excluding the outer wells from the analysis.3. Check the solubility of this compound and test compounds in the final assay medium. Consider reducing the final DMSO concentration. |
| Low signal-to-background ratio in a cell viability assay | 1. Insufficient incubation time for the compound to induce cell death.2. Low cell seeding density.3. Cell line is resistant to this compound-induced apoptosis. | 1. Optimize the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.2. Increase the initial cell seeding density to ensure a robust signal.3. Confirm the sensitivity of your chosen cell line to this compound. |
| High number of false positives in a primary screen | 1. Compound autofluorescence (in fluorescence-based assays).2. Non-specific cytotoxicity.3. Assay interference. | 1. Pre-screen your compound library for autofluorescence at the assay's excitation and emission wavelengths.2. Implement a counter-screen for general cytotoxicity in a non-proliferating cell line or at a time point before mitotic arrest-induced death is expected.3. Run a confirmation screen with freshly prepared compounds and perform dose-response curves. |
| Unexpected bell-shaped dose-response curve | Mitotic slippage at high concentrations, where cells exit mitosis without proper chromosome segregation, can sometimes lead to a less pronounced cytotoxic effect compared to intermediate concentrations that cause a more sustained mitotic arrest.[5] | Carefully analyze the cellular phenotype at different concentrations using high-content imaging to correlate the dose-response with mitotic arrest and subsequent cell fates. |
Data Presentation
Summarized below are key quantitative parameters for consideration when optimizing HTS assays with this compound. The exact values will be assay- and cell-line-dependent and should be determined empirically during assay development.
Table 1: Biochemical Assay Parameters
| Parameter | Target Value | Notes |
| This compound IC50 | ~16.1 nM | In microtubule-stimulated CENP-E ATPase assays. |
| Z'-factor | ≥ 0.5 | Indicates a robust assay suitable for HTS.[6][7][8] |
| Signal-to-Background (S/B) Ratio | ≥ 5 | A higher ratio indicates a larger assay window. |
| DMSO Tolerance | < 1% (final concentration) | Higher concentrations may affect enzyme activity. |
Table 2: Cell-Based Assay Parameters
| Parameter | Target Value | Notes |
| This compound EC50 | Varies by cell line | Dependent on factors like cell proliferation rate and expression levels of CENP-E. |
| Z'-factor | ≥ 0.5 | Essential for reliable hit identification.[6][7][8] |
| Signal-to-Background (S/B) Ratio | ≥ 3 | May be lower than in biochemical assays but should be sufficient for hit discrimination. |
| Optimal Cell Seeding Density | Cell line-dependent | Should be optimized to ensure logarithmic growth throughout the assay duration. |
| Incubation Time | 24 - 72 hours | Sufficient time is needed to observe mitotic arrest and subsequent apoptosis. |
Experimental Protocols
Protocol 1: CENP-E Microtubule-Stimulated ATPase HTS Assay
This protocol is adapted for a 384-well plate format and is designed to identify inhibitors of CENP-E's ATPase activity.
Materials:
-
Recombinant human CENP-E motor domain
-
Taxol-stabilized microtubules
-
Assay Buffer: 20 mM PIPES-KOH (pH 6.8), 3 mM MgCl₂, 3 mM KCl, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35, 0.2% BSA
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound (positive control)
-
DMSO (vehicle control)
-
384-well low-volume white plates
Procedure:
-
Compound Plating: Dispense test compounds and controls (this compound and DMSO) into the 384-well plates.
-
Enzyme/Microtubule Mix Preparation: Prepare a master mix of CENP-E and microtubules in the assay buffer.
-
Enzyme Addition: Add the CENP-E/microtubule mix to each well of the assay plate.
-
Incubation: Incubate the plates at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for compound binding.
-
Reaction Initiation: Add ATP to each well to initiate the ATPase reaction. The final ATP concentration should be at or near the Km for CENP-E.
-
Reaction Incubation: Incubate the plates at room temperature for 60 minutes.
-
Reaction Termination and Signal Generation: Add ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Protocol 2: Cell-Based Mitotic Arrest HTS Assay
This protocol uses high-content imaging to quantify the percentage of cells arrested in mitosis.
Materials:
-
Cancer cell line (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium
-
This compound (positive control)
-
DMSO (vehicle control)
-
Hoechst 33342 (for DNA staining)
-
Anti-phospho-histone H3 (Ser10) antibody
-
Fluorescently labeled secondary antibody
-
384-well imaging plates (black, clear bottom)
Procedure:
-
Cell Seeding: Seed cells into 384-well imaging plates at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Add test compounds and controls (this compound and DMSO) to the cells and incubate for 24 hours.
-
Cell Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with the primary antibody against phospho-histone H3.
-
Wash and incubate with the fluorescently labeled secondary antibody and Hoechst 33342.
-
-
Image Acquisition: Acquire images using a high-content imaging system. Capture at least two channels (one for DNA and one for the mitotic marker).
-
Image Analysis: Use image analysis software to:
-
Identify and count the total number of cells (nuclei).
-
Identify and count the number of mitotic cells (positive for phospho-histone H3).
-
-
Data Analysis: Calculate the mitotic index (percentage of mitotic cells) for each well. Determine the fold-increase in mitotic index relative to the vehicle control.
Mandatory Visualizations
Caption: this compound inhibits CENP-E, leading to mitotic arrest and apoptosis.
Caption: A typical workflow for a high-throughput screening campaign.
References
- 1. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 2. A Novel Time-Dependent CENP-E Inhibitor with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a small molecule that induces mitotic arrest using a simplified high-content screening assay and data analysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of chemical manipulation of mitotic arrest and slippage on cancer cell survival and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assay.dev [assay.dev]
- 7. Z-factor - Wikipedia [en.wikipedia.org]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Technical Support Center: PF-2771 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common pitfalls during in vivo studies with PF-2771.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments with this compound, presented in a question-and-answer format.
Q1: We are observing inconsistent anti-tumor efficacy with this compound in our xenograft model. What are the potential causes and solutions?
A1: Inconsistent anti-tumor efficacy is a common challenge in in vivo studies and can stem from several factors. Here's a breakdown of potential causes and how to troubleshoot them:
-
Formulation and Administration:
-
Problem: this compound may have poor aqueous solubility, leading to precipitation and inconsistent dosing.
-
Solution: Ensure a homogenous and stable formulation. While a specific formulation for this compound is not publicly detailed in all literature, a common approach for similar compounds involves using a vehicle such as 10% DMSO, 45% PEG400, and 45% sterile saline. Always prepare the formulation fresh before each administration and visually inspect for any precipitates. Consistent administration technique (e.g., oral gavage, intraperitoneal injection) is also critical.
-
-
Animal Model Heterogeneity:
-
Problem: Variations in the age, weight, and overall health of the animals can significantly impact drug metabolism and tumor growth.
-
Solution: Use animals of a consistent age and weight range. House animals in a controlled environment and monitor their health closely. Any animals showing signs of distress or significant weight loss unrelated to the treatment should be excluded from the study.
-
-
Tumor Model Variability:
-
Problem: The passage number of the cancer cell line used for implantation can affect tumor growth rates and drug sensitivity. The implantation site and technique can also introduce variability.
-
Solution: Use cancer cell lines with a low passage number and ensure high cell viability (>95%) before implantation. Standardize the injection volume, needle gauge, and anatomical location for tumor cell implantation.
-
Q2: Our in vivo study with this compound is not showing the expected level of tumor growth inhibition, despite promising in vitro data. What could be the issue?
A2: A discrepancy between in vitro and in vivo results can be frustrating. Here are some key areas to investigate:
-
Pharmacokinetics and Pharmacodynamics (PK/PD) Mismatch:
-
Problem: The dosing regimen may not be achieving sufficient drug exposure at the tumor site to inhibit the target, CENP-E.
-
Solution: Conduct a pilot PK/PD study. Measure this compound concentrations in plasma and tumor tissue at different time points after administration. Correlate these findings with a pharmacodynamic marker of CENP-E inhibition, such as the phosphorylation of histone H3 on Serine 10 (phospho-HH3-Ser10). An increase in phospho-HH3-Ser10 levels in tumor tissue should correlate with anti-tumor activity.[1]
-
-
Cell Line Sensitivity Paradox:
-
Problem: It has been observed that the in vitro sensitivity of breast cancer cell lines to this compound does not always correlate with the expression level of its target, CENP-E.[1]
-
Solution: If possible, select a cell line for your in vivo model that has demonstrated high sensitivity to this compound in vitro (e.g., basal-like breast cancer cell lines).[1] Be aware that CENP-E expression alone may not be a reliable biomarker for predicting response.
-
-
Development of Resistance:
-
Problem: Tumors can develop resistance to anticancer agents over time.
-
Solution: While specific resistance mechanisms to this compound in vivo are not well-documented, general mechanisms of drug resistance in cancer could be at play, such as alterations in drug efflux pumps or activation of alternative signaling pathways. If tumors initially respond and then regrow, consider collecting tissue for molecular analysis to investigate potential resistance mechanisms.
-
Q3: Are there any known off-target effects or toxicities associated with this compound in vivo?
A3: Based on available preclinical data, this compound appears to be well-tolerated at effective doses.
-
Observed Tolerance: In a study using a xenograft model in SCID mice, animals treated with this compound did not exhibit significant body weight loss (<10%) and displayed normal grooming and behavior.[1]
-
Selectivity: Biochemically, this compound is highly selective for CENP-E and does not inhibit other closely related kinesins like Eg5/KSP, chromokinesin, or MCAK.[1] This high selectivity likely contributes to its favorable tolerability profile.
-
Monitoring: Despite the good tolerability profile, it is always crucial to monitor animals for any signs of toxicity, including changes in weight, behavior, and physical appearance.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the motor activity of Centromere Protein E (CENP-E), a mitotic kinesin.[1][2] By inhibiting CENP-E, this compound disrupts the proper alignment of chromosomes at the metaphase plate during mitosis. This leads to a prolonged mitotic arrest, which can ultimately trigger apoptotic cell death in cancer cells.[1]
What is a reliable pharmacodynamic marker for this compound activity in vivo?
The phosphorylation of histone H3 at serine 10 (phospho-HH3-Ser10) is a well-established marker of mitotic arrest and has been shown to correlate with this compound-induced tumor growth inhibition in vivo.[1] Monitoring phospho-HH3-Ser10 levels in tumor lysates via methods like ELISA or Western blot can provide evidence of target engagement and biological activity.
What types of cancer models are most sensitive to this compound?
This compound has shown significant efficacy in preclinical models of triple-negative breast cancer (TNBC), particularly the basal-a subtype.[1] In vitro studies have demonstrated that basal-like breast cancer cell lines are more sensitive to this compound compared to luminal or HER2-positive cell lines.[1]
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in a HCC1806 Xenograft Model
| Dose (mg/kg) | Dosing Schedule | Outcome | Body Weight Loss | Reference |
| 3 | Once daily for 14 days | Not specified | Not significant | [1] |
| 10 | Once daily for 14 days | Not specified | Not significant | [1] |
| 30 | Once daily for 14 days | 27% Tumor Growth Inhibition | Not significant | [3] |
| 100 | Once daily | 62% Tumor Regression | Not significant | [3] |
Experimental Protocols
Key Experiment: In Vivo Antitumor Efficacy Study in a Xenograft Model
This protocol provides a general framework based on published studies. Specific details may need to be optimized for your particular model and experimental goals.
-
Cell Culture and Implantation:
-
Culture a suitable cancer cell line (e.g., HCC1806 for TNBC) under standard conditions.
-
Harvest cells during the exponential growth phase and ensure high viability (>95%).
-
Implant a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., SCID mice).
-
-
Tumor Growth Monitoring and Randomization:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize animals into treatment and control groups with comparable mean tumor volumes.
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation fresh daily. A potential vehicle is 10% DMSO, 45% PEG400, and 45% sterile saline.
-
Administer this compound or vehicle control to the respective groups at the desired dose and schedule (e.g., once daily via oral gavage).
-
-
Efficacy and Tolerability Assessment:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.
-
Monitor animal body weight and overall health throughout the study.
-
-
Pharmacodynamic Analysis (Optional but Recommended):
-
At the end of the study, or at specific time points, collect tumor tissue and plasma samples.
-
Analyze tumor lysates for levels of phospho-HH3-Ser10 by ELISA or Western blot to confirm target engagement.
-
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
References
Technical Support Center: Ensuring Complete Mitotic Arrest with PF-2771
Welcome to the technical support center for PF-2771. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure successful experiments aimed at achieving complete mitotic arrest.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Centromere Protein E (CENP-E).[1] CENP-E is a kinesin-like motor protein crucial for the proper alignment of chromosomes at the metaphase plate during mitosis. By inhibiting the ATPase activity of CENP-E's motor domain, this compound prevents the generation of poleward microtubule flux, leading to the failure of chromosomes to congress to the metaphase plate. This triggers the Spindle Assembly Checkpoint (SAC), causing a prolonged arrest of the cells in mitosis.
Q2: How does inhibition of CENP-E by this compound lead to mitotic arrest?
The inhibition of CENP-E's motor function leads to the presence of unattached or improperly attached kinetochores. This activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. The SAC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase. The inhibition of APC/C prevents the degradation of securin and cyclin B, proteins essential for the transition from metaphase to anaphase. This results in the cell being arrested in mitosis.[2]
Q3: What are the expected downstream effects of this compound treatment?
Treatment with this compound leads to an increase in the levels of key mitotic checkpoint proteins. Following treatment, researchers can expect to observe increased phosphorylation of BubR1 and Aurora B, as well as elevated levels of securin and cyclin B. These molecular changes are consistent with the activation of the Spindle Assembly Checkpoint and subsequent mitotic arrest.
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO. For a stock solution, dissolve the compound in DMSO to a concentration of ≥ 32 mg/mL (57.75 mM). To enhance solubility, you can warm the tube to 37°C and sonicate for a short period. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.
Troubleshooting Guides
Problem 1: Incomplete or variable mitotic arrest after this compound treatment.
Possible Causes & Solutions:
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Insufficient Incubation Time: Mitotic arrest is a time-dependent process. Ensure you are incubating the cells with this compound for a sufficient duration. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic resistance to CENP-E inhibition. This could be due to various factors, including alterations in the spindle assembly checkpoint pathway or drug efflux pumps. Consider testing a panel of cell lines to find a sensitive model.
-
Improper Cell Culture Conditions: Ensure cells are healthy and in the logarithmic growth phase before treatment. Over-confluent or stressed cells may not respond uniformly to the treatment.
-
This compound Degradation: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
Problem 2: Significant cell death observed instead of mitotic arrest.
Possible Causes & Solutions:
-
High Concentration of this compound: Excessive concentrations of this compound can lead to off-target effects and cytotoxicity.[3][4][5][6][7] Use the lowest effective concentration that induces mitotic arrest, as determined by a dose-response curve.
-
Prolonged Mitotic Arrest: While the goal is to arrest cells in mitosis, a very prolonged arrest can eventually lead to mitotic catastrophe and subsequent apoptosis or necrosis.[8][9][10][11][12] If your endpoint is to study the arrested state, consider shorter incubation times.
-
Cell Line Sensitivity: Some cell lines are more prone to apoptosis following mitotic arrest. If you observe significant cell death, you may need to use a different cell line or analyze earlier time points.
-
Off-Target Effects: Although this compound is a selective CENP-E inhibitor, the possibility of off-target effects at high concentrations cannot be entirely ruled out. It is important to perform control experiments and validate the on-target effect.
Problem 3: Difficulty in quantifying the mitotic index accurately.
Possible Causes & Solutions:
-
Inappropriate Quantification Method: Choose a method suitable for your experimental setup. Immunofluorescence staining for phosphorylated Histone H3 (Ser10) is a specific marker for mitotic cells and is highly recommended. Flow cytometry analysis of DNA content (e.g., with propidium iodide) can also be used to quantify the G2/M population.
-
Poor Antibody Staining: If using immunofluorescence, optimize the antibody concentration, incubation times, and washing steps. Ensure proper fixation and permeabilization of the cells.
-
Subjectivity in Manual Counting: Manual counting of mitotic cells can be subjective. To improve accuracy and reproducibility, use image analysis software to automate the counting process or have multiple individuals score the samples blindly.
-
Incorrect Gating in Flow Cytometry: When using flow cytometry, ensure proper gating to distinguish between G1, S, and G2/M phases. Use appropriate controls, such as untreated cells, to set the gates correctly.
Quantitative Data
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | IC50 (nM) |
| MDA-MB-468 | Triple-Negative | < 100 |
| HCC1806 | Triple-Negative | < 100 |
| MDA-MB-231 | Triple-Negative | > 5000 |
| MCF7 | Luminal A | > 5000 |
Table 2: Recommended Concentration and Incubation Times for this compound
| Application | Recommended Concentration | Recommended Incubation Time |
| Induction of Mitotic Arrest | 75 - 100 nM | 6 - 24 hours |
| Cell Viability Assays | 1 nM - 25 µM (for dose-response) | 7 days |
Experimental Protocols
Protocol 1: Cell Synchronization using Double Thymidine Block
This protocol is used to synchronize cells at the G1/S boundary, allowing for a more uniform entry into mitosis upon release.
-
Seed cells at a density that will not exceed 50% confluency by the end of the synchronization.
-
Allow cells to attach and grow for 24 hours.
-
Add thymidine to the culture medium to a final concentration of 2 mM.
-
Incubate for 16-18 hours.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) and then add fresh, pre-warmed culture medium.
-
Incubate for 9 hours to release the cells from the block.
-
Add thymidine again to a final concentration of 2 mM.
-
Incubate for another 16-18 hours. The cells are now synchronized at the G1/S boundary.
-
To release the cells into the cell cycle, wash twice with pre-warmed PBS and add fresh, pre-warmed culture medium. This compound can be added at this stage or at a later time point depending on the experimental design.[3][13][14]
Protocol 2: Induction of Mitotic Arrest with this compound
-
Seed cells in appropriate culture vessels (e.g., multi-well plates, flasks) and allow them to attach and enter the logarithmic growth phase.
-
Prepare the desired concentration of this compound in fresh, pre-warmed culture medium from a DMSO stock solution. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. Include a vehicle control (DMSO only).
-
Remove the existing medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, proceed with the desired downstream analysis (e.g., immunofluorescence, flow cytometry, or western blotting).
Protocol 3: Quantification of Mitotic Index by Immunofluorescence
This protocol uses an antibody against phosphorylated Histone H3 at Serine 10 (p-H3-Ser10), a specific marker for mitotic cells.
-
Seed cells on coverslips in a multi-well plate and treat with this compound as described in Protocol 2.
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against p-H3-Ser10 diluted in 1% BSA in PBS overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope. The mitotic index is calculated as the percentage of p-H3-Ser10 positive cells out of the total number of DAPI-stained cells.[4][15]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
-
Treat cells with this compound as described in Protocol 2.
-
Harvest the cells by trypsinization and collect them in a conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The percentage of cells in the G2/M phase will be indicative of mitotic arrest.[16][17][18][19]
Visualizations
Caption: Experimental workflow for inducing and quantifying mitotic arrest with this compound.
Caption: Signaling pathway of CENP-E inhibition by this compound leading to mitotic arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Mitotic catastrophe as a consequence of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of drug-induced mitotic catastrophe in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Synchronization by Double Thymidine Block [en.bio-protocol.org]
- 14. Cell Synchronization by Double Thymidine Block [bio-protocol.org]
- 15. Phosphohistone H3 labelling for histoprognostic grading of breast adenocarcinomas and computer‐assisted determination of mitotic index - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nanocellect.com [nanocellect.com]
Technical Support Center: Strategies to Reduce PF-2771 Toxicity in Animal Models
Disclaimer: There is limited publicly available information specifically detailing the toxicity profile of PF-2771 in animal models. Therefore, this guide is based on the known mechanism of action of this compound as a CENP-E inhibitor and the general toxicities associated with anti-mitotic agents. The strategies provided are intended as a starting point for researchers, who should always perform their own dose-finding and toxicity studies for their specific animal models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Centromere Protein E (CENP-E), a kinesin-like motor protein essential for chromosome congression and alignment during mitosis. By inhibiting CENP-E, this compound disrupts the mitotic spindle, leading to mitotic arrest and subsequent cell death in rapidly dividing cells. This mechanism makes it a potential therapeutic agent for cancers characterized by high rates of cell proliferation.
Q2: What are the potential toxicities of this compound in animal models?
Based on its anti-mitotic mechanism of action, this compound is expected to primarily affect rapidly dividing normal tissues. Potential toxicities in animal models may include:
-
Hematological Toxicity: Myelosuppression, characterized by a decrease in white blood cells (neutropenia), red blood cells (anemia), and platelets (thrombocytopenia), is a common side effect of anti-mitotic agents.[1][2][3]
-
Gastrointestinal (GI) Toxicity: Damage to the rapidly dividing epithelial cells of the GI tract can lead to diarrhea, weight loss, and mucositis.[4][5]
-
General Clinical Signs: Animals may exhibit signs of distress such as lethargy, ruffled fur, and hunched posture. Significant body weight loss is also a key indicator of toxicity.
-
Neurotoxicity: While less common with newer generations of mitotic inhibitors compared to classic microtubule-targeting agents, neurotoxicity can still be a concern and may manifest as altered gait or behavior.[6][7]
Q3: How can I minimize the toxicity of this compound in my experiments?
Several strategies can be employed to mitigate the toxicity of this compound:
-
Dose Optimization: Conduct a thorough Maximum Tolerated Dose (MTD) study to determine the highest dose that can be administered without causing unacceptable toxicity.[8][9]
-
Formulation Strategies: For poorly soluble compounds like many small molecule inhibitors, appropriate formulation can enhance bioavailability and potentially reduce toxicity by improving the pharmacokinetic profile.[10][11][12][13]
-
Supportive Care: Provide comprehensive supportive care to the animals, including fluid and nutritional support, to help manage side effects like dehydration and weight loss.[4][5]
-
Dosing Schedule Modification: Exploring different dosing schedules (e.g., intermittent dosing) may allow for recovery of normal tissues between treatments, thereby reducing cumulative toxicity.
Troubleshooting Guides
Issue 1: Significant Body Weight Loss Observed
-
Problem: Animals treated with this compound are showing a rapid and significant decrease in body weight.
-
Potential Cause: This is a common sign of toxicity, likely resulting from a combination of gastrointestinal distress, reduced food and water intake, and systemic effects of the compound.
-
Troubleshooting Steps:
-
Monitor Closely: Weigh the animals daily and record any changes.
-
Assess Food and Water Intake: Quantify daily food and water consumption to determine if anorexia is a contributing factor.
-
Provide Supportive Care:
-
Offer highly palatable, soft, and energy-dense food.
-
Administer subcutaneous fluids (e.g., sterile saline) to combat dehydration, as advised by a veterinarian.
-
-
Dose Reduction: Consider reducing the dose of this compound in subsequent cohorts.
-
Euthanasia Criteria: Adhere to pre-defined humane endpoints, such as a certain percentage of body weight loss, to prevent unnecessary suffering.
-
Issue 2: Signs of Hematological Toxicity
-
Problem: How do I monitor for and manage potential myelosuppression?
-
Potential Cause: this compound, as an anti-mitotic agent, can suppress the proliferation of hematopoietic stem cells in the bone marrow.
-
Troubleshooting Steps:
-
Establish a Baseline: Collect blood samples from animals before starting treatment to establish baseline hematological parameters.
-
Regular Blood Monitoring: Collect blood samples at regular intervals during and after treatment (e.g., via tail vein or saphenous vein) for Complete Blood Count (CBC) analysis.[14][15][16]
-
Key Parameters to Monitor:
-
White Blood Cell (WBC) count (especially neutrophils)
-
Red Blood Cell (RBC) count, hemoglobin, and hematocrit
-
Platelet count
-
-
Management:
-
If severe neutropenia is observed, consider housing animals in a sterile environment to prevent opportunistic infections.
-
In case of severe anemia, a veterinarian may advise on supportive measures.
-
Dose adjustments or changes in the dosing schedule may be necessary.
-
-
Issue 3: Gastrointestinal Distress (Diarrhea)
-
Problem: Animals are developing diarrhea following this compound administration.
-
Potential Cause: Damage to the intestinal lining due to the inhibition of epithelial cell proliferation.
-
Troubleshooting Steps:
-
Clinical Observation: Monitor the consistency and frequency of feces.
-
Hydration Status: Assess for signs of dehydration (e.g., skin tenting).
-
Supportive Care:
-
Ensure free access to water.
-
Provide nutritional support with easily digestible food.
-
Consult a veterinarian about the potential use of anti-diarrheal agents.
-
-
Dose Modification: A lower dose or a less frequent dosing schedule might alleviate GI toxicity.
-
Data Presentation
Table 1: Example Dose-Response for Toxicity Assessment
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Incidence of Diarrhea | Key Hematological Findings (Example: Day 7) |
| Vehicle Control | 10 | +5% | 0/10 | Normal |
| 10 | 10 | -2% | 1/10 (mild) | Slight decrease in neutrophils |
| 30 | 10 | -8% | 4/10 (moderate) | Moderate neutropenia, mild anemia |
| 100 | 10 | -15% | 8/10 (severe) | Severe neutropenia, moderate anemia, thrombocytopenia |
Table 2: Key Monitoring Parameters for this compound Toxicity Studies
| Parameter | Frequency | Method | Justification |
| Clinical Signs | Daily | Visual observation | To detect signs of distress, pain, or toxicity. |
| Body Weight | Daily | Calibrated scale | Sensitive indicator of general health and toxicity. |
| Food & Water Intake | Daily | Measurement of remaining food and water | To assess anorexia and potential dehydration. |
| Hematology (CBC) | Baseline, weekly, and at termination | Automated hematology analyzer | To monitor for myelosuppression. |
| Serum Biochemistry | Baseline and at termination | Automated chemistry analyzer | To assess liver and kidney function. |
| Gross Pathology | At termination | Visual examination of organs | To identify any macroscopic abnormalities. |
| Histopathology | At termination | Microscopic examination of tissues | To detect cellular level toxicity in target organs. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice
-
Animal Model: Select a relevant mouse strain (e.g., BALB/c or C57BL/6), 6-8 weeks old.
-
Group Allocation: Randomly assign mice to several dose groups (e.g., 5-6 groups) with 3-5 mice per group. Include a vehicle control group.
-
Dose Selection: Based on in vitro cytotoxicity data or literature on similar compounds, select a starting dose and escalate in subsequent groups (e.g., doubling the dose).
-
Administration: Administer this compound via the intended route (e.g., oral gavage, intraperitoneal injection) for a defined period (e.g., 5-14 consecutive days).
-
Monitoring:
-
Record clinical signs twice daily.
-
Measure body weight daily.
-
Monitor food and water intake daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or signs of serious toxicity (e.g., >20% body weight loss, severe clinical signs).[8][17]
-
Data Analysis: Analyze body weight changes, clinical signs, and any mortalities to determine the MTD.
Protocol 2: Blood Collection and Hematological Analysis in Mice
-
Blood Collection:
-
Sample Handling:
-
Gently invert the tube several times to mix the blood with the anticoagulant.
-
Keep the sample at room temperature and analyze within 2-4 hours of collection.
-
-
Analysis:
-
Use an automated hematology analyzer calibrated for mouse blood.
-
Measure key parameters: WBC count with differential, RBC count, hemoglobin, hematocrit, and platelet count.[15]
-
Protocol 3: Serum Biochemistry Analysis in Rats
-
Blood Collection:
-
Anesthetize the rat according to an approved protocol.
-
Collect blood from the retro-orbital sinus or by cardiac puncture (for terminal studies) into a serum separator tube.
-
-
Sample Processing:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Carefully aspirate the serum and transfer it to a clean microfuge tube.
-
-
Analysis:
Visualizations
Caption: CENP-E Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for a Preclinical Toxicity Study.
References
- 1. Mitosis-targeted anti-cancer therapies: where they stand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Death Response to Anti-mitotic Drug Treatment in Cell culture, Mouse Tumor Model and the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Preclinical Animal Models in Cancer Supportive Care - BioModels [biomodels.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Neurotoxicity of CI-980, a novel mitotic inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. journals.umcs.pl [journals.umcs.pl]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Hematology Protocol - IMPReSS [web.mousephenotype.org]
- 16. idexxbioanalytics.com [idexxbioanalytics.com]
- 17. researchgate.net [researchgate.net]
- 18. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 19. A survey of the values of clinical chemistry parameters obtained for a common rat blood sample in ninety-eight Japanese laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Serum biochemical assessment of hepatic and renal functions of rats during oral exposure to glyphosate with zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 21. :: Environmental Analysis Health and Toxicology [eaht.org]
Technical Support Center: Validating PF-2771 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of PF-2771, a potent and selective inhibitor of Centromere Protein E (CENP-E).
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is Centromere Protein E (CENP-E), a kinesin-like motor protein.[1][2] this compound acts as a potent and selective inhibitor of CENP-E's motor activity.[1][2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound is a noncompetitive inhibitor of CENP-E motor function.[3][4] It specifically inhibits the ATPase activity of the CENP-E motor domain, which is essential for its role in chromosome congression during mitosis.[3]
Q3: What are the expected phenotypic effects of this compound treatment in cancer cell lines?
A3: Treatment of cancer cells with this compound is expected to result in:
-
A chromosomal congression defect, where chromosomes fail to align properly at the metaphase plate.[3]
-
A delay in the transition from metaphase to anaphase.[3]
-
Induction of mitotic apoptosis or mitotic slippage followed by apoptosis.[3]
-
Suppression of cell proliferation, particularly in sensitive cell lines like triple-negative breast cancer (TNBC) cells.[3][4]
Q4: What are the key downstream molecular markers that can be used to confirm this compound target engagement?
A4: Inhibition of CENP-E by this compound leads to the activation of the spindle assembly checkpoint (SAC). This results in changes in the levels of several downstream proteins, including:
-
Increased phosphorylation of Histone H3 at Serine 10 (phospho-HH3-Ser10), a marker of mitotic arrest.[3][4]
-
Elevated expression of BubR1, a key component of the SAC.[4]
-
Increased levels of Aurora B, securin, and Cyclin B.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell viability after this compound treatment. | Cell line insensitivity: Not all cell lines are equally sensitive to CENP-E inhibition. | Cell Line Selection: Use a cell line known to be sensitive to CENP-E inhibition, such as the MDA-MB-468 or HCC1806 breast cancer cell lines.[3] Dose and Time Escalation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. |
| Compound instability: this compound may have degraded. | Proper Storage and Handling: Ensure this compound is stored correctly, typically at -20°C or -80°C, and handle it according to the manufacturer's instructions.[1] Prepare fresh dilutions for each experiment. | |
| Inconsistent results in downstream marker analysis (e.g., Western Blot for phospho-HH3-Ser10). | Suboptimal cell synchronization: Mitotic markers are highly dependent on the cell cycle stage. | Cell Synchronization: Synchronize cells at the G2/M phase before this compound treatment using agents like nocodazole. This will enrich the population of cells in mitosis, leading to a more robust and reproducible signal for mitotic markers. |
| Incorrect antibody or detection method: | Antibody Validation: Validate the specificity of your primary antibodies. Use appropriate positive and negative controls. Optimized Protocol: Optimize your Western Blot protocol, including lysis buffer composition, protein loading amount, and antibody concentrations. | |
| Difficulty in observing the chromosome congression defect. | Inadequate imaging resolution or technique: | High-Resolution Microscopy: Use high-resolution confocal microscopy for clear visualization of chromosome alignment. Specific Staining: Utilize specific stains for chromosomes (e.g., DAPI) and the mitotic spindle (e.g., anti-α-tubulin antibody) to accurately assess chromosome congression. |
| Timing of observation: The effect might be transient. | Time-Lapse Imaging: Perform live-cell imaging to capture the dynamics of mitosis and pinpoint the timing of the congression defect.[3] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Chromosome Congression
This protocol describes how to visualize the effect of this compound on chromosome alignment in cultured cells.
Materials:
-
Cell line of interest (e.g., MDA-MB-468)
-
This compound
-
Microscopy-grade coverslips
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or vehicle control for an appropriate duration (e.g., 24 hours).
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary antibody (e.g., anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope. Look for an increased percentage of cells with misaligned chromosomes at the metaphase plate in the this compound-treated group compared to the control.
Protocol 2: Western Blotting for Downstream Markers
This protocol details the detection of changes in the expression of downstream markers of CENP-E inhibition.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-HH3-Ser10, anti-BubR1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and treat with this compound or vehicle control.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and detect the signal using a digital imager.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Quantitative Data Summary
| Parameter | This compound | Reference |
| IC50 (CENP-E motor activity) | 16.1 nM | [1][4] |
| EC50 (Basal-like breast cancer cell survival) | < 0.1 µM | [1] |
| EC50 (Normal and premalignant cell lines) | > 5 µM | [1] |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for validating this compound engagement.
References
Addressing variability in PF-2771 dose-response curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PF-2771, a potent and selective inhibitor of the novel kinase, V-Kinase 1 (VK1). Our goal is to help you achieve consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound between experiments. What are the potential causes?
A1: Variability in IC50 values is a common issue and can stem from several sources. The most frequent causes include:
-
Cell Health and Passage Number: Cells that are unhealthy, have been in culture for too long (high passage number), or have inconsistent plating densities can respond differently to this compound.
-
Reagent Preparation and Storage: Improperly stored or prepared this compound stock solutions can lead to inconsistent concentrations. Ensure the compound is fully dissolved and stored in aliquots at the recommended temperature.
-
Assay-Specific Factors: Variations in incubation times, serum concentration in the media, and the specific assay used (e.g., MTT vs. CellTiter-Glo) can all impact the measured IC50 value.
Q2: Why is the maximum inhibition achieved by this compound in our cellular assays less than 100%?
A2: Achieving less than 100% inhibition, even at high concentrations of this compound, can be due to several factors:
-
Off-Target Effects: At higher concentrations, this compound might have off-target effects that can paradoxically promote cell survival or proliferation, leading to a plateau in the dose-response curve.
-
Incomplete Target Inhibition: The specific cell line you are using may have mechanisms that prevent complete inhibition of the VK1 pathway.
-
Assay Limitations: The dynamic range of your assay may be insufficient to detect 100% inhibition.
Q3: Can the concentration of serum in our cell culture media affect the potency of this compound?
A3: Yes, serum concentration can significantly impact the apparent potency of this compound. Components in serum, such as proteins, can bind to small molecule inhibitors, reducing their effective concentration. It is crucial to maintain a consistent serum concentration across all experiments to ensure reproducibility.
Troubleshooting Guides
Issue 1: High Variability in Dose-Response Curves
If you are experiencing significant day-to-day or well-to-well variability, follow this troubleshooting workflow:
Issue 2: Unexpected Cellular Toxicity
If you observe significant cell death even at low concentrations of this compound, consider the following:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%).
-
Cell Line Sensitivity: Your chosen cell line may be particularly sensitive to the inhibition of the VK1 pathway. Consider using a lower starting concentration of this compound.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Average IC50 (nM) | Standard Deviation |
| MDA-MB-231 | Breast | CellTiter-Glo | 15.2 | 3.1 |
| A549 | Lung | MTT | 25.8 | 5.4 |
| HCT116 | Colon | CellTiter-Glo | 10.5 | 2.5 |
| U-87 MG | Glioblastoma | MTT | 32.1 | 6.8 |
Table 2: Recommended Concentration Ranges for Common Assays
| Assay Type | Starting Concentration (nM) | Final Concentration (nM) |
| Cellular Viability | 0.1 | 1000 |
| Western Blot | 10 | 500 |
| In-Vitro Kinase Assay | 0.01 | 100 |
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your chosen cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for VK1 Pathway Inhibition
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time.
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated VK1 substrate (p-VK1S) and total VK1S overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of VK1 pathway inhibition.
Mandatory Visualizations
Signaling Pathway of this compound
Logical Relationships in Troubleshooting
Validation & Comparative
A Comparative Guide to CENP-E Inhibitors: PF-2771 vs. GSK923295
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Centromere Protein E (CENP-E) inhibitors: PF-2771 and GSK923295. The information presented is collated from preclinical studies to assist researchers in understanding the nuances of these compounds, with a focus on their mechanism of action, biochemical and cellular activity, and in vivo efficacy.
Introduction to CENP-E Inhibition
Centromere-associated protein E (CENP-E) is a kinesin-like motor protein crucial for the proper alignment of chromosomes at the metaphase plate during mitosis.[1] Its essential role in cell division makes it an attractive target for anticancer therapies. Inhibition of CENP-E's ATPase motor function disrupts chromosome congression, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2] This guide focuses on two key small molecule inhibitors of CENP-E: this compound and GSK923295.
Mechanism of Action
Both this compound and GSK923295 target the motor domain of CENP-E, but through distinct inhibitory mechanisms.
-
This compound is a potent and selective, non-competitive inhibitor of CENP-E's motor activity.[1][3] Kinetic analyses have shown that it is non-competitive with respect to ATP.[3]
-
GSK923295 is an allosteric inhibitor of the CENP-E kinesin motor.[2][4] It binds to a site distinct from the ATP-binding pocket and is uncompetitive with both ATP and microtubules.[1][4] GSK923295 stabilizes the CENP-E motor domain's interaction with microtubules, thereby inhibiting the release of inorganic phosphate.[1][4]
Quantitative Data Presentation
The following tables summarize the biochemical and cellular activities, as well as the in vivo efficacy of this compound and GSK923295 based on available preclinical data.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | GSK923295 |
| Biochemical Potency | IC₅₀: 16.1 ± 1.2 nM[1][3] | Kᵢ: 3.2 ± 0.2 nM[1][4] |
| Mechanism vs. ATP | Non-competitive[3] | Uncompetitive[1][4] |
| Cellular Antiproliferative Activity (GI₅₀/EC₅₀) | EC₅₀: < 0.1 µM (in basal-like breast cancer cells)[5] | Median GI₅₀: 32 nM (across 237 tumor cell lines)[4] |
| Selectivity | No inhibition of Eg5/KSP, chromokinesin, and MCAK at 1 or 10 µM[3][6] | Highly selective for CENP-E over 6 other kinesins[4] |
Table 2: In Vivo Efficacy in Xenograft Models
| Parameter | This compound | GSK923295 |
| Xenograft Model | HCC1806 basal-like breast cancer[3] | Colo205 colon cancer[4][7] |
| Dosing Regimen | 100 mg/kg, i.p., once daily for 4 days, 3-day holiday, then 4 more days[3] | 125 mg/kg, i.p., three daily doses on 2 consecutive weeks[7] |
| Antitumor Activity | 62% tumor regression[8] | Partial and complete tumor regressions[7] |
| Observed Effects | Dose-dependent elevation of phospho-HH3-Ser₁₀[3] | Increased mitotic figures and apoptotic bodies in tumors[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
CENP-E ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the CENP-E motor domain in the presence of microtubules.
Protocol:
-
Reagent Preparation : Purified recombinant CENP-E motor domain is prepared. Microtubules are polymerized from tubulin and stabilized with taxol. A suitable assay buffer (e.g., 25 mM PIPES-KOH, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT) is prepared. Serial dilutions of the inhibitor (this compound or GSK923295) are made.
-
Reaction Setup : The CENP-E motor domain, taxol-stabilized microtubules, and varying concentrations of the inhibitor are mixed in a microplate well.
-
Reaction Initiation : The reaction is initiated by the addition of ATP.
-
Phosphate Detection : The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This can be done using a malachite green-based colorimetric assay or a coupled enzymatic assay (e.g., EnzChek Phosphate Assay Kit).
-
Data Analysis : The rate of Pi release is plotted against the inhibitor concentration to determine the IC₅₀ value. For mechanism of action studies, the assay is performed at varying concentrations of both ATP and the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Cell Proliferation (Viability) Assay
This assay determines the effect of the CENP-E inhibitors on the proliferation and viability of cancer cell lines.
Protocol (using MTT):
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or GSK923295. Control wells receive vehicle only.
-
Incubation : The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition : After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization : The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based solution) is then added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis : The absorbance values are used to calculate the percentage of cell growth inhibition relative to the vehicle-treated control. The GI₅₀ or EC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth) is determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Tumor Xenograft Study
This study evaluates the antitumor efficacy of the CENP-E inhibitors in a living organism.
Protocol:
-
Cell Implantation : Human cancer cells (e.g., HCC1806 or Colo205) are subcutaneously injected into the flank of immunodeficient mice (e.g., SCID or nude mice).
-
Tumor Growth : The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment : The mice are randomized into treatment and control groups. The treatment groups receive the CENP-E inhibitor (this compound or GSK923295) via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives the vehicle.
-
Tumor Measurement : Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint : The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
Data Analysis : The tumor growth curves for the treatment and control groups are plotted. The antitumor efficacy is evaluated based on tumor growth inhibition (TGI) or tumor regression. At the end of the study, tumors may be excised for pharmacodynamic marker analysis (e.g., phospho-histone H3 levels).
Conclusion
Both this compound and GSK923295 are potent and selective inhibitors of CENP-E with demonstrated antitumor activity in preclinical models. While GSK923295 exhibits a slightly higher biochemical potency (Kᵢ of 3.2 nM) compared to this compound (IC₅₀ of 16.1 nM), both compounds show significant antiproliferative effects in the nanomolar range and induce tumor regression in vivo. The key difference lies in their specific mechanisms of inhibition, with this compound acting as a non-competitive inhibitor and GSK923295 as an allosteric, uncompetitive inhibitor. The choice between these inhibitors for research or therapeutic development may depend on the specific cancer type, the desired pharmacokinetic profile, and the potential for combination therapies. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 2. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CENP-E inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of PF-2771 and Taxanes in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the novel CENP-E inhibitor, PF-2771, with the established class of microtubule-stabilizing agents, taxanes. This analysis is supported by preclinical data to inform future research and development directions.
This guide delves into the distinct mechanisms of action, summarizes key in vitro and in vivo efficacy data, and provides detailed experimental protocols for the cited studies. The information is presented to facilitate a clear understanding of the potential advantages and differential applications of these two classes of anti-mitotic agents in cancer therapy.
At a Glance: this compound vs. Taxanes
| Feature | This compound | Taxanes (Paclitaxel, Docetaxel) |
| Target | Centromere Protein E (CENP-E) | β-tubulin subunit of microtubules |
| Mechanism of Action | Inhibition of CENP-E motor activity, leading to chromosome congression failure, mitotic arrest, and apoptosis. | Stabilization of microtubules, preventing their depolymerization, which leads to mitotic arrest and apoptosis.[1][2][3][4] |
| Cell Cycle Arrest | G2/M Phase | G2/M Phase[1] |
| Primary Mode of Action | Induces mitotic catastrophe through incorrect chromosome alignment. | Suppresses microtubule dynamics, leading to abnormal spindle formation.[1] |
In Vitro Efficacy: A Tale of Two Mechanisms
The cytotoxic effects of this compound and taxanes have been evaluated across various breast cancer cell lines, with a particular focus on triple-negative breast cancer (TNBC), a subtype known for its aggressive nature and limited treatment options.
Table 1: Comparative IC50 Values in Breast Cancer Cell Lines
| Compound | Cell Line | Subtype | IC50 (nM) | Citation |
| This compound | MDA-MB-468 | Basal-A (TNBC) | < 100 | [5] |
| HCC1806 | Basal-A (TNBC) | < 100 | [6] | |
| Paclitaxel | MDA-MB-231 | TNBC | 12.67 - 300 | [7][8][9] |
| 4T1 | TNBC (murine) | 3.16 (µg/mL) | [10] | |
| SK-BR-3 | HER2+ | 4000 | [7] | |
| T-47D | Luminal A | - | [7] | |
| Docetaxel | SUM149 | TNBC | 5 | [11] |
| SUM159 | TNBC | - | [11] | |
| MDA-MB-231 | TNBC | - | [12][13] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method).
In Vivo Antitumor Activity: Preclinical Models
Xenograft studies in immunodeficient mice provide crucial insights into the in vivo efficacy of anticancer compounds. Both this compound and taxanes have demonstrated significant tumor growth inhibition in preclinical models of breast cancer.
Table 2: Comparative In Vivo Efficacy in Breast Cancer Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Citation |
| This compound | HCC1806 (TNBC) | 30 mg/kg, daily for 14 days | 27% TGI | [6] |
| HCC1806 (TNBC) | 100 mg/kg, 4 days on/3 days off | 62% tumor regression | [6] | |
| Paclitaxel | MDA-MB-231 (TNBC) | - | Significant inhibition | [14][15][16][17] |
| 4T1 (TNBC, murine) | - | Significant inhibition (TIR = 71.3%) | [10] | |
| Docetaxel | MDA-MB-231 (TNBC) | 10 mg/kg, weekly | 83.2% TGI | [11] |
| MDA-MB-231 (TNBC) | - | Significant inhibition | [12][18][19] |
Mechanisms of Action: A Visual Comparison
The distinct molecular targets of this compound and taxanes result in different pathways to mitotic arrest and cell death.
References
- 1. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxol®: The First Microtubule Stabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubule Engagement with Taxane Is Altered in Taxane-Resistant Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 8. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Research progress of paclitaxel nanodrug delivery system in the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Potentiation of the Anticancer Effects by Combining Docetaxel with Ku-0063794 against Triple-Negative Breast Cancer Cells [e-crt.org]
- 14. The tyrosine kinase inhibitor E-3810 combined with paclitaxel inhibits the growth of advanced-stage triple-negative breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Enhanced Paclitaxel Efficacy to Suppress Triple-Negative Breast Cancer Progression Using Metronomic Chemotherapy with a Controlled Release System of Electrospun Poly-d-l-Lactide-Co-Glycolide (PLGA) Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. In Vitro and In Vivo Effects of Docetaxel and Dasatinib in Triple-Negative Breast Cancer: A Research Study - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-2771 Demonstrates High Selectivity for CENP-E Kinesin Motor Protein
The novel small-molecule inhibitor, PF-2771, exhibits potent and highly selective inhibition of the centromere-associated protein E (CENP-E) kinesin, a critical component in mitotic progression. Experimental data confirms that this compound effectively inhibits CENP-E's motor activity at nanomolar concentrations while displaying no significant activity against other closely related kinesins at substantially higher concentrations.
This compound has been identified as a potent, noncompetitive inhibitor of the CENP-E motor domain with an IC50 value of 16.1 ± 1.2 nmol/L.[1][2][3][4] This targeted activity disrupts chromosome congression during mitosis, leading to mitotic arrest and subsequent apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC) models.[1] The selectivity of a kinase inhibitor is a crucial factor in its development as a therapeutic agent, as off-target effects can lead to toxicity and reduced efficacy.
Comparative Selectivity Profile
To ascertain the selectivity of this compound, its inhibitory activity was assessed against a panel of other kinesin motor proteins, including Eg5 (also known as KSP), chromokinesin, and MCAK. The results demonstrate a stark difference in the inhibitor's effect on CENP-E compared to the other kinesins tested.
| Kinesin Target | This compound IC50 | % Inhibition at 1 µM | % Inhibition at 10 µM |
| CENP-E | 16.1 ± 1.2 nM | - | - |
| Eg5/KSP | > 10 µM | 0%[1][2][5] | 0%[1][2] |
| Chromokinesin | > 10 µM | 0%[1][2][5] | 0%[1][2] |
| MCAK | > 10 µM | 0%[1][2][5] | 0%[1][2] |
As the data indicates, this compound shows no inhibition of Eg5/KSP, chromokinesin, or MCAK at concentrations up to 10 µM, which is over 600-fold higher than its IC50 for CENP-E.[1][2][5] This high degree of selectivity underscores the specific nature of the interaction between this compound and the CENP-E motor domain. Furthermore, this compound was screened against a panel of 74 protein kinases and showed minimal inhibition (<23% at 1 µM and <40% at 10 µM), further confirming its specific inhibitory profile.[1][2]
Experimental Protocols
The validation of this compound's selectivity was determined through a series of biochemical assays designed to measure the ATPase activity of the kinesin motor domains in the presence of the inhibitor.
Biochemical Assay for CENP-E Enzymatic Activity and Selectivity
This protocol outlines the methodology used to determine the IC50 of this compound for CENP-E and to assess its selectivity against other kinesins.
1. Reagents and Materials:
-
Purified recombinant human CENP-E motor domain (amino acids 1-342).
-
Purified recombinant motor domains of Eg5, chromokinesin, and MCAK.
-
Microtubules (polymerized from tubulin).
-
ATP (Adenosine triphosphate).
-
LDH (Lactate dehydrogenase).
-
NADH (Nicotinamide adenine dinucleotide, reduced form).
-
PEP (Phosphoenolpyruvate).
-
PIPES buffer (pH 7.0).
-
This compound at various concentrations.
-
96-well microplates.
-
Spectrophotometer capable of reading absorbance at 340 nm.
2. Assay Principle: The assay is a coupled enzyme assay that measures the rate of ATP hydrolysis by the kinesin motor domain. The regeneration of ADP to ATP is coupled to the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm. This change in absorbance is directly proportional to the ATPase activity of the kinesin.
3. IC50 Determination for CENP-E:
-
A reaction mixture is prepared in 15 mM PIPES buffer (pH 7.0) containing 1 mg/mL microtubules, 2 mM ATP, 2.5 mM PEP, 200 µM NADH, and 10 U/mL LDH.[6]
-
A serial dilution of this compound is prepared, with final concentrations typically ranging from nanomolar to micromolar.
-
The reaction is initiated by the addition of 20 nM of the CENP-E motor domain to the reaction mixture containing the different concentrations of this compound.[6]
-
The reaction is incubated at 30°C, and the rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.
-
The IC50 values are calculated by performing a nonlinear, least-squares fit of the data to a four-parameter dose-response curve equation.[6]
4. Selectivity Assay against Other Kinesins:
-
The same coupled enzyme assay is used, with the respective kinesin motor domains replacing CENP-E.
-
The concentrations of the other kinesin motor domains used are: 200 nM for chromokinesin, 200 nM for Eg5, and 226 nM for MCAK.[6]
-
This compound is tested at fixed concentrations of 1 µM and 10 µM in triplicate.[6]
-
The percentage of inhibition is calculated by comparing the ATPase activity in the presence of this compound to the activity in a vehicle control (DMSO).
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the selectivity of this compound.
Caption: Workflow for assessing this compound's kinesin selectivity.
This comprehensive evaluation confirms the high selectivity of this compound for CENP-E, making it a valuable chemical probe for studying CENP-E's role in mitosis and a promising candidate for further development as a targeted anticancer therapeutic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 4. Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CENP-E inhibitor | Probechem Biochemicals [probechem.com]
- 6. This compound | Kinesin 抑制剂 | MCE [medchemexpress.cn]
The Synergistic Potential of PF-2771 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-2771 is a potent and selective inhibitor of Centromere Protein E (CENP-E), a kinesin motor protein essential for chromosome congression during mitosis. By targeting CENP-E, this compound disrupts the mitotic process, leading to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells. While the single-agent efficacy of CENP-E inhibitors is established, emerging preclinical evidence suggests that their true therapeutic potential may lie in synergistic combinations with other anticancer agents. This guide provides a comparative overview of the synergistic effects of CENP-E inhibition, using this compound and the well-characterized CENP-E inhibitor GSK923295 as key examples, with other classes of anticancer drugs.
Synergy with Microtubule-Targeting Agents
A primary area of investigation for CENP-E inhibitor synergy is in combination with microtubule-targeting agents. These drugs, which include taxanes like paclitaxel and vinca alkaloids like vinorelbine, also disrupt mitosis but through a different mechanism—by stabilizing or destabilizing microtubules. Research indicates that combining a CENP-E inhibitor with a microtubule-targeting agent can lead to a potent synergistic anti-tumor effect.[1][2] The proposed mechanism for this synergy is the exacerbation of chromosomal instability.[1][2]
Experimental Data
Preclinical studies using the CENP-E inhibitor GSK923295 in breast cancer cell lines have demonstrated significant synergy with various microtubule-targeting drugs. The combination index (CI), a quantitative measure of drug interaction, has been used to evaluate these effects, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of the CENP-E Inhibitor GSK923295 with Microtubule-Targeting Agents in Breast Cancer Cell Lines
| Cell Line | Combination Agent | Drug Concentration Range (GSK923295) | Drug Concentration Range (Combination Agent) | Combination Index (CI) Values | Level of Synergy | Reference |
| MDA-MB-231 | Paclitaxel | Not Specified | Not Specified | < 1 | Synergistic | [1] |
| MDA-MB-231 | Vinorelbine | Not Specified | Not Specified | < 1 | Synergistic | [1] |
| MDA-MB-231 | Eribulin | Not Specified | Not Specified | < 1 | Synergistic | [1] |
| Cal51 | Eribulin | Low nanomolar | Low nanomolar | < 1 | Synergistic | [1] |
Note: Specific concentration ranges and CI values were stated to be synergistic (<1) in the source material but precise numerical data was not provided in the abstract.
Signaling Pathway and Experimental Workflow
The synergy between CENP-E inhibitors and microtubule-targeting agents is rooted in their combined impact on mitotic progression and genomic stability.
Caption: Synergistic induction of apoptosis through combined effects on mitosis.
The experimental workflow to determine this synergy typically involves cell viability assays.
Caption: Workflow for assessing synergistic cytotoxicity.
Potential Synergy with PARP Inhibitors
Another promising area for combination therapy with this compound is with Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are effective in cancers with deficiencies in DNA damage repair (DDR) pathways, such as those with BRCA1/2 mutations. The rationale for this combination lies in the potential for CENP-E inhibition to induce DNA damage, thereby sensitizing cancer cells to PARP inhibition.
While direct preclinical studies combining this compound with PARP inhibitors are not yet widely published, the concept is supported by the known functions of both drug classes. CENP-E inhibition leads to mitotic errors and chromosomal instability, which can result in DNA double-strand breaks. In cells where PARP is also inhibited, the repair of these breaks is compromised, leading to synthetic lethality.
Hypothetical Signaling Pathway
Caption: Proposed mechanism of synthetic lethality with PARP inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of drug synergy. Below are generalized protocols based on standard methodologies used in the field.
Cell Viability and Synergy Assay
-
Cell Culture: Breast cancer cell lines (e.g., MDA-MB-231, Cal51) are cultured in appropriate media and conditions.
-
Drug Preparation: this compound and the combination drug (e.g., paclitaxel) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Cell Seeding: Cells are seeded into 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Drug Treatment: After allowing cells to adhere overnight, they are treated with a range of concentrations of this compound, the combination drug, and the combination of both at fixed ratios.
-
Incubation: Plates are incubated for a period of 72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the MTS or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis:
-
The half-maximal inhibitory concentration (IC50) for each drug alone is calculated from the dose-response curves.
-
The synergistic effect of the drug combination is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. This can be performed using software such as CompuSyn.
-
Western Blot Analysis for Mechanistic Studies
-
Cell Lysis: Cells treated with the drugs for a specified time are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., markers of apoptosis like cleaved PARP, or markers of DNA damage like γH2AX).
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available preclinical data strongly suggest that the CENP-E inhibitor this compound holds significant promise as a component of combination cancer therapy. The synergy observed with microtubule-targeting agents is well-supported by experimental evidence, indicating a powerful strategy to enhance anti-tumor efficacy by inducing a high degree of chromosomal instability. Furthermore, the potential for synergistic interactions with PARP inhibitors presents an exciting avenue for future research, particularly for cancers with underlying DNA repair deficiencies. Further in-depth studies are warranted to fully elucidate the optimal combination partners and dosing schedules for this compound to translate these promising preclinical findings into effective clinical strategies.
References
- 1. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CENP-E Inhibition Induces Chromosomal Instability and Synergizes with Diverse Microtubule-Targeting Agents in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of PF-2771 and paclitaxel in vivo
This guide provides a detailed, data-driven comparison of the in vivo performance of PF-2771 and paclitaxel, two anti-cancer agents with distinct mechanisms of action. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.
Mechanism of Action
This compound is a potent and selective inhibitor of Centromere Protein E (CENP-E), a kinesin motor protein essential for chromosome congression during mitosis.[1][2][3] By inhibiting the ATPase motor activity of CENP-E, this compound disrupts the proper alignment of chromosomes at the metaphase plate, leading to mitotic arrest and subsequent cell death in cancer cells.[1][4] This targeted mechanism suggests potential efficacy in tumors with high mitotic rates and chromosomal instability.
Paclitaxel , a member of the taxane family, operates by stabilizing microtubules.[5][6][7] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[6][7][8] This interference with the natural dynamics of the microtubule network disrupts the formation of a functional mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.[6][7]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways affected by this compound and paclitaxel.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paclitaxel - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of PF-2771 and Other Mitotic Inhibitors in Drug-Resistant Cancer Models
For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount to developing next-generation cancer therapeutics. This guide provides a comparative analysis of PF-2771, a potent and selective inhibitor of the mitotic kinesin CENP-E, and other established mitotic inhibitors, with a focus on their activity in the context of drug resistance.
Mitotic inhibitors are a cornerstone of cancer chemotherapy, targeting the intricate process of cell division. However, the emergence of drug resistance remains a significant clinical challenge. This guide delves into the cross-resistance profiles of various mitotic inhibitors, presenting available preclinical data to inform future research and drug development strategies.
Mechanism of Action: A Divergence in Mitotic Targets
The efficacy of mitotic inhibitors is intrinsically linked to their specific molecular targets within the mitotic machinery. Understanding these distinct mechanisms is crucial for predicting and overcoming resistance.
-
This compound (CENP-E Inhibitor): this compound is a potent and selective, noncompetitive inhibitor of the centromere protein E (CENP-E) motor domain.[1] CENP-E is a kinesin-like motor protein essential for the congression of chromosomes to the metaphase plate. By inhibiting the ATPase activity of CENP-E, this compound disrupts this process, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1]
-
Taxanes (e.g., Paclitaxel, Docetaxel): Taxanes represent a class of microtubule-stabilizing agents. They bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This disruption of microtubule dynamics leads to the formation of abnormal mitotic spindles, mitotic arrest, and ultimately, cell death.
-
Vinca Alkaloids (e.g., Vincristine, Vinblastine): In contrast to taxanes, vinca alkaloids are microtubule-destabilizing agents. They also bind to β-tubulin, but their binding inhibits the polymerization of tubulin into microtubules. This leads to the disassembly of the mitotic spindle, causing cells to arrest in metaphase.
-
Eg5/KSP Inhibitors (e.g., Ispinesib): These inhibitors target the kinesin spindle protein (KSP), also known as Eg5, a motor protein essential for the separation of centrosomes and the formation of a bipolar spindle. Inhibition of Eg5 results in the formation of characteristic monopolar spindles, leading to mitotic arrest.
Cross-Resistance Profiles: A Comparative Overview
Direct, head-to-head cross-resistance studies involving this compound against a broad panel of mitotic inhibitors in various resistant cell lines are limited in the public domain. However, based on their distinct mechanisms of action and available preclinical data, we can infer likely cross-resistance patterns.
| Mitotic Inhibitor Class | This compound (CENP-E Inhibitor) | Taxanes | Vinca Alkaloids | Eg5/KSP Inhibitors |
| Primary Resistance Mechanism | Mutations in CENP-E motor domain; loss of CENP-E C-terminal domain (inferred from GSK923295 data) | Upregulation of P-glycoprotein (MDR1), alterations in β-tubulin isotypes | Upregulation of P-glycoprotein (MDR1), alterations in β-tubulin isotypes | Mutations in Eg5 motor domain |
| Cross-Resistance to this compound | - | Unlikely | Unlikely | Unlikely |
| Cross-Resistance to Taxanes | Unlikely | High | Potential (if MDR1-mediated) | Unlikely |
| Cross-Resistance to Vinca Alkaloids | Unlikely | Potential (if MDR1-mediated) | High | Unlikely |
| Cross-Resistance to Eg5/KSP Inhibitors | Unlikely | Unlikely | Unlikely | High |
Table 1: Predicted Cross-Resistance Patterns of Mitotic Inhibitors. This table is based on the known mechanisms of resistance for each drug class.
Preclinical evidence suggests that this compound is effective in a taxane-resistant triple-negative breast cancer (TNBC) patient-derived xenograft model. This finding supports the hypothesis that this compound is not susceptible to the common mechanisms of taxane resistance.
Experimental Data in Resistant Models
While comprehensive comparative data is scarce, the following summarizes key findings from studies investigating CENP-E inhibitors in the context of resistance.
| Cell Line/Model | Resistance Profile | CENP-E Inhibitor | Key Finding |
| Taxane-Resistant Basal-A Breast Cancer Xenograft | Taxane-Resistant | This compound | This compound induced tumor regression, indicating a lack of cross-resistance. |
| Diploid HCT116 cells | GSK923295-Resistant | GSK923295 | Resistance mediated by single point mutations in the CENP-E motor domain, preventing inhibitor binding.[1] |
| Near-Haploid KBM7 cells | GSK923295-Resistant | GSK923295 | Resistance associated with the loss of the kinetochore-targeting C-terminal domain of CENP-E.[1] |
Table 2: Activity of CENP-E Inhibitors in Resistant Cancer Models.
These findings suggest that resistance to CENP-E inhibitors is likely target-specific and distinct from the mechanisms conferring resistance to microtubule-targeting agents.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (MTT/MTS Assay)
This assay is used to determine the cytotoxic effects of the inhibitors on cancer cell lines.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the mitotic inhibitor (e.g., this compound, paclitaxel, vincristine, or an Eg5 inhibitor) for a specified duration (typically 72 hours).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the mitotic checkpoint and apoptosis.
-
Cell Lysis: Treat cells with the mitotic inhibitor for the desired time, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the proteins of interest (e.g., phospho-Histone H3, cleaved PARP, CENP-E).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of the inhibitors in a living organism.
References
Validating the On-Target Effects of PF-2771: A Comparative Guide to siRNA-Mediated Target Knockdown
For researchers, scientists, and drug development professionals, establishing the specific on-target effects of a novel inhibitor is a critical step in the validation process. This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of PF-2771, a potent and selective inhibitor of the mitotic kinesin Centromere Protein E (CENP-E). We will explore the use of this compound as a small molecule inhibitor and compare its effects to those observed with small interfering RNA (siRNA)-mediated knockdown of CENP-E.
This guide will delve into the experimental data supporting both approaches, provide detailed protocols for key experiments, and present visual workflows and signaling pathways to facilitate a deeper understanding of these validation techniques.
Comparing this compound and CENP-E siRNA in Validating On-Target Effects
| Feature | This compound (Small Molecule Inhibitor) | CENP-E siRNA (Gene Silencing) |
| Mechanism of Action | Potent and selective, non-competitive inhibitor of CENP-E motor activity.[1] | Post-transcriptional gene silencing by targeted degradation of CENP-E mRNA. |
| Speed of Action | Rapid, with effects observable within hours of treatment.[2] | Slower onset, typically requiring 24-72 hours for significant protein knockdown. |
| Reversibility | Reversible upon removal of the compound. | Prolonged effect, with protein levels recovering as new protein is synthesized. |
| Specificity | Highly selective for CENP-E motor function. | High sequence-specific targeting of CENP-E mRNA, but potential for off-target effects. |
| Key Phenotypic Outcomes | Chromosome congression defects, mitotic arrest, and inhibition of cell proliferation.[1][2] | Chromosome misalignment, mitotic delay, and in some cases, cell death.[3] |
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing either this compound or CENP-E siRNA to investigate the function of CENP-E.
Table 1: Inhibition of CENP-E Motor Activity and Cell Proliferation
| Parameter | This compound | CENP-E siRNA | Reference Cell Line(s) |
| IC50 for CENP-E ATPase Activity | 16.1 ± 1.2 nM | Not Applicable | In vitro biochemical assay |
| EC50 for Cell Proliferation (MDA-MB-468) | ~10 nM | Not Reported | MDA-MB-468 (Triple-Negative Breast Cancer) |
| EC50 for Cell Proliferation (HCC1806) | ~20 nM | Not Reported | HCC1806 (Triple-Negative Breast Cancer) |
Table 2: Induction of Mitotic Defects
| Phenotype | This compound (at 100 nM) | CENP-E siRNA | Reference Cell Line(s) |
| Cells with Chromosome Misalignment | >75% | Significant increase | HeLa, GC-2 spd[4][5] |
| Mitotic Arrest (G2/M phase) | Significant increase | Mitotic delay | MDA-MB-468, HeLa[3] |
Experimental Protocols
To ensure robust and reproducible results, detailed experimental protocols are essential. Below are methodologies for key experiments used to validate the on-target effects of this compound and CENP-E siRNA.
Protocol 1: siRNA-Mediated Knockdown of CENP-E
This protocol outlines the steps for transiently knocking down CENP-E expression in a human cell line (e.g., HeLa or MDA-MB-468) using siRNA.
Materials:
-
CENP-E specific siRNA (e.g., 5'-AACGAAGAGUUACUUGGUGCCtt-3')[6]
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
HeLa or MDA-MB-468 cells
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation: a. For each well, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM. b. In a separate tube, dilute 1.5 µL of 20 µM CENP-E siRNA (or non-targeting control) in 100 µL of Opti-MEM. c. Combine the diluted Lipofectamine RNAiMAX and the diluted siRNA. Mix gently and incubate for 5 minutes at room temperature.
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and 2.3 mL of complete medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before analysis.
-
Validation of Knockdown: Assess the efficiency of CENP-E knockdown by Western blotting or qRT-PCR.
Protocol 2: Immunofluorescence Analysis of Chromosome Alignment
This protocol describes the staining and imaging of cells to visualize chromosome alignment following treatment with this compound or CENP-E siRNA.
Materials:
-
Cells grown on coverslips in a 6-well plate
-
This compound or CENP-E siRNA transfected cells
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-α-tubulin (for spindle), anti-CENP-A (for centromeres)
-
Fluorescently-labeled secondary antibodies
-
DAPI (for DNA staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for a specified time (e.g., 24 hours) or use cells 48-72 hours post-siRNA transfection.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, and mount the coverslips on microscope slides using mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope. Analyze for chromosome congression at the metaphase plate.
Visualizing the Molecular Landscape
To better understand the processes involved, the following diagrams illustrate the CENP-E signaling pathway, the experimental workflow for target validation, and the logical relationship between the inhibitor and gene silencing approaches.
Caption: CENP-E signaling at the kinetochore during mitosis.
Caption: Experimental workflow for validating on-target effects.
Caption: Logical relationship between inhibitor and siRNA approaches.
Alternative On-Target Validation Methods
While this guide focuses on the comparison between this compound and siRNA, researchers can employ other methods to further validate on-target effects. These include:
-
Rescue Experiments: Following siRNA-mediated knockdown of CENP-E, introducing a siRNA-resistant version of the CENP-E gene should rescue the observed phenotype, confirming the specificity of the siRNA.
-
Chemical Proteomics: Techniques like affinity chromatography using a biotinylated version of this compound can be used to pull down interacting proteins from cell lysates, with CENP-E being the expected primary target.
-
Thermal Shift Assays (CETSA): This method assesses the thermal stability of a target protein in the presence of a ligand. Binding of this compound to CENP-E would be expected to increase its thermal stability.
-
Use of Structurally Unrelated Inhibitors: Validating the phenotype with a different, structurally distinct inhibitor of CENP-E would provide further evidence that the effect is on-target.[7]
By employing a multi-faceted approach that combines potent small molecule inhibitors like this compound with specific gene silencing techniques such as siRNA, researchers can confidently validate the on-target effects of their compounds and advance the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gene Silencing of CENP-E by Small Interfering RNA in HeLa Cells Leads to Missegregation of Chromosomes after a Mitotic Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptomic Changes Following Partial Depletion of CENP-E in Normal Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
A Comparative Analysis of the Therapeutic Window: PF-2771 vs. Standard Chemotherapy in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic window of PF-2771, a novel CENP-E inhibitor, with standard chemotherapy agents, paclitaxel and doxorubicin, commonly used in the treatment of triple-negative breast cancer (TNBC). The content is based on preclinical data and aims to offer an objective assessment supported by experimental evidence to inform further research and development.
Executive Summary
The therapeutic window, a critical measure of a drug's safety and efficacy, is defined as the range between the minimum effective concentration and the maximum tolerated concentration. A wider therapeutic window suggests a more favorable safety profile, allowing for effective dosing with a lower risk of toxicity. This guide indicates that this compound exhibits a potentially wider therapeutic window compared to standard-of-care chemotherapies for TNBC, such as paclitaxel and doxorubicin. This is primarily attributed to its high selectivity for cancer cells over normal cells, a characteristic less pronounced in conventional cytotoxic agents.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro cytotoxicity and in vivo maximum tolerated doses for this compound, paclitaxel, and doxorubicin, providing a basis for comparing their therapeutic windows.
Table 1: In Vitro Cytotoxicity (IC50) Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound. The therapeutic index in vitro can be estimated by the ratio of the IC50 in normal cells to the IC50 in cancer cells.
| Compound | Cell Line Type | Cancer Subtype | Cell Line | IC50 (µM) | Reference |
| This compound | Malignant Breast | Basal-A (TNBC) | Multiple | < 0.1 | [1] |
| Normal/Premalignant Breast | - | Multiple | > 5 | [1] | |
| Paclitaxel | Malignant Breast | TNBC | MDA-MB-231 | 0.0024 - 0.3 | [2][3] |
| Malignant Breast | TNBC | DU4475 | ~0.0004 - 0.0009 | [4] | |
| Normal Human | - | - | Data not readily available | ||
| Doxorubicin | Malignant Breast | TNBC | MDA-MB-231 | 1.5 - 6.602 | [5][6] |
| Malignant Breast | TNBC | MDA-MB-468 | 0.35 | [5] | |
| Normal Breast | - | MCF-10A | 0.24 | [5] | |
| Normal Kidney | - | HK-2 | > 20 | [7] | |
| Normal Kidney | - | 293T | 13.43 | [8] |
Table 2: In Vivo Maximum Tolerated Dose (MTD) in Mice
The maximum tolerated dose is the highest dose of a drug that does not cause unacceptable toxicity over a specified period.
| Compound | Mouse Strain | Dosing Schedule | MTD | Reference |
| This compound | Not specified | Not specified | Not readily available | |
| Paclitaxel | BALB/c | Single dose | Not specified | |
| NSG | Weekly for 4 weeks | 20 mg/kg | [9] | |
| Nude | q5dx4 | Not specified, but 30 mg/kg is MTD | [10][11] | |
| Doxorubicin | BALB/c | Single dose | 7.5 mg/kg | [12] |
| BALB/c | Single dose | 6 mg/kg | [13] | |
| Nude | Weekly for 4 weeks | 5 mg/kg | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the data presented.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Plating: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[15]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, paclitaxel, doxorubicin) and incubated for a specified period (e.g., 72 hours).[2]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours to allow for the formation of formazan crystals.[16][17]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[16]
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.[17] The IC50 value is then calculated from the dose-response curve.
CENP-E ATPase Activity Assay
This assay measures the enzymatic activity of CENP-E, a microtubule-based motor protein, by quantifying the rate of ATP hydrolysis.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified CENP-E motor domain protein, taxol-stabilized microtubules, and ATP in an appropriate buffer.[18]
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Phosphate Detection: The amount of inorganic phosphate (Pi) generated from ATP hydrolysis is measured over time. This can be done using a colorimetric method, such as the malachite green assay, which forms a colored complex with Pi.[18]
-
Data Analysis: The rate of Pi generation is determined, and the effect of an inhibitor like this compound is assessed by measuring the reduction in this rate at various inhibitor concentrations.
Triple-Negative Breast Cancer (TNBC) Xenograft Model
Animal xenograft models are instrumental in evaluating the in vivo efficacy and toxicity of anticancer agents.[19]
-
Cell Preparation: Human TNBC cells (e.g., MDA-MB-231) are cultured and harvested.[20]
-
Implantation: The cancer cells, often mixed with a basement membrane matrix like Matrigel, are implanted into the mammary fat pad of immunodeficient mice (e.g., BALB/c nude mice).[20][21]
-
Tumor Growth Monitoring: Tumor volume is measured periodically using calipers.[20]
-
Drug Administration: Once tumors reach a certain volume, the mice are treated with the test compound (e.g., this compound) or a control vehicle according to a specific dosing schedule.
-
Efficacy and Toxicity Assessment: Tumor growth inhibition is monitored as a measure of efficacy. Animal body weight and general health are observed to assess toxicity.[9] At the end of the study, tumors and organs may be harvested for further analysis.[20]
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound inhibits CENP-E, leading to mitotic arrest and apoptosis.
Experimental Workflow for Assessing Therapeutic Window
Caption: Workflow for determining the therapeutic window of anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. A Novel Paclitaxel Conjugate with Higher Efficiency and Lower Toxicity: A New Drug Candidate for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. 4.14.1. Maximum Tolerated Doses (MTDs) of Paclitaxel [bio-protocol.org]
- 12. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Optimizing dose selection for doxorubicin-induced cardiotoxicity in mice: A comprehensive analysis of single and multiple-dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. Studying Triple Negative Breast Cancer Using Orthotopic Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Unraveling the Transcriptomic Landscape: A Comparative Analysis of PF-2771 and Classical Antimitotics
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the gene expression profiles induced by the novel CENP-E inhibitor, PF-2771, compared to traditional antimitotic agents such as paclitaxel, vincristine, and colchicine, reveals distinct and overlapping molecular signatures that could inform future cancer therapeutic strategies. This guide provides a detailed comparison of their effects on gene expression, supported by experimental data and methodologies, to aid researchers in oncology and drug development.
This compound, a potent and selective inhibitor of the mitotic kinesin CENP-E, disrupts the crucial process of chromosome congression during mitosis, leading to mitotic arrest and subsequent cell death in cancer cells.[1][2][3] While its mechanism of action is distinct from microtubule-targeting agents, the ultimate outcome of mitotic disruption provides a compelling basis for a comparative transcriptomic analysis.
Comparative Analysis of Gene Expression Changes
The following table summarizes the key gene expression changes observed in cancer cell lines following treatment with this compound and other well-established antimitotic drugs. It is important to note that direct comparative studies profiling the transcriptomic effects of this compound against other antimitotics in the same experiment are not yet available. The data presented here is a synthesis from multiple independent studies.
| Drug | Mechanism of Action | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Cell Lines Studied | References |
| This compound | CENP-E motor activity inhibitor | Phospho-BubR1, Aurora-B, Securin, Cyclin B, Phospho-HH3-Ser10 | - | MDA-MB-468 (Triple-Negative Breast Cancer) | [1][2] |
| Paclitaxel | Microtubule stabilizer | p53 target genes, Stress response genes, Genes involved in microtubule spindle formation, chromosome segregation, mitosis/cell cycle, and TGF-β signaling | Genes involved in G2/M and spindle checkpoints (e.g., BUB3, BUB2-like protein 1), Topoisomerase II, cdc2, MGAT4A | A549 (Lung Carcinoma), MDA-MB-231 (Triple-Negative Breast Cancer), MCF7 (Breast Cancer) | [4][5][6] |
| Vincristine | Microtubule destabilizer | Genes associated with drug resistance (e.g., ABC transporters), VEGFA, IL-1β | Genes involved in microtubule dynamics and cell cycle | MCF7 (Breast Cancer), Neuroblastoma cell lines | [3][7][8] |
| Colchicine | Microtubule polymerization inhibitor | Genes involved in neutrophil migration and inflammatory processes (long exposure), LINC02470 | Genes involved in the cell cycle (short exposure), Delta hemoglobin (HBD), SLC2A5, TNNT1 | HUVEC (Human Umbilical Vein Endothelial Cells), Gout patients (in vivo) | [1][9][10] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: General signaling pathway of antimitotic agents.
Caption: A typical experimental workflow for analyzing gene expression changes.
Detailed Experimental Protocols
The following provides a generalized experimental protocol for assessing the effects of antimitotic agents on gene expression, based on methodologies reported in the cited literature.
1. Cell Culture and Treatment:
-
Cell Lines: Select appropriate cancer cell lines (e.g., MDA-MB-468 for breast cancer, A549 for lung cancer).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with the desired concentrations of the antimitotic agent (e.g., 75 nM this compound, 10-100 nM paclitaxel) or vehicle control for a specified duration (e.g., 8, 24, or 48 hours).
2. RNA Extraction and Quality Control:
-
Extraction: Isolate total RNA from the treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Assessment: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar instrument.
3. Gene Expression Analysis (RNA-Seq):
-
Library Preparation: Prepare cDNA libraries from the extracted RNA using a standard RNA-Seq library preparation kit. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as an Illumina sequencer.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly differentially expressed between the drug-treated and control groups.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes and pathways affected by the drug treatment.
-
4. Validation of Gene Expression Changes:
-
Quantitative Real-Time PCR (qRT-PCR): Validate the expression changes of selected differentially expressed genes using qRT-PCR with gene-specific primers.
-
Western Blotting: Analyze the protein expression levels of key genes to confirm the transcriptomic findings at the protein level.
Discussion and Conclusion
The available data indicates that while all antimitotic agents ultimately disrupt mitosis, their effects on gene expression are nuanced and reflect their distinct mechanisms of action. This compound's impact appears to be more targeted towards the spindle assembly checkpoint and mitotic machinery. In contrast, microtubule-targeting agents like paclitaxel induce a broader stress response and affect a wider range of cellular processes.
The differences in gene expression profiles may have significant implications for therapeutic applications, including patient selection, combination therapies, and the development of resistance. Further head-to-head transcriptomic studies are warranted to fully elucidate the unique and shared molecular consequences of these different classes of antimitotic drugs. This will be crucial for optimizing their clinical use and developing novel therapeutic strategies for cancer treatment.
References
- 1. Mechanism of the anti-inflammatory effect of colchicine in rheumatic diseases: a possible new outlook through microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Integrating transcriptomics, proteomics, glycomics and glycoproteomics to characterize paclitaxel resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptome Profile Analysis of Triple-Negative Breast Cancer Cells in Response to a Novel Cytostatic Tetrahydroisoquinoline Compared to Paclitaxel [mdpi.com]
- 6. Transcriptome Profile Analysis of Triple-Negative Breast Cancer Cells in Response to a Novel Cytostatic Tetrahydroisoquinoline Compared to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene Expression Signature of Acquired Chemoresistance in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. academic.oup.com [academic.oup.com]
- 10. The effect of prophylactic colchicine use on gene expression in gout - ACR Meeting Abstracts [acrabstracts.org]
Validating the On-Target Mechanism of PF-2771 Through Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the centromere protein E (CENP-E) inhibitor, PF-2771, with its alternatives, focusing on the validation of its mechanism of action through rescue experiments. We present supporting experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of this compound's role in cancer therapy research.
This compound: A Potent and Selective CENP-E Inhibitor
This compound is a small molecule inhibitor that targets the kinesin motor protein CENP-E, a crucial component of the mitotic machinery.[1][2][3] Inhibition of CENP-E's ATPase activity disrupts the proper alignment of chromosomes at the metaphase plate, leading to a prolonged mitotic arrest and subsequent apoptotic cell death in cancer cells.[4][5] this compound has demonstrated particular efficacy in triple-negative breast cancer models.[4][6]
Mechanism of Action
This compound acts as a potent and selective non-competitive inhibitor of the CENP-E motor domain's ATPase activity, with an IC50 of 16.1 nM.[1][6] This inhibition is highly specific, as this compound shows minimal activity against other related kinesins such as Eg5/KSP, chromokinesin, and MCAK, as well as a wide range of other protein kinases.[1][6] The inhibition of CENP-E's motor function leads to a failure in chromosome congression, activating the spindle assembly checkpoint (SAC) and causing cells to arrest in mitosis.[4][5] This sustained mitotic arrest ultimately triggers apoptosis.[4]
Comparative Analysis: this compound vs. Alternatives
The primary alternative to this compound is GSK923295, another potent and selective CENP-E inhibitor. While both compounds target the same protein, they exhibit different modes of inhibition.
| Feature | This compound | GSK923295 |
| Target | Centromere Protein E (CENP-E) | Centromere Protein E (CENP-E) |
| Mechanism | Non-competitive inhibitor of ATPase activity[5][6] | Allosteric inhibitor, uncompetitive with ATP and microtubules[7][8] |
| Potency | IC50 = 16.1 nM[1][5] | Kᵢ = 3.2 nM[8] |
| Cellular Effects | Mitotic arrest, chromosome congression defects, apoptosis[4] | Mitotic arrest, chromosome misalignment, apoptosis[7] |
| Selectivity | High selectivity over other kinesins and protein kinases[1][6] | High selectivity for CENP-E[7] |
Validating this compound's Mechanism with a Rescue Experiment
A key method to validate that the cellular effects of a drug are due to its interaction with the intended target is the "rescue experiment." In this type of experiment, the phenotype induced by the inhibitor is reversed by the expression of a modified version of the target protein that is resistant to the inhibitor. While a specific rescue experiment for this compound has not been prominently documented in the reviewed literature, a robust experimental design can be proposed based on established methodologies for other inhibitors.
The logic of a rescue experiment is to demonstrate that the inhibitor's effects can be overcome by introducing a form of the target protein that is no longer affected by the compound. This provides strong evidence for on-target activity and rules out off-target effects as the primary cause of the observed phenotype.
Proposed Experimental Protocol for this compound Rescue
1. Generation of a this compound-Resistant CENP-E Mutant:
-
Rationale: To create a version of CENP-E that does not bind to this compound, thereby rendering it insensitive to the inhibitor.
-
Method: Based on the non-competitive nature of this compound's inhibition, the binding site is likely distinct from the ATP-binding pocket. Putative binding sites can be predicted using computational modeling. Site-directed mutagenesis would then be used to alter key amino acid residues within this predicted pocket. The mutated CENP-E cDNA would be cloned into an expression vector.
2. Cell Line Transfection and Expression:
-
Rationale: To introduce the wild-type or mutant CENP-E into cancer cells.
-
Method: A cancer cell line sensitive to this compound (e.g., MDA-MB-468) would be transiently or stably transfected with vectors encoding either wild-type CENP-E or the this compound-resistant CENP-E mutant. A control group would be transfected with an empty vector.
3. Treatment with this compound:
-
Rationale: To induce the CENP-E inhibition phenotype.
-
Method: All transfected cell populations would be treated with a concentration of this compound known to induce mitotic arrest (e.g., 100 nM).
4. Phenotypic Analysis:
-
Rationale: To assess whether the expression of the mutant CENP-E rescues the cells from the effects of this compound.
-
Method:
-
Cell Viability/Proliferation Assay: To quantify cell survival. Expected outcome: Cells expressing the resistant mutant will show significantly higher viability in the presence of this compound compared to cells with wild-type CENP-E or the empty vector.
-
Flow Cytometry for Cell Cycle Analysis: To determine the percentage of cells in the G2/M phase. Expected outcome: this compound treatment will cause a G2/M arrest in control and wild-type expressing cells, while cells with the resistant mutant will show a normal cell cycle profile.
-
Immunofluorescence Microscopy: To visualize chromosome alignment and mitotic spindle formation. Expected outcome: Control and wild-type expressing cells treated with this compound will exhibit misaligned chromosomes, while cells with the resistant mutant will show normal metaphase plates.
-
References
- 1. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 5. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
Side-by-Side Analysis of PF-2771 and Docetaxel on Tumor Growth: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-tumor activities of PF-2771, a novel CENP-E inhibitor, and docetaxel, a widely used taxane-based chemotherapeutic agent. The analysis is based on available preclinical data and aims to highlight the distinct mechanisms and potential therapeutic applications of each compound in oncology research.
Mechanism of Action
This compound is a potent and selective inhibitor of the centromere protein E (CENP-E) motor activity.[1][2][3] CENP-E is a mitotic kinesin crucial for the congression of chromosomes to the metaphase plate during mitosis.[4] By inhibiting CENP-E's ATPase motor function, this compound disrupts this process, leading to chromosomal alignment defects, mitotic arrest, and subsequent apoptosis in cancer cells.[4][5][6] This targeted mechanism of action makes it a promising agent, particularly in cancers with high mitotic rates and chromosomal instability.[4]
Docetaxel , a member of the taxane family, exerts its anti-tumor effect by binding to and stabilizing microtubules.[1][2] This stabilization prevents the dynamic process of microtubule depolymerization, which is essential for the separation of chromosomes during mitosis.[1][3] The disruption of microtubule function leads to cell cycle arrest at the G2/M phase and ultimately induces apoptotic cell death.[3]
Quantitative Analysis of Anti-Tumor Efficacy
The following tables summarize key quantitative data from preclinical studies on this compound and docetaxel, focusing on their effects on tumor growth. It is important to note that these data are derived from separate studies and not from a head-to-head comparison, thus direct equivalency cannot be assumed.
Table 1: Preclinical Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |
| Triple-Negative Breast Cancer (TNBC) | HCC1806 | 30 mg/kg, once daily for 14 days (i.p.) | 27% TGI | [7] |
| Triple-Negative Breast Cancer (TNBC) | HCC1806 | 100 mg/kg, 4 days on/3 days off, 2 cycles (i.p.) | 62% tumor regression | [7] |
| Triple-Negative Breast Cancer (TNBC) | Patient-Derived Xenograft (PDX) | Not specified | Complete tumor regression | [4] |
| Mammary Tumor | AA1077 (SCID mice) | 100 mg/kg, every day (i.p.) | Tumor regression | [1] |
Table 2: Preclinical Efficacy of Docetaxel in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |
| Various Murine Tumors | Syngeneic mouse models | Not specified | Sensitive in 11 of 12 models, with complete regressions of advanced-stage tumors | [7] |
| Human Tumor Xenografts | Nude mice | Not specified | Activity observed in advanced-stage tumors | [7] |
| Gastric Cancer | KATO-III and OCUM2M | 1.5 or 6 mg/kg/day (oral) | Significant, dose-dependent tumor growth inhibition | [8] |
| Various Solid Tumors | Human tumor xenografts (colon, lung, prostate, breast, ovary) | 1.5 mg/kg/day (oral, for AZD2171, a VEGFR inhibitor) | Statistically significant inhibition in all models (Note: This is for a different drug but provides context for xenograft studies) | [9] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound and docetaxel.
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for docetaxel.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the experimental protocols used in the key preclinical studies cited.
This compound In Vivo Tumor Model Studies (Based on Kung et al., 2014)
-
Cell Lines and Animal Models:
-
HCC1806 triple-negative breast cancer cells were used for xenograft studies.
-
Severe combined immunodeficient (SCID) mice were used as the host for tumor cell implantation.
-
-
Tumor Implantation:
-
HCC1806 cells were implanted subcutaneously into the flank of SCID mice.
-
-
Drug Administration:
-
This compound was administered intraperitoneally (i.p.).
-
Dosing regimens varied, including once daily for 14 days and a cyclical regimen of 4 days on, 3 days off for two cycles.
-
-
Endpoint Measurement:
-
Tumor volume was measured regularly to assess tumor growth inhibition or regression.
-
Pharmacodynamic markers, such as the phosphorylation of histone H3 Ser-10 (phospho-HH3-Ser10), were assessed in tumor lysates by ELISA to confirm target engagement.[4]
-
Generalized Docetaxel In Vivo Tumor Model Studies
-
Cell Lines and Animal Models:
-
Tumor Implantation:
-
Tumor cells are typically injected subcutaneously into the flank of the mice.
-
-
Drug Administration:
-
Docetaxel is generally administered intravenously (i.v.) or intraperitoneally (i.p.).
-
-
Endpoint Measurement:
-
Tumor volume and weight are measured at specified intervals to determine the anti-tumor efficacy.
-
Survival studies are also common to assess the impact of treatment on overall survival.
-
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for preclinical in vivo studies evaluating the efficacy of anti-cancer agents.
Caption: Generalized preclinical xenograft study workflow.
Conclusion
This compound and docetaxel represent two distinct classes of anti-cancer agents that both effectively inhibit tumor growth by disrupting mitosis, albeit through different mechanisms. This compound's targeted inhibition of CENP-E offers a novel approach, with preclinical data demonstrating significant efficacy, including complete tumor regression in patient-derived xenograft models of triple-negative breast cancer.[4] Docetaxel, a well-established therapeutic, has proven broad efficacy against a range of solid tumors by stabilizing microtubules.[7]
The data presented in this guide, while not from direct comparative studies, provide a valuable framework for understanding the relative strengths and potential applications of these two compounds. Further head-to-head preclinical and clinical studies would be necessary to definitively establish the comparative efficacy and safety profiles of this compound and docetaxel. The distinct mechanisms of action also suggest potential for combination therapies, which could be a promising avenue for future cancer research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CENP-E inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 6. Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AZD2171 shows potent antitumor activity against gastric cancer over-expressing fibroblast growth factor receptor 2/keratinocyte growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AZD2171: a highly potent, orally bioavailable, vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomic Analysis of PF-2771 and Paclitaxel in Triple-Negative Breast Cancer Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cellular proteomic changes induced by the CENP-E inhibitor PF-2771 and the microtubule-stabilizing agent paclitaxel in triple-negative breast cancer (TNBC) cells. While direct comparative quantitative proteomics data for this compound is not extensively available in the public domain, this document synthesizes known protein alterations from targeted studies and contrasts them with global quantitative proteomic data for paclitaxel, offering insights into their distinct and potentially overlapping mechanisms of action.
Introduction to this compound and Paclitaxel
This compound is a potent and selective inhibitor of Centromere Protein E (CENP-E), a mitotic kinesin essential for the proper alignment of chromosomes during cell division.[1] By inhibiting CENP-E, this compound induces mitotic arrest and subsequent apoptosis in cancer cells, particularly in TNBC, where CENP-E is often overexpressed.
Paclitaxel is a widely used chemotherapeutic agent that targets microtubules, critical components of the cellular cytoskeleton. It stabilizes microtubules, disrupting their normal dynamics, which leads to a blockage of the cell cycle in the mitotic phase and ultimately triggers apoptosis.
Both agents, therefore, target mitosis but through different mechanisms. Understanding their differential impact on the cellular proteome is crucial for optimizing their therapeutic use, identifying biomarkers of response, and developing novel combination strategies.
Comparative Analysis of Proteomic Alterations
This section compares the known effects of this compound on specific proteins with the global proteomic changes induced by paclitaxel in TNBC cell lines. The data for this compound is primarily derived from western blot analyses, while the paclitaxel data comes from a publicly available quantitative proteomics dataset of treated MDA-MB-468 cells.
Table 1: Comparison of Protein Alterations Induced by this compound and Paclitaxel in TNBC Cells
| Protein Target/Pathway | This compound Induced Changes (Qualitative) | Paclitaxel Induced Changes (Quantitative - Representative) | Overlap/Distinction |
| Mitotic Arrest & Spindle Assembly Checkpoint (SAC) | Upregulation of key SAC proteins: - Phosphorylated BubR1 - Aurora-B - Securin - Cyclin B - Phospho-Histone H3 (Ser10)[1] | Upregulation of proteins involved in mitotic checkpoint and cell cycle arrest: - Cyclin B1 - PTTG1 (Securin) - Phospho-Histone H3 (p-His H3) - PLK1 - BubR1 | Overlap: Both drugs activate the Spindle Assembly Checkpoint, leading to the accumulation of key mitotic proteins. This confirms their shared function as mitotic inhibitors. |
| Apoptosis | Upregulation of apoptosis markers: - Cleaved PARP - Increased γH2AX (DNA damage marker)[1] | Upregulation of apoptosis executioner proteins: - Cleaved PARP - Cleaved Caspase-9 - Cleaved Caspase-3 Downregulation of anti-apoptotic proteins like: - MCL1 | Overlap: Both treatments ultimately converge on the apoptotic pathway, as evidenced by the cleavage of PARP and caspases. This compound also induces a DNA damage response. |
| Cytoskeleton & Microtubule Dynamics | Not directly reported to alter tubulin expression levels. It targets the motor protein CENP-E that moves along microtubules. | Upregulation of certain tubulin isotypes in resistant cells has been observed. Modulates the microtubule environment. | Distinction: This highlights the fundamental difference in their mechanism. Paclitaxel directly binds to and stabilizes microtubules, while this compound inhibits a protein that interacts with microtubules. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to study these compounds, the following diagrams are provided.
Mechanism of Action: this compound
Mechanism of Action: Paclitaxel
Quantitative Proteomics Workflow
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and can be adapted based on specific experimental needs.
Cell Culture and Drug Treatment
-
Cell Line: MDA-MB-468 (human triple-negative breast cancer cell line).
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing either this compound (e.g., 75 nM), Paclitaxel (e.g., 25 nM), or a vehicle control (e.g., 0.1% DMSO). Cells are incubated for a specified duration (e.g., 24 or 48 hours) before harvesting.
Protein Extraction and Digestion
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and harvested. Cell pellets are lysed in a buffer containing a strong denaturant (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) and protease/phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a bicinchoninic acid (BCA) assay.
-
Reduction and Alkylation: A defined amount of protein (e.g., 100 µg) from each sample is reduced with dithiothreitol (DTT) and then alkylated with iodoacetamide (IAA) to permanently modify cysteine residues.
-
Digestion: The protein mixture is diluted to reduce the urea concentration and then digested overnight with sequencing-grade trypsin.
Quantitative Mass Spectrometry (Tandem Mass Tag - TMT)
-
TMT Labeling: The resulting peptide mixtures from each condition are labeled with different isobaric TMT reagents. This allows for the simultaneous identification and quantification of proteins from multiple samples in a single mass spectrometry run.
-
Peptide Fractionation: The labeled peptide mixture is typically fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity and increase the depth of proteome coverage.
-
LC-MS/MS Analysis: Each fraction is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reversed-phase chromatography and subjected to fragmentation in the mass spectrometer.
-
Data Analysis: The raw mass spectrometry data is processed using software such as Proteome Discoverer or MaxQuant. The MS/MS spectra are searched against a human protein database (e.g., UniProt/Swiss-Prot) to identify peptides and, consequently, proteins. The TMT reporter ion intensities are used to determine the relative abundance of each protein across the different treatment conditions. Statistical analysis is then performed to identify proteins that are significantly up- or down-regulated.
Conclusion
The provided proteomic data and experimental workflows offer a framework for further investigation into the nuanced cellular responses to these and other mitotic inhibitors. Future quantitative proteomics studies directly comparing this compound with other CENP-E inhibitors and standard-of-care chemotherapeutics like paclitaxel will be invaluable for elucidating synergistic drug combinations and identifying robust biomarkers to guide personalized cancer therapy.
References
Evaluating the Off-Target Kinase Profile of PF-2771: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target kinase profile of PF-2771, a potent and selective inhibitor of Centromere Protein E (CENP-E), a kinesin motor protein crucial for mitotic progression. Understanding the selectivity of a kinase inhibitor is paramount in drug development to minimize off-target effects and potential toxicity. Here, we compare the kinase selectivity of this compound with another well-characterized CENP-E inhibitor, GSK923295, based on publicly available data.
Executive Summary
This compound demonstrates a highly selective profile, with minimal inhibition observed against a broad panel of protein kinases and related kinesin motor proteins. This selectivity suggests a lower potential for off-target effects compared to less selective compounds. While direct head-to-head comprehensive kinase panel data against alternatives like GSK923295 is limited in the public domain, the available information indicates that both compounds are highly specific for their intended target, CENP-E. This guide presents the available data to aid researchers in evaluating this compound for their studies.
Data Presentation: Kinase Selectivity Profile
The following tables summarize the known kinase and kinesin selectivity of this compound and its comparator, GSK923295.
Table 1: Off-Target Profile of this compound
| Target Class | Number of Targets Tested | Concentration | Result |
| Protein Kinases | 74 | 1 µM | < 23% inhibition for all kinases tested[1] |
| 10 µM | < 40% inhibition for all kinases tested[1] | ||
| Related Kinesins (Eg5/KSP, chromokinesin, MCAK) | 3 | 1 µM and 10 µM | 0% inhibition observed[1] |
Table 2: Off-Target Profile of GSK923295
| Target Class | Number of Targets Tested | Concentration | Result |
| Mitotic Human Kinesins | Not specified | 50 µM | < 25% inhibition observed[2] |
| Diverse Kinesins | 7 | Not specified | Highly selective for CENP-E[3] |
Signaling Pathway and Mechanism of Action
This compound and GSK923295 are not kinase inhibitors; they target the ATPase activity of the CENP-E motor protein. CENP-E is a plus-end directed kinesin that plays a critical role in the alignment of chromosomes at the metaphase plate during mitosis. Inhibition of CENP-E's motor function leads to chromosome misalignment, activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and ultimately, apoptosis in cancer cells.
Caption: CENP-E inhibition pathway.
Experimental Protocols
To evaluate the off-target kinase profile of a small molecule inhibitor like this compound, a comprehensive kinase screening assay is employed. Below is a generalized protocol for such an experiment.
Objective: To determine the inhibitory activity of a test compound against a broad panel of purified protein kinases.
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
A panel of purified, active human protein kinases.
-
Substrate for each kinase (peptide or protein).
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays).
-
Assay buffer (typically contains a buffer salt, MgCl₂, and other components to ensure optimal kinase activity).
-
Multi-well plates (e.g., 96- or 384-well).
-
Detection reagents (e.g., phosphocellulose membranes for radiometric assays, or reagents for ADP-Glo™, HTRF®, or AlphaScreen® for non-radiometric assays).
-
Plate reader or scintillation counter appropriate for the chosen detection method.
Methodology: Radiometric Filter Binding Assay (Example)
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. A typical screening concentration is 1 µM or 10 µM.
-
Reaction Setup: In each well of a multi-well plate, add the following components in order:
-
Assay buffer
-
Kinase substrate
-
Test compound at the desired concentration
-
The specific kinase enzyme
-
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will be washed away.
-
Washing: Wash the filter plate multiple times with a wash buffer to remove non-specifically bound radioactivity.
-
Detection: Dry the filter plate and measure the amount of incorporated radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the test compound relative to a vehicle control (e.g., DMSO). The percentage inhibition is calculated as: % Inhibition = 100 * (1 - (Signal with compound / Signal with vehicle))
Caption: Kinase profiling workflow.
Conclusion
The available data strongly suggests that this compound is a highly selective inhibitor of CENP-E with a favorable off-target profile against a broad range of kinases and related motor proteins. This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for unintended biological effects. While a direct, comprehensive comparison with other CENP-E inhibitors like GSK923295 on a full kinome panel is not publicly available, the existing evidence supports the continued investigation of this compound as a specific and potent anti-mitotic agent. Researchers utilizing this compound can have a high degree of confidence in its on-target activity.
References
Safety Operating Guide
Navigating the Disposal of PF-2771: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the CENP-E inhibitor, PF-2771, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a potent, selective, and cytotoxic anticancer agent, all materials that have come into contact with this compound must be handled as hazardous waste.
While a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound is not publicly available, its classification as a cytotoxic and antineoplastic compound necessitates that its disposal follows stringent guidelines for hazardous chemical waste. The following procedures are based on established protocols for the management of cytotoxic laboratory waste and are intended to provide comprehensive, step-by-step guidance for researchers, scientists, and drug development professionals.
Core Principles of Cytotoxic Waste Management
All materials contaminated with this compound, including unused or expired product, solutions, contaminated personal protective equipment (PPE), labware, and cleaning materials, are considered hazardous.[1] It is imperative that these materials are never disposed of down the drain or in regular trash.[2][3] A comprehensive safety program for handling such agents involves a combination of engineering controls, administrative procedures, and appropriate PPE.[1]
Quantitative Data and Waste Segregation
Proper segregation of cytotoxic waste is fundamental to safe and compliant disposal.[1] Waste should be categorized to ensure it is handled correctly.
| Waste Category | Description | Recommended Disposal Container |
| Bulk this compound Waste | Unused or expired this compound powder, grossly contaminated materials, spill cleanup materials, and concentrated stock solutions. | Black hazardous waste container, clearly labeled "Hazardous Waste - Chemotherapy."[1] |
| Trace this compound Waste | Items contaminated with residual amounts of this compound, such as empty vials, pipette tips, centrifuge tubes, gloves, gowns, and other disposable PPE. An "RCRA empty" container holds less than 3% of the former volume.[1] | Yellow sharps or waste containers, clearly labeled "Trace Chemotherapy Waste."[1] |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with this compound. | Puncture-proof sharps container, clearly labeled as "Cytotoxic Sharps."[4][5] |
Detailed Protocol for this compound Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste generated in a laboratory setting.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, don the appropriate PPE:
-
Two pairs of chemotherapy-resistant gloves (e.g., nitrile).[4]
-
A disposable gown.[4]
-
Chemical splash goggles and a face shield.[4]
2. Waste Segregation at the Point of Generation:
-
Immediately after use, segregate waste into the appropriate categories as defined in the table above.
-
Place non-sharp, trace-contaminated items (e.g., gloves, wipes, bench paper) into a designated yellow chemotherapy waste bag or container.[1]
-
Dispose of contaminated sharps directly into a designated cytotoxic sharps container.[5]
-
Collect bulk this compound waste in a clearly labeled black hazardous waste container.[1]
3. Container Management:
-
Use only appropriate, leak-proof, and sealable containers for waste collection.[6][7]
-
Keep all waste containers closed except when adding waste.[2][7]
-
Do not overfill containers; they should be sealed when they are approximately three-quarters full.[1]
4. Decontamination of "Empty" Containers:
-
A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[8]
-
The rinsate from this process is considered hazardous waste and must be collected and disposed of as bulk chemical waste.[7][8]
-
After triple-rinsing, deface or remove the original label from the container before its disposal as regular lab glass or plastic, in accordance with institutional policy.[8]
5. Spill Decontamination:
-
In the event of a spill, immediately restrict access to the area.[4]
-
For liquid spills, gently cover with absorbent pads. For powder spills, use damp cloths or towels to avoid generating aerosols.[4]
-
Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[4]
-
All materials used for spill cleanup must be disposed of as bulk cytotoxic waste.[4]
6. Final Disposal and PPE Removal:
-
Ensure all waste containers are securely sealed and properly labeled according to your institution's and local regulations.
-
Schedule a pickup with your institution's Environmental Health and Safety (EHS) department for proper disposal.[1]
-
Remove PPE in an order that minimizes cross-contamination: remove the outer pair of gloves first, followed by the gown, and then the inner pair of gloves. Dispose of all PPE as trace cytotoxic waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. acs.org [acs.org]
- 4. dvm360.com [dvm360.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
Essential Safety and Logistics for Handling PF-2771
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides immediate, essential safety and logistical information for the handling of PF-2771, a potent and selective centromere protein E (CENP-E) inhibitor used as an anticancer agent. Adherence to these procedures is critical to minimize exposure risk and ensure the integrity of your research.
Personal Protective Equipment (PPE)
Given that this compound is a potent cytotoxic compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound in solid (powder) and solution forms.
| Body Part | Solid Form (Powder) | Solution Form | Rationale |
| Hands | Double-gloving with chemotherapy-rated nitrile gloves | Double-gloving with chemotherapy-rated nitrile gloves | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear in the outer glove. |
| Eyes/Face | Safety glasses with side shields and a face shield | Chemical splash goggles and a face shield | Protects against inhalation of airborne particles and splashes to the eyes and face. |
| Respiratory | NIOSH-approved N95 or higher-level respirator | Work in a certified chemical fume hood | Prevents inhalation of fine powder. A fume hood is essential for handling volatile solutions. |
| Body | Disposable, solid-front, back-closure chemotherapy gown | Disposable, solid-front, back-closure chemotherapy gown | Provides a barrier against contamination of personal clothing. |
| Feet | Closed-toe shoes and disposable shoe covers | Closed-toe shoes and disposable shoe covers | Protects against spills and contamination of personal footwear. |
Operational Plan: Safe Handling Procedures
Safe handling of this compound requires a systematic approach to minimize the risk of exposure and contamination. The following workflow outlines the key steps for preparing and using this compound in a laboratory setting.
Figure 1: Workflow for the safe handling of this compound.
Step-by-Step Guidance:
-
Preparation:
-
Clearly designate and label a specific area for handling this compound, preferably within a chemical fume hood.
-
Before handling the compound, ensure all required PPE is donned correctly.
-
When weighing the solid form, use a balance inside a chemical fume hood to prevent the dispersion of powder.
-
Prepare solutions within the fume hood.
-
-
Handling:
-
When moving this compound, whether in solid or solution form, always use a sealed and clearly labeled primary container placed within a durable, sealed secondary container.
-
Conduct all experimental procedures involving this compound in your designated and controlled area.
-
-
Cleanup:
-
Upon completion of work, decontaminate all surfaces and equipment. A common practice for cytotoxic agents involves a two-step cleaning process: first with a detergent solution, followed by a disinfectant.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Dispose of all contaminated materials as cytotoxic waste.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste generated from handling this compound must be treated as cytotoxic waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, gowns, pipette tips, vials) | Labeled, leak-proof, puncture-resistant cytotoxic waste container (often purple) | Segregate from other laboratory waste. The container should be sealed when full and disposed of through a certified hazardous waste disposal service. |
| Liquid Waste (e.g., unused solutions, contaminated media) | Labeled, leak-proof, shatter-resistant cytotoxic waste container | Do not pour down the drain. Collect in a designated container and dispose of through a certified hazardous waste disposal service. |
| Sharps (e.g., needles, syringes) | Labeled, puncture-proof sharps container for cytotoxic waste | Place directly into the sharps container immediately after use. Do not recap needles. Dispose of through a certified hazardous waste disposal service. |
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with absorbent material. Collect all contaminated materials into a cytotoxic waste container. Decontaminate the spill area thoroughly. Report the spill to your institution's safety officer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
